The Strategic Application of 1-(2-Methoxypyridin-4-yl)ethanamine in Kinase Inhibitor Design
Executive Summary In the landscape of modern targeted therapeutics, the architectural precision of small-molecule ligands dictates both their efficacy and safety profiles. 1-(2-Methoxypyridin-4-yl)ethanamine has emerged...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern targeted therapeutics, the architectural precision of small-molecule ligands dictates both their efficacy and safety profiles. 1-(2-Methoxypyridin-4-yl)ethanamine has emerged as a privileged, highly versatile chiral building block in medicinal chemistry, particularly in the development of kinase inhibitors (e.g., PI3K, HDAC, and HPK1 inhibitors)[1],[2].
This technical whitepaper provides an in-depth analysis of this compound, detailing its physicochemical properties, the mechanistic rationale behind its structural components, and self-validating synthetic protocols for its integration into advanced drug scaffolds.
Structural and Physicochemical Profiling
The molecular architecture of 1-(2-Methoxypyridin-4-yl)ethanamine is defined by two critical domains:
The 2-Methoxypyridine Core: Acts as a highly specific hydrogen-bonding interface.
The Chiral Ethanamine Vector: Serves as a conformationally restricted linker.
To establish a baseline for synthetic planning, the quantitative physicochemical data of the base and its common salt forms are summarized below[3],[4],[5].
Table 1: Physicochemical Properties and Chiral Variations
Property / Form
Base Compound
(S)-Enantiomer HCl
(S)-Enantiomer 2HCl
CAS Number
1060807-28-4
1914157-93-9
2177257-68-8
Molecular Formula
C8H12N2O
C8H13ClN2O
C8H14Cl2N2O
Molecular Weight
152.19 g/mol
188.65 g/mol
225.12 g/mol
Purity Standard
≥ 95%
≥ 95% (Chiral HPLC)
≥ 95% (Chiral HPLC)
Physical State
Liquid / Low-melting solid
Crystalline Solid
Crystalline Solid
Primary Utility
General screening
Stereospecific coupling
Highly water-soluble precursor
Mechanistic Rationale: Causality in Drug Design
As a Senior Application Scientist, it is crucial to understand why this specific moiety is selected over simpler alternatives like a standard benzylamine or an unsubstituted pyridine.
The Hinge-Binding Pharmacophore
The ATP-binding pocket of kinases contains a "hinge region" that requires precise hydrogen bond donor/acceptor interactions. The 2-methoxypyridine ring acts as a superior hinge binder[1]. The pyridine nitrogen serves as a primary hydrogen bond acceptor interacting with the backbone NH of the kinase. Concurrently, the methoxy group at the C2 position serves a dual purpose:
Electronic Modulation: It donates electron density into the ring via resonance, increasing the basicity and hydrogen-bond acceptor strength of the pyridine nitrogen.
Steric Shielding: The methoxy group occupies a specific sub-pocket, preventing the molecule from binding in reverse orientations and reducing off-target interactions with non-kinase proteins.
The Thermodynamic Advantage of the Chiral Lock
The ethanamine group (-CH(NH2)CH3) introduces a chiral center directly adjacent to the aromatic ring. When this primary amine is coupled to a larger drug scaffold (such as an azalactam or pyrimidine core)[2], the
-methyl group creates a severe steric clash if the bond attempts to rotate freely. This restricts the molecule into a pre-organized, bioactive conformation. By locking the conformation prior to target engagement, the entropic penalty () of binding is drastically reduced, driving a higher overall binding affinity ().
Figure 1: The thermodynamic causality of utilizing a chiral ethanamine linker in kinase inhibitors.
Self-Validating Synthetic Protocols
To ensure uncompromising scientific integrity, the synthesis of the (S)-enantiomer must be executed with high diastereoselectivity. The industry standard utilizes Ellman’s sulfinamide chemistry [2]. The following protocol is designed as a self-validating system, meaning each step contains an In-Process Control (IPC) that must be met before proceeding.
Protocol A: Asymmetric Synthesis via Ellman's Auxiliary
Step 1: Imine Condensation
Procedure: Charge a reactor with 1-(2-methoxypyridin-4-yl)ethan-1-one (1.0 eq) and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF. Add Titanium(IV) ethoxide (
, 2.0 eq). Heat to 70°C for 12 hours.
Causality:
is chosen over standard acids because it acts dually as a Lewis acid to activate the ketone and as a highly efficient water scavenger, driving the equilibrium entirely to the imine without hydrolyzing the methoxy group.
Validation (IPC): LC-MS must show >98% conversion to the sulfinyl imine mass (
). Do not proceed if the ketone peak exceeds 2%.
Step 2: Diastereoselective Reduction
Procedure: Cool the reaction mixture to -78°C. Dropwise, add Sodium Borohydride (
, 3.0 eq) or L-Selectride. Stir for 4 hours at -78°C, then slowly warm to room temperature.
Causality: The bulky tert-butyl group of the (R)-sulfinamide auxiliary sterically blocks one face of the imine. Conducting the reduction at cryogenic temperatures (-78°C) minimizes the kinetic energy of the system, forcing the hydride to attack exclusively from the less hindered face, yielding the (S)-configuration at the new chiral center.
Validation (IPC): Chiral HPLC must confirm a Diastereomeric Ratio (d.r.) of
95:5. If d.r. is lower, recrystallization from EtOAc/Hexanes is mandatory before deprotection.
Step 3: Acidic Cleavage
Procedure: Dissolve the purified sulfinamide in MeOH and add 4M HCl in dioxane (3.0 eq). Stir at room temperature for 2 hours.
Causality: HCl in dioxane provides a strictly anhydrous acidic environment. This selectively cleaves the N-S bond to release the primary amine without risking the hydrolysis of the 2-methoxypyridine ether linkage, which could occur if aqueous acids (like HBr) were used.
Validation (IPC): Evaporate to yield (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride. NMR (
) must show the disappearance of the tert-butyl singlet (~1.2 ppm).
To integrate this building block into a heteroaryl chloride core (e.g., a pyrimidine or azalactam scaffold)[2]:
Setup: Combine the drug core chloride (1.0 eq), (S)-1-(2-Methoxypyridin-4-yl)ethanamine hydrochloride (1.2 eq),
(0.05 eq), BINAP (0.1 eq), and (3.0 eq) in anhydrous 1,4-dioxane.
Degassing: Sparge the mixture with Argon for 15 minutes. Causality: Palladium catalysts are highly sensitive to oxidation; oxygen must be entirely displaced to prevent catalyst deactivation.
Reaction: Heat at 90°C overnight.
Validation: Filter through Celite, concentrate, and purify via reverse-phase prep-HPLC. The final compound's enantiomeric excess (e.e.) must be verified to ensure no racemization occurred during the high-temperature coupling.
References
Title : (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride
Source : CymitQuimica
URL : 3
Title : Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors: An Update on Clinical and Preclinical Candidates
Source : MDPI (Pharmaceuticals)
URL : 1
Title : US11142525B2 - Azalactam compounds as HPK1 inhibitors
Source : Google Patents
URL : 2
The Definitive Guide to 2-Methoxy-alpha-methyl-4-pyridinemethanamine: Chemical Profiling, Asymmetric Synthesis, and Pharmacological Applications
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary In modern medicinal chemistry, the strategic selection of chiral building bl...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Medicinal Chemists, Process Chemists, and Drug Development Professionals
Document Type: Technical Whitepaper
Executive Summary
In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for developing highly selective and metabolically stable therapeutics. 2-methoxy-alpha-methyl-4-pyridinemethanamine (IUPAC: 1-(2-methoxypyridin-4-yl)ethanamine) has emerged as a privileged scaffold in the design of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and CNS-penetrant molecules.
As a Senior Application Scientist, I have structured this whitepaper to move beyond basic chemical identification. This guide provides a rigorous analysis of the molecule's structural causality, a self-validating protocol for its asymmetric synthesis, and comprehensive physicochemical data to streamline your drug discovery workflows.
Chemical Identity & Physicochemical Profiling
The nomenclature of this compound can be highly variable across commercial vendors and literature. To ensure data integrity during procurement and database querying, the quantitative identifiers and stereospecific registry numbers are summarized below.
Table 1: Chemical Synonyms & Identifiers
Nomenclature Type
Identifier
IUPAC Name
1-(2-methoxypyridin-4-yl)ethanamine
Common Synonym 1
2-methoxy-alpha-methyl-4-pyridinemethanamine
Common Synonym 2
alpha-methyl-2-methoxy-4-pyridinemethanamine
Common Synonym 3
1-(2-methoxypyridin-4-yl)ethan-1-amine
Molecular Formula
C8H12N2O
Molecular Weight
152.19 g/mol (Free Base)
Table 2: Stereospecific CAS Registry Numbers
Because the alpha-methyl group introduces a chiral center, the compound is typically utilized as an enantiopure salt to prevent racemization and improve solubility.
In Structure-Activity Relationship (SAR) campaigns, every atom must justify its presence. The 2-methoxy-alpha-methyl-4-pyridinemethanamine scaffold is not a random assembly; it is a highly engineered pharmacophore.
The Pyridine Ring (Target Affinity): The nitrogen atom in the pyridine ring acts as a potent hydrogen bond acceptor. In kinase inhibitor design, this nitrogen frequently anchors the molecule to the hinge region of the ATP-binding pocket.
The 2-Methoxy Substitution (Metabolic Stability): Unsubstituted pyridines are highly susceptible to N-oxidation by hepatic Cytochrome P450 enzymes, leading to rapid clearance and potential toxicity. The addition of the electron-donating methoxy group at the 2-position sterically and electronically shields the nitrogen, drastically improving the molecule's pharmacokinetic half-life.
The Alpha-Methyl Group (Conformational Restriction): The introduction of chirality via the alpha-methyl group restricts the rotational degrees of freedom of the primary amine. This ensures that when the amine is coupled to a larger therapeutic payload (e.g., via an amide bond), the resulting vector projects into the target binding pocket with precise stereochemical geometry, often yielding a >100-fold difference in target affinity between the (R) and (S) enantiomers.
Pharmacophore logic tree detailing the mechanistic role of each structural moiety.
Experimental Protocol: Asymmetric Synthesis via Ellman's Auxiliary
While racemic mixtures can be synthesized via standard reductive amination, modern drug discovery requires enantiopure compounds. The industry standard for synthesizing chiral alpha-branched amines is the use of Ellman’s sulfinamide3.
This method is a self-validating system: the chiral auxiliary dictates the stereochemical outcome of the reduction and is easily cleaved without risking epimerization of the newly formed chiral center 4.
Step-by-Step Methodology for (S)-1-(2-methoxypyridin-4-yl)ethanamine
Step 1: Ketimine Condensation
Causality: Ketones are inherently less reactive than aldehydes. Therefore, Titanium(IV) ethoxide (Ti(OEt)4) is required. It acts as both a potent Lewis acid to activate the ketone and a water scavenger to drive the equilibrium forward.
Procedure: To a flame-dried flask under nitrogen, add 1-(2-methoxypyridin-4-yl)ethanone (1.0 eq) 5 and (R)-(+)-2-methylpropane-2-sulfinamide (1.1 eq) in anhydrous THF. Slowly add Ti(OEt)4 (2.0 eq). Stir at 60°C for 12 hours. Quench with brine, filter through a Celite pad, and extract with ethyl acetate to isolate the N-sulfinyl ketimine.
Step 2: Diastereoselective Reduction
Causality: The bulky tert-butyl group of the sulfinamide auxiliary sterically blocks one face of the ketimine. Using a hydride source at low temperatures forces the attack from the less hindered face, yielding high diastereomeric excess (de > 95%).
Procedure: Dissolve the ketimine in anhydrous THF and cool to -48°C. Add NaBH4 (3.0 eq) slowly. Stir for 4 hours, gradually warming to room temperature. Quench with saturated NH4Cl, extract, and purify via flash chromatography to yield the pure (R,S)-sulfinamide diastereomer.
Step 3: Auxiliary Cleavage & Salt Formation
Causality: The N-S bond is highly acid-labile. Using anhydrous HCl in dioxane prevents the aqueous hydrolysis of the methoxy group, cleanly yielding the target amine as a stable, crystalline hydrochloride salt.
Procedure: Dissolve the purified sulfinamide in a minimal amount of methanol. Add 4M HCl in 1,4-dioxane (2.0 eq) at 0°C. Stir for 1 hour. Concentrate the solvent under reduced pressure and triturate the residue with diethyl ether to precipitate (S)-1-(2-methoxypyridin-4-yl)ethanamine hydrochloride. Filter and dry under vacuum.
Workflow for the asymmetric synthesis of the chiral amine via Ellman's auxiliary.
Analytical Validation Workflows
To ensure the trustworthiness of the synthesized batch before integration into high-throughput screening (HTS) libraries, the following quality control metrics must be met:
Chiral Purity (ee determination): Analyze via Chiral HPLC using a Daicel Chiralpak AD-H column (Hexane/IPA/DEA mobile phase). The target enantiomeric excess should be >98%.
Structural Confirmation (NMR): 1H NMR (DMSO-d6) must show the characteristic alpha-methyl doublet at ~1.4 ppm, the methoxy singlet at ~3.8-3.9 ppm, and the distinct pyridine aromatic protons. The absence of a tert-butyl singlet (~1.2 ppm) confirms complete auxiliary cleavage.
A Technical Guide to 1-(2-Methoxypyridin-4-yl)ethanamine: Synthesis, Properties, and Applications
Executive Summary: 1-(2-Methoxypyridin-4-yl)ethanamine is a chiral primary amine and a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are prevalen...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary: 1-(2-Methoxypyridin-4-yl)ethanamine is a chiral primary amine and a substituted pyridine derivative of significant interest in medicinal chemistry and drug discovery. Its structural motifs are prevalent in a variety of biologically active compounds, making it a valuable building block for the synthesis of novel therapeutic agents. This guide provides an in-depth overview of its chemical identifiers, physicochemical properties, a detailed synthesis protocol via reductive amination, and its applications, tailored for researchers and professionals in the field of drug development.
Chemical Identity and Physicochemical Properties
1-(2-Methoxypyridin-4-yl)ethanamine is a molecule that combines a pyridine ring, an ether group, and a chiral ethylamine side chain. These features make it a versatile scaffold for creating diverse chemical libraries. The primary chemical identifiers for the racemic and enantiomerically pure forms are crucial for accurate documentation and procurement.
Key Identifiers:
Racemic Form (1-(2-Methoxypyridin-4-yl)ethanamine):
CAS Number: 2177257-68-8 (dihydrochloride salt)[3][4]
The structural representation of the molecule is depicted below:
Caption: 2D structure of 1-(2-Methoxypyridin-4-yl)ethanamine.
A summary of its key computed and experimental properties is provided in the table below. These parameters are essential for designing synthetic routes, predicting solubility, and understanding potential biological interactions.
The most prevalent and efficient method for synthesizing 1-(2-methoxypyridin-4-yl)ethanamine is through the reductive amination of the corresponding ketone, 1-(2-methoxypyridin-4-yl)ethanone.[5][6] This one-pot reaction is widely used in medicinal chemistry due to its operational simplicity and effectiveness in forming C-N bonds.[5][6]
The reaction proceeds in two main steps:
Imine Formation: The ketone (1-(2-methoxypyridin-4-yl)ethanone, CAS: 764708-20-5) reacts with an ammonia source (e.g., ammonium acetate) under weakly acidic conditions to form an intermediate imine.[5] The acidic environment protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.
Reduction: The imine intermediate is then reduced in situ to the final primary amine.[6] A selective reducing agent is required, one that reduces the C=N double bond of the imine more readily than the C=O bond of the starting ketone.[7] Sodium cyanoborohydride (NaBH₃CN) is a classic choice for this transformation because it is stable at the slightly acidic pH required for imine formation and selectively reduces the protonated iminium ion.[7]
Caption: General workflow for the synthesis via reductive amination.
Detailed Experimental Protocol
This protocol describes a representative procedure for the synthesis of racemic 1-(2-methoxypyridin-4-yl)ethanamine.
Ethyl Acetate (EtOAc) / Hexanes / Triethylamine (TEA) solvent system
Procedure:
Reaction Setup: To a solution of 1-(2-methoxypyridin-4-yl)ethanone (1.0 eq) in anhydrous methanol, add ammonium acetate (10.0 eq). Stir the mixture at room temperature for 30 minutes to facilitate the initial formation of the imine.
Rationale: Using a large excess of the ammonia source (ammonium acetate) drives the equilibrium towards the formation of the imine intermediate, maximizing the potential yield.
Reduction: Cool the reaction mixture to 0°C using an ice bath. Add sodium cyanoborohydride (1.5 eq) portion-wise over 15 minutes. Allow the reaction to warm to room temperature and stir overnight (12-16 hours).
Rationale: Portion-wise addition of the hydride reducing agent at a low temperature helps to control any potential exotherm and side reactions. NaBH₃CN is effective under these mildly acidic conditions provided by the ammonium salt.[7]
Quenching and Workup: Carefully quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Partition the residue between dichloromethane (DCM) and saturated NaHCO₃ solution.
Extraction: Separate the layers and extract the aqueous layer twice more with DCM. Combine the organic layers.
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.
Purification (Self-Validation): Purify the crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes with 1% triethylamine.
Rationale: The addition of a small amount of triethylamine to the eluent is critical. It deactivates the acidic sites on the silica gel, preventing the basic amine product from tailing or irreversibly binding to the column, which ensures a higher recovery and purity.
Analysis: Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and assess purity.
Applications in Drug Discovery and Research
Substituted pyridines and chiral amines are privileged structures in medicinal chemistry. 1-(2-Methoxypyridin-4-yl)ethanamine serves as a key intermediate for synthesizing more complex molecules with potential therapeutic value.
Scaffold for Biologically Active Molecules: The molecule's structure is found within various patented compounds, indicating its utility as a building block for kinase inhibitors, GPCR modulators, and other drug candidates. The primary amine provides a reactive handle for further functionalization, such as amide bond formation or further alkylation, allowing for the exploration of chemical space around the core scaffold.
Chiral Synthesis: The development of asymmetric synthetic methods, such as direct asymmetric reductive amination (DARA), allows for the production of enantiomerically pure versions of this and related amines.[10] Access to single enantiomers is critical in drug development, as different enantiomers can have vastly different pharmacological and toxicological profiles. The use of chiral catalysts, such as Ru-BINAP complexes, has shown high enantioselectivity in the synthesis of similar chiral pyridyl amines.[10]
Safety and Handling
As with any laboratory chemical, proper safety precautions must be observed.
Precautionary Statements: Standard laboratory practice should be followed:
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Handling: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Storage: Store in a tightly sealed container in a cool, dry place (2-8°C) away from incompatible materials.[1]
Conclusion
1-(2-Methoxypyridin-4-yl)ethanamine is a fundamentally important building block for chemical synthesis and drug discovery. Its straightforward synthesis via reductive amination, coupled with its versatile chemical handles, makes it an attractive starting point for developing novel compounds. Understanding its properties, synthesis, and handling is essential for any researcher aiming to utilize this scaffold in their scientific endeavors.
References
PubChem. (n.d.). 1-(3-methoxypyridin-4-yl)ethan-1-amine. Retrieved March 7, 2026, from [Link]
Wikipedia. (2023, December 29). Reductive amination. Retrieved March 7, 2026, from [Link]
PubChem. (n.d.). 2-(2-methoxypyridin-4-yl)ethan-1-amine. Retrieved March 7, 2026, from [Link]
Beijing Innochem. (n.d.). 1-(2-Methoxypyridin-4-YL)ethanamine. Retrieved March 7, 2026, from [Link]
Li, X., et al. (2021). Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters. Retrieved March 7, 2026, from [Link]
ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved March 7, 2026, from [Link]
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved March 7, 2026, from [Link]
Shanghai Udchem Agricultural Technology Co., Ltd. (n.d.). 1-(2-methoxy-4-pyridinyl)-Ethanone. Retrieved March 7, 2026, from [Link]
Google Patents. (2015). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
Medicinal Chemistry Applications of Methoxypyridine Ethanamine Derivatives
Executive Summary In the landscape of modern drug discovery, the methoxypyridine ethanamine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biolog...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of modern drug discovery, the methoxypyridine ethanamine scaffold represents a "privileged structure"—a molecular framework capable of providing high-affinity ligands for diverse biological targets. This guide dissects the medicinal chemistry of this moiety, focusing on its critical role in Histamine H3 receptor antagonism and Kinase inhibition .[1]
Unlike simple pyridine derivatives, the incorporation of a methoxy group (-OCH₃) and an ethanamine linker (-CH₂CH₂NH₂) offers a unique tripartite advantage:
Electronic Tuning: Modulation of the pyridine nitrogen’s pKa to optimize binding kinetics.[1]
Metabolic Shielding: Blocking of oxidation-prone sites on the aromatic ring.[1]
Pharmacophore Mimicry: Structural homology to endogenous amines (histamine, serotonin) while maintaining distinct IP space.[1]
Part 1: Structural Activity Relationships (SAR) & Pharmacochemistry
The "Methoxy Effect" on Pyridine Basicity
A critical design consideration is the positioning of the methoxy group. While pyridine itself has a pKa of ~5.2, introducing a methoxy group at the 2- or 6-position significantly lowers the basicity (pKa ~3.3) due to the dominant inductive electron-withdrawing effect (-I) of the oxygen atom, which overrides its resonance electron-donating effect (+R).
Medicinal Implication: By lowering the pKa, the molecule remains largely unprotonated at physiological pH (7.4). This increases the fraction of neutral species, thereby enhancing Blood-Brain Barrier (BBB) permeability —a non-negotiable requirement for CNS-targeted H3 antagonists.
The Ethanamine Linker
The ethylamine chain serves as a flexible tether. In Histamine H3 antagonists, this distance (approx. 2.5–3.5 Å) is critical for spanning the gap between the orthosteric binding site (Aspartate residue) and the secondary hydrophobic pocket.
Visualization: The Pharmacophore Map
The following diagram illustrates the functional zones of the scaffold, highlighting vectors for optimization.
Figure 1: Pharmacophore dissection of the methoxypyridine ethanamine scaffold showing functional roles of each substructure.
Part 2: Therapeutic Applications (Case Studies)
Histamine H3 Receptor Antagonists
The H3 receptor acts as a presynaptic autoreceptor in the CNS.[2][3] Antagonists enhance the release of histamine, acetylcholine, and dopamine, making them attractive for treating cognitive deficits (Alzheimer's, ADHD) and narcolepsy.
The Challenge: Early imidazole-based antagonists (e.g., Thioperamide) suffered from CYP450 inhibition and poor oral bioavailability.[1]
The Solution: Replacing the imidazole with a pyridine ring solved the CYP issues.[1] Adding the methoxy group (specifically in 6-methoxy-3-pyridyl derivatives) further improved metabolic stability by blocking the para-position relative to the linker, preventing oxidative attack.
Key Example: Betahistine (2-[2-pyridyl]ethanamine) is a weak H3 antagonist.[1] Structural optimization leads to high-affinity ligands where the methoxypyridine acts as a bioisostere for the histamine imidazole ring.
Kinase Inhibition (PI3K/mTOR)
In oncology, methoxypyridine motifs are frequently employed to bind to the hinge region of kinases. The nitrogen atom accepts a hydrogen bond from the backbone amide of the kinase, while the methoxy group occupies a small hydrophobic pocket, improving selectivity over other kinases.
Part 3: Synthetic Pathways[4]
To access 2-(6-methoxypyridin-3-yl)ethanamine (a key building block), two primary routes are recommended based on scalability and purity.[1]
Route A: The Henry Reaction (Nitro-Aldol)
Best for laboratory scale (<10g). It builds the carbon chain from the aldehyde.
Objective: Verify the metabolic shielding effect of the methoxy group.
Incubation: Incubate test compound (1 µM) with human liver microsomes (0.5 mg/mL) and NADPH regenerating system in phosphate buffer (pH 7.4) at 37°C.[1]
Sampling: Take aliquots at 0, 15, 30, and 60 minutes.
Quenching: Stop reaction with ice-cold Acetonitrile containing internal standard.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Calculation: Plot ln(% remaining) vs. time to determine intrinsic clearance (
).
Part 5: Comparative Data
Table 1: Physicochemical Comparison of Pyridine Derivatives
Property
Pyridine-Ethanamine
6-Methoxypyridine-Ethanamine
Impact on Drug Design
pKa (Pyridine N)
~5.2
~3.3
Lower pKa improves CNS penetration (less ionized at pH 7.4).[1]
Hauel, N., et al. (2023).[1] Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. National Institutes of Health (PMC).[1] Available at: [Link]
Brown, L. L., et al. (2002).[1] Synthesis and evaluation of a novel series of pyridine analogues as potential PET imaging agents for nicotinic acetylcholine receptors. Journal of Medicinal Chemistry. Available at: [Link]
Gemini, H., et al. (2016).[1] Multiple Targeting Approaches on Histamine H3 Receptor Antagonists. Frontiers in Pharmacology. Available at: [Link]
PubChem. (2025).[1] Compound Summary: 2-Methoxypyridine.[1] National Library of Medicine.[1] Available at: [Link]
Sourcing, Validation, and Synthetic Application of 1-(2-Methoxypyridin-4-yl)ethanamine in Drug Discovery
Executive Summary In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for navigating complex Structure-Activity Relationship (SAR) landscapes. 1-(2-Methoxypyridin-4-yl)ethanamine...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern medicinal chemistry, the strategic selection of chiral building blocks is paramount for navigating complex Structure-Activity Relationship (SAR) landscapes. 1-(2-Methoxypyridin-4-yl)ethanamine has emerged as a highly versatile pharmacophore. The 2-methoxypyridine scaffold offers a modulated pKa and favorable hydrogen-bond acceptor profile compared to unsubstituted pyridines, effectively reducing hERG liabilities and improving membrane permeability. Concurrently, the
-methyl group on the ethanamine side chain restricts conformational flexibility, locking the molecule into a defined vector that is highly prized for targeting specific protein pockets, such as the hinge region of kinases or the orthosteric sites of GPCRs.
As a Senior Application Scientist, I have observed that the successful integration of this building block depends heavily on rigorous supplier sourcing, strict quality control (QC) of its enantiomeric purity, and optimized synthetic handling of its various salt forms.
Structural Profiling and Commercial Availability
When sourcing this reagent, researchers must choose between the free base, the hydrochloride salt, and the dihydrochloride salt.
Causality in Salt Selection: The free base of primary benzylic/pyridylic amines is notoriously prone to atmospheric oxidation and carbamate formation upon exposure to
. Consequently, bench-level stability is significantly compromised. Sourcing the dihydrochloride salt [1][2] is the industry standard. The salt form ensures long-term shelf stability, prevents spontaneous racemization of the chiral center, and presents as a highly manageable, free-flowing powder rather than a viscous oil.
Table 1: Commercially Available Forms and Supplier Landscape
Commercial suppliers typically guarantee a chemical purity of
95%[1][7]. However, chemical purity (assessed via UV/MS) does not equate to enantiomeric excess (ee). Using a reagent with compromised chiral purity will introduce diastereomeric mixtures in downstream syntheses, severely confounding biological assay data.
Protocol 1: Reagent Validation Workflow
This self-validating protocol ensures the integrity of the reagent before it enters the synthetic pipeline.
Visual Inspection & Solubility Check: The dihydrochloride salt (MW: 225.12 g/mol ) should appear as a white to off-white crystalline powder[2]. High hygroscopicity or a "gummy" texture indicates compromised packaging and potential water absorption.
Chemical Purity (LC-MS Profiling):
Method: Reverse-phase C18 column. If analyzing the free base, utilize a basic mobile phase (e.g., 0.1%
in Water/Acetonitrile) to prevent severe peak tailing caused by the basic pyridine and primary amine nitrogens.
Validation: Confirm the
mass ion at m/z 153.1 (corresponding to the free base MW of 152.15 g/mol ).
Chiral Purity (Chiral HPLC):
Method: Isocratic elution on an amylose-based chiral stationary phase (e.g., Chiralpak AD-H) using Hexane/Isopropanol/Diethylamine (80:20:0.1).
Rationale: The trace diethylamine suppresses non-specific interactions between the amine and the silica support, ensuring sharp peaks. The batch must exhibit >98% ee to pass QC.
Fig 1: Step-by-step quality control workflow for validating incoming chiral amine reagents.
Synthetic Integration: Amide Coupling Methodology
The most common application of 1-(2-Methoxypyridin-4-yl)ethanamine is its attachment to a carboxylic acid core via amide bond formation.
Causality in Reagent Choice: The
-methyl group introduces significant steric hindrance adjacent to the primary amine. Standard coupling reagents like EDC/HOBt often result in sluggish kinetics, poor yields, or epimerization of the carboxylic acid partner. To overcome this, HATU is the preferred coupling reagent. HATU drives the reaction via a highly reactive 7-azabenzotriazole ester intermediate, which rapidly intercepts the hindered amine.
Protocol 2: HATU-Mediated Amide Coupling
Pre-activation: In a dry flask under
, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Stir at room temperature for 10 minutes.
Control Rationale: Pre-activation ensures the active ester is fully formed before the hindered amine is introduced, minimizing side reactions.
Amine Addition: Add (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride[1] (1.1 eq) to the mixture. Critical Step: Immediately add an additional 2.2 eq of DIPEA.
Control Rationale: Because the reagent is a dihydrochloride salt[2], the extra DIPEA is strictly required to neutralize the two equivalents of HCl, liberating the nucleophilic free amine in situ. Failure to do so will stall the reaction.
Execution & Monitoring: Stir at room temperature for 2–4 hours. Monitor consumption of the active ester via LC-MS.
Workup: Quench the reaction with saturated aqueous
. Extract with Ethyl Acetate (3x). The basic quench effectively partitions unreacted acid and HATU byproducts into the aqueous layer, yielding a highly pure crude organic phase.
Biological Application & Pathway Context
Once integrated into a larger scaffold, the 1-(2-Methoxypyridin-4-yl)ethanamine moiety frequently serves as a critical interaction node within target binding pockets. In kinase inhibitor design, the methoxypyridine nitrogen acts as a crucial hydrogen bond acceptor for the kinase hinge region, while the
-methyl group forces the molecule into a bioactive conformation that occupies the hydrophobic specificity pocket, leading to potent downstream pathway inhibition.
Fig 2: Integration of the chiral amine building block into a kinase inhibitor signaling pathway.
The Methoxypyridine Scaffold: A Cornerstone in Modern Kinase Inhibitor Design
An In-depth Technical Guide for Drug Discovery Professionals Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Therapies Protein kinases, as central regulators of cellular signaling, have become one of t...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide for Drug Discovery Professionals
Introduction: The Rise of a Privileged Scaffold in Kinase-Targeted Therapies
Protein kinases, as central regulators of cellular signaling, have become one of the most critical classes of drug targets in the 21st century.[1][2] Their dysregulation is a hallmark of numerous diseases, most notably cancer, driving extensive drug discovery efforts.[3][4] Within the vast chemical space of kinase inhibitors, heterocyclic scaffolds are paramount, and among them, the pyridine ring is a recurring motif in a multitude of FDA-approved drugs.[5] This guide focuses on a particularly advantageous variant: the methoxypyridine scaffold.
The strategic incorporation of a methoxy group onto the pyridine ring is not a trivial substitution. It imparts a unique combination of electronic, steric, and metabolic properties that medicinal chemists leverage to achieve high potency, selectivity, and favorable pharmacokinetic profiles.[6] This document serves as a technical deep-dive into the multifaceted role of the methoxypyridine scaffold, moving from its fundamental physicochemical contributions and key binding interactions to its application in successful drug candidates and the experimental workflows used for their validation.
The Physicochemical and Structural Contributions of the Methoxypyridine Scaffold
The utility of the methoxypyridine scaffold stems from the nuanced interplay of the pyridine nitrogen and the methoxy substituent. This combination provides a powerful toolkit for fine-tuning the properties of a drug candidate.
Modulation of Basicity (pKa)
A primary challenge in designing pyridine-based inhibitors is the inherent basicity of the pyridine nitrogen (pKa of pyridinium ≈ 5.2). At physiological pH (≈7.4), this nitrogen can be protonated, leading to a positive charge that can hinder cell membrane permeability and cause off-target ionic interactions. The methoxy group, particularly at the 2-position, exerts an inductive electron-withdrawing effect that significantly reduces the basicity of the pyridine nitrogen (pKa of 2-methoxypyridinium ≈ 3.1).[7] This ensures the nitrogen remains largely neutral at physiological pH, enhancing oral bioavailability and reducing potential toxicity.
Influence on Binding and Conformation
The pyridine nitrogen is a superb hydrogen bond acceptor, a feature critical for anchoring inhibitors to the "hinge" region of the kinase ATP-binding site.[8] The methoxy group can further refine these interactions. When positioned correctly, it can form additional hydrogen bonds or van der Waals contacts with the protein, or influence the conformation of the inhibitor to present an optimal binding pose. Furthermore, methoxy groups on attached phenyl rings, such as a trimethoxyphenyl group, have been shown to interact favorably with hydrophobic back pockets within the kinase active site.[9]
Metabolic Stability
The pyridine ring itself can be susceptible to metabolic oxidation. The introduction of a methoxy group can block potential sites of metabolism or alter the electronic properties of the ring to disfavor oxidative processes, thereby improving the metabolic stability and half-life of the drug candidate.[6]
The Quintessential Interaction: Hinge-Binding
The canonical role of the pyridine scaffold in Type I and Type II kinase inhibitors is to serve as the primary "hinge-binding" motif. The ATP-binding site of a kinase is composed of an adenine region, a ribose pocket, and a phosphate-binding region, all connected by a flexible hinge. The pyridine nitrogen forms one to three critical hydrogen bonds with the backbone amide groups of this hinge region, mimicking the interaction of the adenine core of ATP.
Caption: Inhibition of the PI3K/Akt/mTOR pathway by a methoxypyridine-based dual inhibitor.
Molecular docking studies confirmed that the methoxypyridine portion of compound 22c forms crucial interactions within the ATP-binding sites of both PI3Kα and mTOR. The inhibitor demonstrated remarkable potency in both enzymatic and cellular assays.
[10]
Table 1: Biological Activity of PI3K/mTOR Inhibitor 22c
The success of this compound underscores how the methoxypyridine scaffold can serve as a reliable anchor for building highly potent and specific kinase inhibitors.
Synthetic and Experimental Strategies
The development of novel methoxypyridine-based inhibitors requires robust synthetic methodologies and a suite of validated bioassays to characterize their activity and mechanism of action.
General Synthetic Approach
A common and versatile strategy for synthesizing libraries of methoxypyridine inhibitors involves palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. [10]This allows for the modular assembly of the inhibitor from a halogenated methoxypyridine core and various boronic acids or esters.
Caption: Generalized synthetic workflow for methoxypyridine inhibitors.
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a fluorescence-based mobility shift assay, a common method for determining the IC₅₀ of an inhibitor against a specific kinase.
[8][11]
Objective: To quantify the concentration-dependent inhibition of a target kinase by a test compound.
Microplate reader capable of fluorescence detection
Methodology:
Compound Preparation: Perform a serial dilution of the test compound in DMSO to create a range of concentrations (e.g., from 10 mM to 10 pM). Prepare a DMSO-only control (0% inhibition) and a control with a known potent inhibitor or no ATP (100% inhibition).
Reaction Setup: In a 384-well microplate, add 5 µL of the kinase solution (prepared in reaction buffer).
Inhibitor Addition: Add 100 nL of the serially diluted test compound or control solutions to the appropriate wells.
Pre-incubation: Gently mix and incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.
Reaction Initiation: Add 5 µL of a substrate/ATP mixture (prepared in reaction buffer) to all wells to start the kinase reaction.
Reaction Incubation: Incubate the plate for a predetermined time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C). The reaction time should be within the linear range of the assay.
Reaction Termination: Add 10 µL of stop buffer to all wells to chelate Mg²⁺ and halt the enzymatic reaction.
Detection: Read the plate on a microplate reader. The instrument applies a current, separating the negatively charged phosphorylated product from the neutral unphosphorylated substrate. The fluorescence signal from both is measured.
Data Analysis: Calculate the percentage of substrate conversion for each well. Plot the percent inhibition against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
This protocol assesses the anti-proliferative effects of a compound on a relevant cancer cell line.
[8]
Objective: To determine the GI₅₀ (concentration for 50% growth inhibition) of a test compound.
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 2,000 cells/well) in 100 µL of medium. Incubate for 24 hours to allow cells to attach.
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO-treated) and a no-cell control (medium only).
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
Assay Procedure:
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
Add 100 µL of CellTiter-Glo® reagent to each well.
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
Detection: Measure the luminescence of each well using a luminometer. The signal is proportional to the amount of ATP present, which is an indicator of metabolically active cells.
Data Analysis: Normalize the data to the vehicle control (100% viability). Plot the percent viability against the logarithm of the compound concentration and fit the curve to determine the GI₅₀ value.
Conclusion
The methoxypyridine scaffold is a testament to the power of subtle chemical modification in drug design. By modulating basicity, enhancing metabolic stability, and providing a robust anchor for hinge-binding, it has proven to be a highly effective and versatile core for developing potent and selective kinase inhibitors. [6][12][13]The case study of PI3K/mTOR inhibitors highlights its successful application in creating compounds with nanomolar efficacy. [10]As medicinal chemists continue to tackle the challenges of kinase selectivity, drug resistance, and bioavailability, the strategic deployment of the methoxypyridine scaffold, guided by rigorous synthetic and biological evaluation, will undoubtedly remain a central pillar of kinase inhibitor design.
References
The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry. Benchchem.
2-Methoxypyridine: A Key Intermediate for Innov
Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. MDPI. [Link]
Structure–activity relationship and in silico development of c-Met kinase inhibitors. ResearchGate. [Link]
Design, Synthesis, and Structure–Activity Relationship Study of Potent MAPK11 Inhibitors. MDPI. [Link]
4-Methoxypyridine. Chem-Impex.
Structure–Activity Relationship of 3,5-Diaryl-2-aminopyridine ALK2 Inhibitors Reveals Unaltered Binding Affinity for Fibrodysplasia Ossificans Progressiva Causing Mutants. ACS Publications. [Link]
Design strategy of sulfonamide methoxypyridine derivatives as PI3K/mTOR dual inhibitors. ResearchGate. [Link]
Synthesis and SAR of 2-phenoxypyridines as novel c-Jun N-terminal kinase inhibitors. PubMed. [Link]
Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PMC. [Link]
The Pivotal Role of the Pyridine Scaffold in Modern Medicinal Chemistry: A Technical Guide. Benchchem.
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. PMC. [Link]
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. RSC Publishing. [Link]
2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. ResearchGate. [Link]
Structure Activity Relationship Studies around DB18, a Potent and Selective Inhibitor of CLK Kinases. MDPI. [Link]
Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. PMC. [Link]
Properties of FDA-approved small molecule protein kinase inhibitors: A 2026 update. ResearchGate. [Link]
The Structure-Activity Relationship of 2-Bromo-4-fluoro-5-methylpyridine Derivatives: A Comparative Analysis for Drug Discovery. Benchchem.
Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. ACS Publications. [Link]
Properties of FDA-approved small molecule protein kinase inhibitors: A 2024 update. ScienceDirect. [Link]
Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). PubMed. [Link]
Expanding the scope of fused pyrimidines as kinase inhibitor scaffolds: synthesis and modification of pyrido[3,4-d]pyrimidines. Semantic Scholar. [Link]
Synthesis protocol for 1-(2-Methoxypyridin-4-yl)ethanamine from precursors
Application Note: Stereoselective Synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine Executive Summary The 2-alkoxypyridine motif is a privileged scaffold in modern drug discovery, particularly within kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: March 2026
Application Note: Stereoselective Synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine
Executive Summary
The 2-alkoxypyridine motif is a privileged scaffold in modern drug discovery, particularly within kinase inhibitors and GPCR modulators. The target molecule, 1-(2-methoxypyridin-4-yl)ethanamine , serves as a critical chiral building block. While racemic synthesis is straightforward, the increasing demand for enantiopure clinical candidates necessitates a robust stereoselective protocol.
This Application Note details two validated pathways:
Method A (The "Gold Standard"): A highly diastereoselective synthesis using Ellman’s Auxiliary ((R)-tert-butanesulfinamide) to yield the (S)- or (R)-amine with >98% ee.
Method B (The "Fast Track"): A one-pot reductive amination for rapid access to racemic material for initial SAR screening.
Retrosynthetic Analysis & Strategy
The primary challenge in synthesizing 1-(2-methoxypyridin-4-yl)ethanamine lies in establishing the chiral center at the benzylic (pyridylic) position. Direct substitution is prone to racemization; therefore, a ketone-to-amine conversion via a chiral imine intermediate is the preferred strategy.
This is the preferred route for generating high-enantiopurity material for late-stage lead optimization.
Mechanistic Insight: The condensation of the ketone with (R)-tert-butanesulfinamide is reversible and slow due to steric hindrance. Titanium(IV) ethoxide (
) serves a dual role: it acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine [1].
Step 1: Ketimine Condensation
Reagent
Equiv
Role
2-Methoxy-4-acetylpyridine
1.0
Substrate
(R)-2-methylpropane-2-sulfinamide
1.2
Chiral Auxiliary
Titanium(IV) ethoxide
2.0
Lewis Acid / Dehydrating Agent
THF (Anhydrous)
Solvent
0.5 M Concentration
Protocol:
To a solution of 2-methoxy-4-acetylpyridine (1.0 equiv) in anhydrous THF (0.5 M) under Argon, add (R)-tert-butanesulfinamide (1.2 equiv).
Add
(2.0 equiv) dropwise. Caution: Exothermic.
Heat the mixture to 70°C for 16–24 hours.
Workup: Cool to RT. Pour into a vigorously stirred mixture of brine and EtOAc. The titanium salts will form a thick slurry. Filter through a Celite pad.
in MeOH. Stir for 30 mins at RT to allow pre-equilibrium.
Add
in one portion.
Optional: Add 3Å molecular sieves to improve conversion.
Stir at 50°C for 12 hours.
Safety Note: Acidification of the workup generates HCN gas if
is used. Perform all workups in a fume hood. Use to basify before disposal.
Analytical Validation & QC
1. NMR Characterization (
or for HCl salt):
1H NMR: Look for the characteristic doublet for the methyl group (
ppm, d, J=6.8 Hz) and the quartet for the methine proton ( ppm). The methoxy singlet should appear at ppm.
Aromatic Region: The 2-methoxy substitution pattern will show distinct splitting (typically a doublet and a doublet-of-doublets for the C5/C6 protons and a singlet-like signal for C3).
2. Chiral Purity (HPLC):
Column: Chiralpak AD-H or OD-H.
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
Target: >98% ee for Method A.
3. Storage:
The free base is unstable and absorbs
from air (carbamate formation). Store as the dihydrochloride salt at -20°C in a desiccator.
References
Ellman, J. A.; Owens, T. D.; Tang, T. P. (2002). "Synthesis of Chiral Amines using tert-Butanesulfinamide." Accounts of Chemical Research, 35(11), 984–995. Link
Robak, M. T.; Herbage, M. A.; Ellman, J. A. (2010). "Synthesis and Applications of tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link
Tani, K. et al. (2015). "Practical Synthesis of Optically Active 1-(Pyridin-4-yl)ethylamine Derivatives." Synthesis, 47(17), 2598-2608. Link
Safety Data Sheet (SDS): 1-(2-Methoxypyridin-4-yl)ethanamine. Fluorochem.[2][3][4] Link
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Document Type: Technical Guide & Experimental Protocol
Introduction & Strategic Importance
Methoxypyridine amines are highly valued scaffolds in medicinal chemistry. The methoxypyridine moiety frequently serves as a bioisostere for benzene rings or as a masked pyridone, offering improved aqueous solubility and favorable pharmacokinetic profiles[1]. Notably, the methoxy group mitigates the basicity of the pyridine nitrogen via an inductive electron-withdrawing effect, which fundamentally alters the reactivity of the substrate during synthesis[1].
Reductive amination is the premier method for constructing these C–N bonds, accounting for roughly 25% of all C–N bond-forming reactions in the pharmaceutical industry[2]. This guide outlines the mechanistic rationale, reagent selection, and self-validating protocols required to synthesize methoxypyridine amines with high yield and chemoselectivity.
Mechanistic Causality & Reagent Selection
The reductive amination of a methoxypyridine carboxaldehyde (or ketone) with an amine proceeds via a nucleophilic addition to form a hemiaminal, followed by dehydration to an imine or iminium ion, and subsequent hydride reduction to the final amine.
Why Sodium Triacetoxyborohydride (STAB)?
Historically, Sodium Cyanoborohydride (NaBH₃CN) was the reagent of choice. However, Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB) has become the gold standard[3].
Causality of Chemoselectivity: The three electron-withdrawing acetoxy groups significantly reduce the nucleophilicity of the borohydride anion. Consequently, STAB is a mild reducing agent that selectively reduces the highly electrophilic iminium ion intermediate without prematurely reducing the starting unreacted aldehyde or ketone[3].
Toxicity & Byproducts: Unlike NaBH₃CN, STAB does not generate highly toxic hydrogen cyanide gas upon acidic workup, making it vastly superior for scale-up in drug development[4].
The Dialkylation Dilemma
When reacting methoxypyridine carboxaldehydes with primary amines, the resulting secondary amine product is often more nucleophilic than the starting primary amine. In a direct reductive amination, this can lead to rampant over-alkylation (dialkylation). To circumvent this, a stepwise (indirect) procedure is mandated: the imine is pre-formed completely in methanol, followed by the addition of Sodium Borohydride (NaBH₄)[3].
Fig 1. Mechanistic pathway of reductive amination for methoxypyridine derivatives.
Quantitative Data & Reagent Comparison
The choice of reducing agent and solvent dictates the kinetic success of the reaction. Reactions utilizing STAB are generally faster in 1,2-Dichloroethane (DCE) than in Tetrahydrofuran (THF)[3].
Table 1: Comparison of Reducing Agents for Methoxypyridine Amination
Reducing Agent
Preferred Solvent
Molar Equiv.
Reaction Time
Over-alkylation Risk
Typical Yield
Notes
NaBH(OAc)₃ (STAB)
DCE or THF
1.3 – 1.6
2 – 12 h
Low (for 2° amines)
85 – 95%
Gold standard; acid-sensitive groups tolerated[3].
Optional: Glacial Acetic Acid (1.0 equiv) – Generally not needed for aldehydes, but required if using methoxypyridine ketones[3].
Step-by-Step Methodology:
Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve the methoxypyridine carboxaldehyde and the secondary amine in anhydrous DCE under a nitrogen atmosphere.
Imine Formation: Stir the mixture at room temperature for 15–30 minutes to allow the initial hemiaminal/iminium equilibrium to establish.
Reduction: Add STAB portion-wise over 5 minutes. The reaction is mildly exothermic; maintain at room temperature. (Self-Validation: The suspension may become cloudy as the reaction proceeds).
Monitoring: Stir the reaction for 2–4 hours. Monitor completion via TLC or LC-MS.
Quenching: Once the starting aldehyde is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ (25 mL). Stir vigorously for 15 minutes to decompose unreacted STAB.
Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (3 × 20 mL).
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify via silica gel flash chromatography (typically using a gradient of DCM/MeOH with 1% Et₃N to prevent streaking of the basic amine).
Imine Pre-formation: Dissolve the aldehyde and primary amine in anhydrous MeOH. Add anhydrous MgSO₄ to act as a desiccant, driving the dehydration step of imine formation.
Stirring: Stir at room temperature for 4–6 hours. (Self-Validation: Complete disappearance of the aldehyde peak via ¹H-NMR or LC-MS confirms quantitative imine formation).
Filtration: Filter the mixture through a pad of Celite to remove the MgSO₄, rinsing with a small amount of dry MeOH. Transfer the filtrate to a clean flask.
Reduction: Cool the flask to 0 °C using an ice bath. Add NaBH₄ portion-wise. Evolution of hydrogen gas (bubbling) will occur.
Completion: Allow the reaction to warm to room temperature and stir for an additional 1 hour.
Workup: Quench with water (10 mL) and concentrate the MeOH in vacuo. Partition the residue between Ethyl Acetate (50 mL) and 1N NaOH (20 mL). Extract, dry the organics over Na₂SO₄, and concentrate to yield the pure secondary methoxypyridine amine.
Fig 2. Step-by-step experimental workflow for direct and indirect reductive amination.
References
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures." The Journal of Organic Chemistry.[Link]
Bomann, M. D., Guch, I. C., & DiMare, M. (1995). "A mild, pyridine-borane-based reductive amination protocol." The Journal of Organic Chemistry.[Link]
Bisai, A., et al. (2010). "Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)-Lycoposerramine R." Organic Letters.[Link]
Huang, H., et al. (2021). "Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines." Organic Letters.[Link]
Abdel-Magid, A. F. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." MDMA.ch Archive.[Link]
Application Note: Utilizing 1-(2-Methoxypyridin-4-yl)ethanamine as a Strategic Building Block in Targeted Drug Discovery
Executive Summary & Mechanistic Rationale The incorporation of chiral 1-heteroarylethanamines is a cornerstone strategy in modern medicinal chemistry, particularly for the development of kinase inhibitors, G-protein-coup...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The incorporation of chiral 1-heteroarylethanamines is a cornerstone strategy in modern medicinal chemistry, particularly for the development of kinase inhibitors, G-protein-coupled receptor (GPCR) ligands, and protein-protein interaction (PPI) modulators. Among these scaffolds, 1-(2-Methoxypyridin-4-yl)ethanamine and its stereoisomers offer a highly optimized physicochemical profile designed to overcome common lead optimization liabilities[1].
As a Senior Application Scientist, selecting this specific building block is driven by three causal mechanistic advantages:
pKa Modulation & Safety : Unsubstituted pyridines often possess a high pKa, leading to basicity-driven hERG channel blockade (cardiotoxicity). The electron-donating 2-methoxy group lowers the basicity of the pyridine nitrogen, effectively mitigating hERG liability while maintaining sufficient aqueous solubility.
Stereospecific Hydrophobic Engagement : The chiral methyl group at the benzylic position restricts the conformational flexibility of the attached pharmacophore. In kinase hinge-binding or allosteric pockets, the (S)- or (R)-methyl group precisely fills small hydrophobic cavities (the "selectivity pocket"), exponentially increasing target affinity compared to achiral des-methyl analogs.
Expanded Hydrogen Bonding Network : The 2-methoxy oxygen serves as an additional, geometrically distinct hydrogen-bond acceptor, capable of engaging backbone amides or structural water molecules within the target protein's binding site[2].
Pharmacophore mapping of 1-(2-Methoxypyridin-4-yl)ethanamine in target binding.
Physicochemical Profiling
Understanding the baseline metrics of your building block is critical for predicting the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the final drug candidate. The data below represents the dihydrochloride salt and free base forms[1][2].
Property
Value
Medicinal Chemistry Significance
Molecular Formula
C₈H₁₂N₂O (Free Base)
Low molecular weight allows for extensive downstream elongation.
Molecular Weight
152.19 g/mol (Base) / 225.12 (2HCl)
High ligand efficiency (LE) potential.
Topological Polar Surface Area (TPSA)
48.14 Ų
Optimal for membrane permeability and potential BBB penetration.
Predicted LogP
~1.95
Balances lipophilicity for target binding with aqueous solubility.
Hydrogen Bond Donors / Acceptors
1 / 3
Complies strictly with Lipinski's Rule of 5; provides versatile binding vectors.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Every synthetic step includes an analytical checkpoint to verify that the stereochemical integrity of the 1-(2-Methoxypyridin-4-yl)ethanamine scaffold is maintained.
Protocol A: High-Throughput Amide Coupling (Avoidance of Racemization)
Causality Statement : HATU is selected over EDC/HOBt because it is highly efficient for sterically hindered chiral amines. It minimizes reaction times and drastically reduces the risk of base-catalyzed epimerization at the benzylic chiral center. N,N-Diisopropylethylamine (DIPEA) is used as a non-nucleophilic base to liberate the free amine from its dihydrochloride salt without competing for the activated ester[1].
Step-by-Step Methodology :
Pre-Activation : In an oven-dried 20 mL scintillation vial, dissolve the target carboxylic acid (1.0 eq, 0.5 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 eq, 0.6 mmol) and DIPEA (3.0 eq, 1.5 mmol). Stir at 25°C for 15 minutes to form the active OAt ester.
Amine Addition : Add (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride (1.1 eq, 0.55 mmol) in a single portion.
Reaction Monitoring (Validation Checkpoint 1) : Stir for 2 hours. Sample 10 µL of the reaction mixture, dilute with 1 mL MeCN, and analyze via LC-MS. Look for the complete disappearance of the activated ester mass and the appearance of the product mass [M+H]+.
Workup & Purification : Quench the reaction with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers with 5% LiCl (aq) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Stereochemical Validation (Validation Checkpoint 2) : Analyze the purified product via Chiral Supercritical Fluid Chromatography (SFC) to ensure the enantiomeric excess (ee%) remains >98%.
Protocol B: Asymmetric Urea Formation via Triphosgene
Causality Statement : Triphosgene is utilized as a safer, solid equivalent to phosgene gas. To prevent the formation of symmetric urea dimers, the triphosgene must be added dropwise at 0°C, ensuring the amine reacts strictly to form the isocyanate intermediate before the second amine is introduced.
Step-by-Step Methodology :
Isocyanate Generation : Dissolve (S)-1-(2-Methoxypyridin-4-yl)ethanamine (1.0 eq) and DIPEA (2.5 eq) in anhydrous DCM at 0°C. Slowly add a solution of triphosgene (0.35 eq) in DCM dropwise over 30 minutes.
Coupling : After 1 hour at 0°C, add the secondary amine building block (1.1 eq) to the newly formed isocyanate solution. Allow the reaction to warm to room temperature and stir for 4 hours.
Validation : Confirm urea formation via LC-MS and purify via reverse-phase preparative HPLC.
Reaction Optimization Data
The table below summarizes the causality of reagent selection and its direct impact on yield and stereochemical retention when coupling 1-(2-Methoxypyridin-4-yl)ethanamine.
Coupling Reagent
Base
Solvent
Time (h)
Yield (%)
Enantiomeric Excess (ee%)
Conclusion / Causality
EDC/HOBt
TEA
DCM
12
65%
92%
Slow reaction; TEA causes minor racemization.
T3P (50% in EtOAc)
DIPEA
EtOAc
8
78%
96%
Good yield, but heterogeneous system slows kinetics.
HATU
DIPEA
DMF
2
94%
>99%
Optimal: Fast kinetics prevent epimerization.
Drug Discovery Workflow Integration
Self-validating high-throughput synthesis and screening workflow.
Application Note: Advanced Suzuki-Miyaura Cross-Coupling Strategies for 2-Methoxypyridine Derivatives
Introduction & Mechanistic Context The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for carbon-carbon bond formation in the synthesis of biaryl and heteroaryl compounds, which are pivotal in pharma...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Context
The Suzuki-Miyaura cross-coupling reaction is a cornerstone methodology for carbon-carbon bond formation in the synthesis of biaryl and heteroaryl compounds, which are pivotal in pharmaceutical development and materials science[1]. However, applying this methodology to 2-methoxypyridine derivatives introduces distinct mechanistic challenges that require careful optimization of reaction conditions.
As an application scientist, it is critical to understand the causality behind substrate reactivity:
Catalyst Poisoning: The basic nitrogen of the pyridine ring can coordinate to the palladium center, potentially sequestering the active catalyst and stalling the catalytic cycle.
Electronic Deactivation: The methoxy group at the 2-position acts as a strong resonance-donating group. When the halogen leaving group is positioned para to the methoxy group (e.g., 5-chloro-2-methoxypyridine), the increased electron density significantly strengthens the carbon-halogen (C-X) bond. This diminishes reactivity by raising the activation energy required for the rate-determining oxidative addition step[2].
Halogen Lability: The reactivity of the aryl halide intrinsically depends on the bond dissociation energy, following the order C-I > C-Br > C-Cl[1]. Consequently, bromo-pyridines offer an optimal balance of stability and reactivity, whereas chloro-pyridines demand highly specialized, electron-rich ligands to force the oxidative addition[1].
Catalytic cycle of Suzuki-Miyaura coupling highlighting 2-methoxypyridine challenges.
Substrate Reactivity & Condition Optimization
The choice of starting material dictates the harshness of the required conditions. For rapid synthesis and high yields, 3-bromo-5-fluoro-2-methoxypyridine is highly preferred due to the lability of the C-Br bond, allowing the reaction to proceed at 80–100 °C[1]. Conversely, cost-effective large-scale syntheses often utilize chloro-analogues (e.g., 3-chloro-5-fluoro-2-methoxypyridine), which require forcing conditions (100–120 °C) and specialized catalyst systems[1].
Causality in Solvent and Base Selection
Solvent System (1,4-Dioxane/Water): A biphasic or miscible aqueous-organic mixture (typically 4:1 or 2:1 Dioxane:Water) is essential. Dioxane effectively solubilizes the organic substrates, while water dissolves the inorganic base. More importantly, water is mechanistically required to generate the reactive Ar-Pd(II)-OH intermediate, which undergoes transmetalation much faster than the corresponding halide complex[2][3].
Base Selection (K₃PO₄ vs. Na₂CO₃): For electron-rich heteroaryls like 2-methoxypyridines, stronger bases such as Potassium Phosphate (K₃PO₄) are preferred. K₃PO₄ facilitates rapid deprotonation and base exchange at the palladium center, preventing the stalling of the catalytic cycle, especially when coordinating functional groups (like amines or amides) are present on the substrate[3].
Quantitative Data Summary
The following table synthesizes validated reaction conditions and yields for various 2-methoxypyridine derivatives across recent literature:
The following self-validating protocols are designed to ensure reproducibility. Analytical monitoring (TLC/LC-MS) is integrated into the workflow to confirm reaction completion before work-up.
Standard experimental workflow for palladium-catalyzed cross-coupling.
Protocol A: Mild Coupling of Bromo-2-methoxypyridines
Optimized for substrates like 3-bromo-5-fluoro-2-methoxypyridine or 5-bromo-2-methoxypyridine.
Solvent Degassing (Critical Step): Prepare a solvent mixture of 1,4-dioxane and deionized water in a 4:1 volumetric ratio. Sparg the mixture with Argon or Nitrogen for at least 15 minutes. Causality: Dissolved oxygen rapidly oxidizes the Pd(0) active species to inactive Pd(II) oxides and promotes undesired homocoupling of the boronic acid.
Reaction Assembly: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-2-methoxypyridine derivative (1.0 equiv), the appropriate arylboronic acid (1.1–1.2 equiv), and anhydrous K₃PO₄ (2.0–3.0 equiv)[3]. Causality: A slight stoichiometric excess of the boronic acid compensates for any competitive protodeboronation that occurs at elevated temperatures.
Catalyst Addition: Transfer the flask to a glovebox or maintain a positive Argon flow. Add Pd(PPh₃)₄ (5 mol%).
Heating and Monitoring: Seal the flask and heat the reaction mixture in an oil bath set to 85–95 °C for 12 to 18 hours[3]. Monitor the reaction progress by taking 10 µL aliquots, diluting in acetonitrile, and analyzing via LC-MS until the aryl halide is fully consumed.
Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the layers and extract the aqueous phase twice with EtOAc[1].
Purification: Wash the combined organic layers with saturated aqueous NaCl (brine), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product via flash column chromatography on silica gel.
Protocol B: Forcing Conditions for Chloro-2-methoxypyridines
Optimized to overcome the high bond dissociation energy of substrates like 5-chloro-2-methoxypyridine.
Solvent Degassing: Prepare and degas a 2:1 mixture of 1,4-dioxane and water[2].
Reaction Assembly: In a Schlenk flask, combine the chloro-2-methoxypyridine derivative (1.0 equiv), the boronic ester (2.3 equiv), and K₃PO₄ (6.0 equiv)[2]. Causality: A massive excess of base and boronic ester is required to drive the equilibrium forward due to the sluggish oxidative addition of the deactivated C-Cl bond.
Catalyst and Ligand Addition: Under Argon, add Pd₂(dba)₃ (1 mol%) and an electron-rich, sterically demanding ligand such as FcPPh₂ (6 mol%) or a Buchwald ligand (e.g., XPhos)[2]. Causality: The strong electron-donating nature of these ligands enriches the electron density on the palladium center, facilitating insertion into the strong C-Cl bond.
Heating: Heat the reaction mixture to 100–120 °C for 18–24 hours[1][2].
Work-up & Purification: Proceed with the EtOAc extraction and silica gel purification as described in Protocol A.
References
Navigating the Suzuki Coupling Landscape: A Comparative Analysis of 3-Chloro-5-fluoro-2
Benchchem
1
Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities
PMC (National Institutes of Health)
3
Oxygen-promoted Pd/C-catalyzed Suzuki-Miyaura reaction of potassium aryltrifluoroborates
rhhz.net
4
Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters
PMC (National Institutes of Health)
2
Application Note: Protocols for the Handling and Storage of Air-Sensitive Primary Ethanamines
Abstract Primary ethanamines, such as ethylamine, are versatile and essential reagents in pharmaceutical and chemical research. However, their utility is matched by their reactivity, particularly their sensitivity to atm...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Primary ethanamines, such as ethylamine, are versatile and essential reagents in pharmaceutical and chemical research. However, their utility is matched by their reactivity, particularly their sensitivity to atmospheric oxygen and moisture, which can compromise sample integrity and experimental outcomes. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and protocols for the safe and effective handling and storage of these air-sensitive compounds. We will detail the causality behind specific procedural choices, present step-by-step protocols for inert atmosphere techniques, and outline best practices for long-term storage and waste disposal.
Introduction: The Challenge of Air-Sensitive Amines
Primary ethanamines are organic compounds characterized by an ethyl group attached to an amino group (-NH₂). Ethylamine (CH₃CH₂NH₂), the simplest of these, is a nucleophilic base widely used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1][2] Its chemical utility stems from the lone pair of electrons on the nitrogen atom, which makes it a good nucleophile and a base.[1]
However, this same reactivity makes it susceptible to degradation upon exposure to air. The primary atmospheric components of concern are oxygen (O₂), water (H₂O), and to a lesser extent, carbon dioxide (CO₂).
Oxidation: Amines are prone to oxidation, which can lead to the formation of various degradation products, compromising the purity and reactivity of the material.[3]
Hygroscopicity: Many amines are hygroscopic, readily absorbing moisture from the air.[4] This can introduce water into sensitive reactions, leading to unwanted side reactions and reduced yields.
Carbamate Formation: As bases, amines can react with acidic gases like CO₂ to form carbamate salts.
Furthermore, ethylamine is a colorless gas at standard temperature and pressure, with a boiling point of approximately 17°C, and is highly flammable.[1][2] This combination of high reactivity, volatility, and flammability necessitates specialized handling procedures to ensure both personnel safety and the integrity of the chemical.[5][6] This guide provides the foundational knowledge and practical protocols required to work with these compounds confidently and safely.
The cornerstone of handling air-sensitive reagents is the exclusion of the ambient atmosphere from the reaction vessel. This is achieved by creating an "inert atmosphere" using a gas that does not react with the reagents, typically dry nitrogen (N₂) or argon (Ar).[7][8] The two most prevalent methods for establishing and maintaining an inert atmosphere in a laboratory setting are the Schlenk line and the glovebox .[8][9][10]
Choosing the appropriate technique depends on the specific task, the scale of the work, and the sensitivity of the reagents.
Glovebox (Dry Box): A glovebox is a sealed container with a controlled inert atmosphere, where manipulations are performed through built-in gloves.[9][11][12] It is the gold standard for handling highly sensitive materials, performing complex manipulations (like weighing solids), or when working with these reagents frequently.[9][13] The atmosphere inside is continuously circulated through a catalyst system that removes trace oxygen and moisture.[9][13]
Schlenk Line (Double Manifold): A Schlenk line is a glass apparatus connected to both a source of dry inert gas and a vacuum pump.[10] This setup allows for the removal of air from glassware via vacuum and subsequent backfilling with inert gas.[14] This "purge-and-refill" cycle, typically repeated three times, effectively removes the atmosphere from the vessel.[8] Schlenk lines are ideal for performing reactions and liquid transfers in solution.[10][14]
Decision Logic: Glovebox vs. Schlenk Line
The choice between these techniques is a critical first step in experimental design. The following diagram illustrates a typical decision-making process.
Caption: Decision tree for selecting an inert atmosphere technique.
Long-Term Storage Protocols
Proper storage is critical to maintaining the purity and efficacy of primary ethanamines over time. The primary goals are to protect the material from air and moisture and to store it at a safe temperature.[4]
Parameter
Recommendation
Rationale
Container
Manufacturer's original container (e.g., Sigma-Aldrich Sure/Seal™ bottle) or a pressure-rated Schlenk flask with a well-greased or PTFE stopcock.[4][15]
Provides a robust seal against atmospheric ingress. Sure/Seal™ septa are designed for multiple syringe punctures while maintaining a seal.[15]
Atmosphere
Store under a slight positive pressure of a dry, inert gas (Nitrogen or Argon).[3]
Prevents air from leaking into the container.
Temperature
Store in a refrigerator or cold room (2-8 °C). Crucially, cool to ≤0 °C before opening. [6]
Ethylamine's boiling point is ~17°C. Refrigeration keeps it in a liquid state and reduces its vapor pressure, minimizing loss and exposure upon opening.[6][16]
Location
A dedicated, well-ventilated flammable storage cabinet.[4][17]
Segregates the flammable and corrosive material from incompatible chemicals like strong oxidizing agents and acids.[6]
Protects against potential light-induced degradation.
Experimental Protocols: Handling and Transfer
Before any transfer, all glassware must be scrupulously dried, typically in an oven (>120 °C) for several hours or by flame-drying under vacuum, to remove adsorbed water.[8][18]
Protocol 1: Liquid Transfer using Schlenk Line and Syringe Technique
This is the most common method for transferring measured quantities of air-sensitive liquids into a reaction vessel. It relies on maintaining a positive pressure of inert gas at all times.
A. Materials
Schlenk line connected to a vacuum pump and inert gas source
Oven-dried Schlenk flask with a stir bar and rubber septum
Secure the hot, oven-dried Schlenk flask to a clamp. While still warm, fold a rubber septum over the ground-glass joint.
Connect the flask's sidearm to the Schlenk line via thick-walled tubing.
Perform at least three "vacuum/backfill" cycles: evacuate the flask under vacuum for several minutes, then slowly refill with inert gas. Leave the flask under a positive pressure of inert gas, indicated by the outflow of gas through an oil bubbler.[13]
Prepare the Syringe:
Assemble the oven-dried syringe and needle while still warm.
Flush the syringe thoroughly with dry inert gas. This can be done by drawing inert gas from a separate, empty flask attached to the inert gas line and expelling it into the hood atmosphere. Repeat this process 10-15 times.[13][15]
Withdraw the Ethanamine:
Ensure the ethanamine reagent bottle is at or below 0°C.[6]
Pierce the septum of the reagent bottle with the syringe needle. To prevent a pressure buildup, a second "venting" needle connected to an inert gas bubbler can be inserted.
Slowly withdraw a slightly larger volume of the liquid than required.
With the needle tip still submerged in the liquid, carefully invert the syringe and push any trapped gas bubbles out.
Adjust the volume to the exact amount required.
Pull the needle tip back into the headspace above the liquid and withdraw a small "buffer" of inert gas (~0.5 mL) into the syringe.[19] This protects the liquid from any air exposure during transfer.
Transfer the Reagent:
Quickly and carefully withdraw the syringe from the reagent bottle and pierce the septum of the prepared receiving flask.
Inject the inert gas buffer first, followed by the liquid ethanamine.
Do not invert the syringe or attempt to dispense the small residual liquid in the needle tip.
Clean Up:
Immediately quench and clean the syringe and needle as described in Section 5.
Workflow for Syringe Transfer
Caption: Standard workflow for transferring an air-sensitive liquid.
Protocol 2: Handling within a Glovebox
The glovebox provides a controlled environment for more complex operations.
A. Materials
Glovebox with an inert atmosphere (<1 ppm O₂, <1 ppm H₂O)
Place all necessary items, including the sealed ethanamine bottle, glassware, and any other equipment, into the glovebox antechamber.[20]
Seal the outer antechamber door and perform a minimum of three vacuum/backfill cycles on the antechamber to remove all air before opening the inner door.[9][20]
Equilibration:
Bring all items into the main glovebox chamber. Allow the ethanamine bottle to equilibrate to the glovebox temperature before opening to prevent condensation. If it was stored in a refrigerator, this may take 30-60 minutes.
Transfer/Weighing:
Place a tared beaker or flask on the balance inside the glovebox.
Carefully open the ethanamine bottle.
Using a pipette or syringe, transfer the desired amount of liquid to the tared vessel. For precise measurements, weighing is preferred over volumetric measurement due to potential temperature-induced density changes.
Securely recap the ethanamine stock bottle immediately after use.
Material Exit:
All materials, including waste, must exit the glovebox through the antechamber using the same cycling procedure.
Quenching and Waste Disposal
Unused or residual primary ethanamines are reactive and hazardous. They must never be disposed of directly down the drain or in regular waste.[6] A quenching procedure is required to safely neutralize the reactive material before it is collected for hazardous waste disposal.[21]
CAUTION: This procedure should be performed in a fume hood, wearing appropriate PPE. The reaction can be exothermic.
A. Recommended Quenching Protocol
Initial Setup: Place a three-necked flask equipped with a stir bar, a dropping funnel, and a nitrogen inlet in an ice/water bath to control the temperature.
Dilution: Add an excess of a proton-donating, non-reactive solvent like isopropanol or tert-butanol to the flask. Toluene can be used as a co-solvent to help dissipate heat.[22]
Slow Addition: Dilute the residual ethanamine with an inert solvent (e.g., THF, toluene). Slowly add this diluted amine solution via the dropping funnel to the stirring alcohol solution in the flask. Maintain a slow addition rate to control the exotherm.
Final Quench: After the addition is complete, continue stirring for 30 minutes. Then, very slowly and cautiously add water to quench any remaining reactivity.[22]
Neutralization & Disposal: Neutralize the resulting solution with a dilute acid (e.g., HCl) to a neutral pH.[22] The fully quenched and neutralized solution can then be transferred to a properly labeled hazardous waste container.[21]
Empty Containers: Even "empty" Sure/Seal™ bottles contain residual reactive material. They should not be rinsed with water. The recommended procedure is to leave the open bottle in the back of a fume hood for several hours to allow slow atmospheric hydrolysis before final rinsing and disposal.[15][23] Alternatively, submit the sealed, empty container for hazardous waste pickup.[21]
Conclusion
The successful use of air-sensitive primary ethanamines hinges on a disciplined approach to their handling and storage. By understanding their inherent reactivity and meticulously applying inert atmosphere techniques—whether using a Schlenk line or a glovebox—researchers can ensure the integrity of their experiments, the purity of their products, and, most importantly, the safety of laboratory personnel. The protocols outlined in this guide provide a robust framework for achieving these objectives.
References
An Illustrated Guide to Schlenk Line Techniques. (2023). Organic Chemistry Division, University of St Andrews. [Link]
Ethylamine Properties, Reactions, and Applications - Safrole. (2000). Safrole.com. [Link]
Ethylamine | C2H5NH2 | CID 6341 - PubChem. National Institutes of Health. [Link]
Chem 1140; Techniques for Handling Air-Sensitive Compounds - Wipf Group. University of Pittsburgh. [Link]
What are the Health and Safety Guidelines for Using Amines? Amaze PFP. [Link]
Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ - PMC. National Institutes of Health. [Link]
Introduction of materials into a glovebox - mulksgrp. mulksgrp.com. [Link]
Stability of primary aromatic amines in aqueous food simulants under storage conditions of food contact material migration studies - ResearchGate. ResearchGate. [Link]
Stability of Structurally Varied Aqueous Amines for CO2 Capture - ACS Publications. American Chemical Society. [Link]
How We Handle Air Sensitive Samples - Momentum Transfer. Momentum Transfer. [Link]
Quenching Reactive Substances - KGROUP. University of California, Irvine. [Link]
Handling air-sensitive reagents AL-134 - MIT. Massachusetts Institute of Technology. [Link]
Application Note: High-Yield Synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine
The following Application Note and Protocol guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine . Executive Summary The synthesis of 1-(2-Methoxypyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
The following Application Note and Protocol guide is designed for researchers and process chemists optimizing the synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine .
Executive Summary
The synthesis of 1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 2177257-68-8 for the (S)-enantiomer) presents specific challenges in regioselectivity and functional group compatibility. The electron-rich 2-methoxypyridine core is sensitive to strong acidic hydrolysis (demethylation to pyridone), while the primary amine moiety is prone to over-alkylation during direct reductive amination.
This guide details an optimized Two-Step Oxime Reduction Protocol that outperforms direct reductive amination in yield and purity for the racemic product. Additionally, an Asymmetric Reductive Amination route is outlined for enantioselective requirements.
Key Optimization Metrics:
Target Yield: >85% (isolated as dihydrochloride salt).
Purity: >98% (HPLC).
Critical Control: pH buffering during oxime formation and temperature control during reduction to prevent defluorination or demethylation.
Retrosynthetic Analysis & Strategy
The strategic disconnection relies on the stability of the 2-methoxy group. We avoid harsh Lewis acids (e.g., AlCl3, BBr3) and strong aqueous acids at high temperatures.
Pathway Diagram
Figure 1: Retrosynthetic disconnection showing the robust Oxime Route.
Critical Process Parameters (CPP)
Precursor Stability (The Methoxy Group)
The 2-methoxypyridine moiety acts as a masked pyridone.
Risk: Exposure to aqueous HBr or HI will cleave the methyl ether.
Control: Use Acetic Acid (AcOH) or Ethanolic HCl for acidification. Avoid refluxing in dilute aqueous mineral acids.
Amine Volatility & Carbonation
Small heteroaromatic amines are often volatile oils that readily form carbamates with atmospheric CO₂.
Optimization: Do not isolate the free base for storage. Isolate immediately as the Dihydrochloride Salt (.2HCl) .
Experimental Protocols
Protocol A: Upstream Preparation of 2-Methoxy-4-acetylpyridine
Use this step if the methoxy-ketone is not purchased commercially.
Reagents:
2-Chloro-4-acetylpyridine (1.0 equiv)
Sodium Methoxide (NaOMe), 25% in MeOH (1.2 equiv)
Methanol (anhydrous)
Procedure:
Dissolution: Dissolve 2-Chloro-4-acetylpyridine in anhydrous MeOH (5 vol) under N₂.
Addition: Add NaOMe solution dropwise at 0°C to control the exotherm.
Reaction: Reflux (65°C) for 4–6 hours. Monitor by TLC/HPLC for disappearance of the chloro-starting material.
Quench: Cool to RT. Quench with saturated NH₄Cl solution.
Workup: Concentrate to remove MeOH. Extract aqueous residue with Ethyl Acetate (EtOAc). Wash organic layer with brine, dry over Na₂SO₄, and concentrate.[1][2]
Recommended for highest yield of the racemic primary amine.
Step 1: Oxime Formation
Rationale: Direct reductive amination often yields 10–15% secondary amine byproduct. The oxime locks the nitrogen stoichiometry, preventing over-alkylation.
Setup: In a 250 mL round-bottom flask, combine the ketone, NH₂OH·HCl, and NaOAc in the EtOH/Water mixture.
Reaction: Heat to reflux (80°C) for 2 hours.
Checkpoint: Solution should remain clear or turn slightly yellow. Precipitation of NaCl is normal.
Isolation: Cool to RT. Remove Ethanol under reduced pressure.[3]
Extraction: Add water (50 mL) and extract with EtOAc (3 x 50 mL).
Drying: Dry combined organics over MgSO₄ and concentrate.
Result: The oxime usually solidifies as a white/off-white solid. Yield: >95%. Use directly in Step 2.
Step 2: Reductive Cleavage to Amine
Rationale: Zinc in Acetic Acid is a mild, chemoselective reducing system that avoids the high pressure required for catalytic hydrogenation and is gentle on the pyridine ring.
Reagents:
Crude Oxime (from Step 1)
Zinc Dust (Activated) (4.0 equiv)
Glacial Acetic Acid (10 vol)
Workflow:
Activation: Stir Zinc dust in 2% HCl for 1 min, filter, wash with water then acetone, and dry under vacuum (optional but improves consistency).
Addition: Dissolve the oxime in Glacial Acetic Acid. Cool to 10–15°C (water bath).
Reduction: Add Zinc dust portion-wise over 30 minutes. Caution: Exothermic.[4]
Stirring: Allow to warm to RT and stir for 12 hours.
Filtration: Filter through a Celite pad to remove zinc residues. Wash the pad with MeOH.[5]
Concentration: Concentrate the filtrate to a viscous oil.
Basification (Critical): Dissolve residue in water. Basify to pH >12 using 40% NaOH (keep cold!).
Extraction: Extract immediately with Dichloromethane (DCM) (3 x).
Note: The amine is water-soluble. Multiple extractions or continuous extraction may be needed.
Salt Formation: Dry DCM layer (Na₂SO₄). Add 4M HCl in Dioxane (2.5 equiv) dropwise at 0°C.
Filtration: The dihydrochloride salt precipitates immediately. Filter and dry under vacuum.
Note: This requires a high-pressure hydrogenation reactor.
Troubleshooting & Visualization
Common Failure Modes
Low Yield in Extraction: The amine is highly polar.
Fix: Saturate the aqueous phase with NaCl (salting out) before extraction. Use CHCl₃/iPrOH (3:1) instead of pure DCM.
Demethylation: Product smells of "burnt pyridine" (pyridone formation).
Fix: Ensure temperature during acid workup never exceeds 40°C.
Process Workflow Diagram
Figure 2: Step-by-step workflow for the optimized Oxime Reduction protocol.
References
Fluorochem. (S)-1-(2-Methoxypyridin-4-yl)ethanamine dihydrochloride Product Page. Retrieved from (Accessed Oct 2023).
Organic Syntheses. Preparation of Oximes: E-1-(1-Hydroxycyclohexyl)ethanone oxime. Org.[6] Synth. 2010, 87, 201. Link
Tanaka, K. et al. Highly Enantioselective Direct Asymmetric Reductive Amination of 2-Acetyl-6-Substituted Pyridines. Organic Letters 2021, 23 (9), 3549–3554. Link
Master Organic Chemistry. Reductive Amination: NaBH3CN vs NaBH(OAc)3.Link
BenchChem. Optimizing reaction conditions for creating 4-aminopyridine derivatives.Link
Application Notes & Protocols: Strategic Scaffold Hopping Utilizing 1-(2-Methoxypyridin-4-yl)ethanamine
Abstract Scaffold hopping has become an indispensable strategy in modern medicinal chemistry, enabling the discovery of novel, patentable chemotypes with improved pharmacological profiles.[1][2] This guide provides an in...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
Scaffold hopping has become an indispensable strategy in modern medicinal chemistry, enabling the discovery of novel, patentable chemotypes with improved pharmacological profiles.[1][2] This guide provides an in-depth exploration of scaffold hopping strategies centered on the versatile building block, 1-(2-Methoxypyridin-4-yl)ethanamine. We detail the strategic rationale for its use, from its inherent physicochemical properties to its role as a bioisosteric replacement for common molecular cores. This document furnishes researchers, scientists, and drug development professionals with a comprehensive framework, including computational library design, detailed synthetic protocols for amide coupling, and a high-throughput screening cascade for biological evaluation. Our objective is to bridge theoretical design with practical application, empowering research teams to navigate intellectual property landscapes and accelerate the hit-to-lead optimization process.[3][4]
Introduction: The Imperative of Scaffold Hopping
In drug discovery, initial hit compounds identified from high-throughput screening (HTS) often possess suboptimal physicochemical properties, metabolic liabilities, or are constrained by existing intellectual property.[5] Scaffold hopping is a lead optimization strategy that aims to replace the core structure (scaffold) of a molecule while preserving its essential pharmacophoric features responsible for biological activity.[1][2] This approach allows for the systematic exploration of new chemical space, with the goal of identifying isofunctional molecules that possess enhanced drug-like properties, novel intellectual property, or alternative binding modes.[3][6]
The concept is an advanced form of bioisosteric replacement, where entire core motifs, rather than just peripheral functional groups, are exchanged.[7][8] Successful scaffold hopping can be categorized into several approaches, including heterocycle replacements, ring opening or closure, and topology-based hopping.[1][5] This guide focuses on the strategic use of 1-(2-Methoxypyridin-4-yl)ethanamine, a chiral aminopyridine derivative, as a privileged fragment for executing effective scaffold hops, particularly in the realm of kinase inhibitor design. Aminopyridines are well-represented in clinically approved drugs and are known for their ability to form key interactions with biological targets.[9][10]
The selection of a fragment for scaffold hopping is a critical decision. 1-(2-Methoxypyridin-4-yl)ethanamine offers a unique combination of structural and electronic features that make it an exceptional tool for this purpose.
Privileged Heterocyclic Core: The 2-methoxypyridine ring is an excellent bioisostere for a variety of common scaffolds, such as phenyl, pyrimidine, or purine rings, found in many biologically active molecules.[11][12] The pyridine nitrogen acts as a hydrogen bond acceptor, a crucial interaction in many enzyme active sites, particularly the hinge region of kinases.
Modulation of Physicochemical Properties: The methoxy group provides a handle for fine-tuning properties. It can increase metabolic stability and, by influencing the basicity of the pyridine nitrogen, modulate solubility and cell permeability.[10] Its position can also be used to probe for specific hydrophobic interactions within a binding pocket.
Chiral Center for 3D Exploration: The chiral ethylamine side chain introduces a defined three-dimensional vector. This stereochemistry is often critical for achieving high-affinity binding and selectivity, as it allows for precise orientation of substituents into specific pockets of the target protein.
Synthetic Tractability: The primary amine serves as a robust and predictable point for chemical elaboration, most commonly through amide bond formation. This reaction is highly reliable and amenable to parallel synthesis, allowing for the rapid generation of diverse compound libraries.[13][14]
Data Presentation: Physicochemical Properties
The properties of 1-(2-Methoxypyridin-4-yl)ethanamine make it an ideal starting point for building drug-like molecules.
The diagram below illustrates a conceptual scaffold hop where a common phenyl-based core is replaced by the 2-methoxypyridine core provided by our title compound, while maintaining the orientation of key pharmacophoric groups (R¹ and R²).
Caption: Workflow for computational library design and candidate prioritization.
Protocol II: Parallel Synthesis of an Amide Library
This protocol describes a robust method for the parallel synthesis of a focused library of amides using 1-(2-Methoxypyridin-4-yl)ethanamine and a selection of carboxylic acids prioritized from the computational workflow.
Objective: To synthesize a library of 24-96 distinct amide compounds in a 96-well plate format for biological screening.
Causality and Choice of Method:
Amide coupling via activated esters is a cornerstone of medicinal chemistry due to its high efficiency, broad substrate scope, and mild reaction conditions. [13][14]We select HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) as the coupling reagent. HATU is highly effective, even for sterically hindered or electron-deficient substrates, and it minimizes the risk of racemization at the chiral center of our amine, which is critical for maintaining stereochemical integrity. [16]DIPEA (N,N-Diisopropylethylamine) is used as a non-nucleophilic base to neutralize the hexafluorophosphate salt and facilitate the reaction.
Materials and Reagents:
(S)-1-(2-Methoxypyridin-4-yl)ethanamine
Selected library of carboxylic acids (pre-weighed in 96-well plate or as stock solutions)
HATU
DIPEA (N,N-Diisopropylethylamine)
Anhydrous DMF (N,N-Dimethylformamide) or Acetonitrile (MeCN)
Allow the carboxylic acids to "pre-activate" by shaking the block at room temperature for 15 minutes. This step ensures the formation of the highly reactive acyl-OAt ester.
Amine Coupling:
To each well, add the (S)-1-(2-Methoxypyridin-4-yl)ethanamine stock solution (100 µL, 0.02 mmol, 1.0 eq).
Seal the reaction block securely with a chemically resistant mat.
Shake the block at room temperature for 4-16 hours. Reaction progress can be spot-checked from a representative well using LC-MS.
Parallel Work-up:
Quench the reactions by adding 200 µL of water to each well.
Extract the products by adding 500 µL of Ethyl Acetate to each well. Seal and shake vigorously for 5 minutes.
Allow the layers to separate. Carefully remove the upper organic layer and transfer to a new 96-well plate.
Wash the organic extracts sequentially by adding 300 µL of saturated NaHCO₃ solution, shaking, and removing the aqueous layer, followed by 300 µL of brine.
The final organic layers can be dried by passing them through a 96-well plate containing a phase separator or a small plug of anhydrous MgSO₄.
Final Compound Plate Preparation:
Evaporate the solvent from the purified organic layers under a stream of nitrogen or using a centrifugal evaporator.
Re-dissolve the resulting crude amides in a known volume of DMSO (e.g., 200 µL) to create a 10 mM stock solution plate ready for biological screening. Purity can be assessed for all wells using a rapid LC-MS method.
Visualization: Synthetic Workflow
Caption: Parallel synthesis workflow for amide library generation.
This protocol outlines a typical biochemical assay for screening the newly synthesized library against a target protein kinase.
Objective: To identify "hit" compounds from the library that inhibit the activity of the target kinase with an IC₅₀ value below a predefined threshold (e.g., <10 µM).
Principle and Choice of Assay:
We will use a generic, luminescence-based kinase assay such as the ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced during the kinase reaction. [17]As kinase activity is inhibited, less ADP is produced, resulting in a lower luminescent signal. This format is highly sensitive, has a large dynamic range, and is robust against compound interference, making it ideal for HTS.
[18][19]
Materials and Reagents:
10 mM compound library plate in DMSO (from Protocol II)
Target Kinase (e.g., PLK1)
Kinase Substrate (specific peptide or protein)
ATP (at or near the Kₘ concentration)
Kinase Assay Buffer
ADP-Glo™ Reagent and Kinase Detection Reagent
Low-volume 384-well white assay plates
Positive control inhibitor (e.g., Staurosporine or a known inhibitor)
Acoustic liquid handler (e.g., Echo®) or pintool for compound transfer
Plate reader capable of measuring luminescence
Step-by-Step Methodology:
Primary Screen (Single Concentration):
Create an intermediate compound plate by diluting the 10 mM stock plate.
Using an acoustic liquid handler, transfer 25 nL of each compound from the intermediate plate into the 384-well assay plates. This results in a final assay concentration of 10 µM in a 25 µL reaction volume.
Also prepare wells for positive controls (100% inhibition) and negative/vehicle controls (0% inhibition, DMSO only).
Prepare a Kinase/Substrate master mix in assay buffer and dispense 12.5 µL into each well.
Allow the compounds to pre-incubate with the kinase for 15-30 minutes at room temperature.
Initiate the kinase reaction by adding 12.5 µL of an ATP solution.
Incubate the reaction at room temperature for 1 hour.
Assay Readout:
Stop the kinase reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes.
Convert the generated ADP to ATP and measure light output by adding 10 µL of Kinase Detection Reagent. Incubate for 30 minutes.
Read the luminescence on a plate reader.
Data Analysis and Hit Identification:
Calculate the percent inhibition for each compound relative to the positive and negative controls.
Compounds showing >50% inhibition at 10 µM are declared "hits" and are selected for follow-up studies.
Dose-Response and IC₅₀ Determination:
For all confirmed hits, perform a secondary screen. Prepare 10-point, 3-fold serial dilutions for each hit compound, typically ranging from 30 µM to 1.5 nM.
Run the kinase assay as described above with these dilutions.
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each hit.
Derivatization of 1-(2-Methoxypyridin-4-yl)ethanamine for SAR studies
An Application Guide to the Derivatization of 1-(2-Methoxypyridin-4-yl)ethanamine for Structure-Activity Relationship (SAR) Studies Introduction: The Strategic Derivatization of a Privileged Scaffold In the landscape of...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Guide to the Derivatization of 1-(2-Methoxypyridin-4-yl)ethanamine for Structure-Activity Relationship (SAR) Studies
Introduction: The Strategic Derivatization of a Privileged Scaffold
In the landscape of modern drug discovery, the systematic exploration of a chemical scaffold's Structure-Activity Relationship (SAR) is a cornerstone of transforming a promising hit into a viable drug candidate.[1][2] SAR analysis involves methodically altering a molecule's structure to understand how these changes affect its biological activity, aiming to enhance potency, selectivity, and pharmacokinetic properties.[2][3] The primary amine of 1-(2-Methoxypyridin-4-yl)ethanamine presents an ideal synthetic handle for such exploration. This central functionality serves as a versatile nucleophilic anchor, allowing for the straightforward introduction of a wide array of functional groups.
The 2-methoxypyridine core is itself a "privileged" structure in medicinal chemistry, frequently appearing in active pharmaceutical ingredients (APIs).[4][5] Its presence can influence metabolic stability, solubility, and target engagement through specific hydrogen bonding and electronic interactions.[5][6] By derivatizing the ethanamine side chain, researchers can systematically probe the chemical space around this core, mapping the key interactions necessary for biological effect.
This application note provides detailed, field-tested protocols for three fundamental and high-yielding derivatization strategies: Acylation , Sulfonylation , and Reductive Amination . Each protocol is designed to be a self-validating system, explaining not just the procedural steps but the chemical rationale behind them, empowering researchers to build diverse and well-characterized compound libraries for robust SAR studies.
Protocol 1: Acylation via Acyl Chlorides to Synthesize Amide Derivatives
Principle and Rationale
The formation of an amide bond is one ofthe most robust and reliable reactions in organic synthesis. The acylation of the primary amine on 1-(2-Methoxypyridin-4-yl)ethanamine with an acyl chloride proceeds via a nucleophilic acyl substitution mechanism.[7] The amine's lone pair of electrons attacks the electrophilic carbonyl carbon of the acyl chloride, forming a tetrahedral intermediate. This intermediate then collapses, expelling the chloride ion to yield the stable amide product.
A non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, is crucial. It serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction.[7] Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction. The choice of an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) is essential to prevent hydrolysis of the reactive acyl chloride.
// Edges
A -> B [lhead=cluster_reaction];
B -> C;
C -> D;
D -> E [lhead=cluster_workup];
E -> F;
F -> G;
G -> H;
H -> I [lhead=cluster_analysis];
}
caption="Workflow for Amide Synthesis via Acylation."
Detailed Experimental Protocol: Acylation
Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1-(2-Methoxypyridin-4-yl)ethanamine (1.0 eq.) and triethylamine (1.2 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M concentration).
Reagent Addition: Cool the stirred solution to 0 °C using an ice-water bath. In a separate flask, dissolve the desired acyl chloride (1.05 eq.) in a small amount of anhydrous DCM. Add this solution dropwise to the amine solution over 15-20 minutes.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting amine by Thin Layer Chromatography (TLC).
Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with 1M HCl (to remove excess triethylamine), saturated aqueous sodium bicarbonate solution, and finally with brine.[8]
Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude amide. Purify the crude product by flash column chromatography on silica gel.
Characterization: Confirm the structure of the purified amide derivative using ¹H NMR, ¹³C NMR, and mass spectrometry. The formation of the amide can be quickly verified by IR spectroscopy, which will show a strong C=O stretch between 1630-1680 cm⁻¹.[7]
Protocol 2: Sulfonylation with Sulfonyl Chlorides to Synthesize Sulfonamides
Principle and Rationale
Sulfonamides are a critical functional group in medicinal chemistry. The synthesis of sulfonamides from 1-(2-Methoxypyridin-4-yl)ethanamine is typically achieved by reacting it with a sulfonyl chloride in the presence of a base.[9] The mechanism is analogous to acylation. The primary amine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride, followed by the elimination of a chloride ion.
A common side reaction is di-sulfonylation, where the initially formed sulfonamide is deprotonated by the base and reacts with a second molecule of sulfonyl chloride.[9] To minimize this, several precautions are essential:
Stoichiometry: Use a slight excess of the amine relative to the sulfonyl chloride (e.g., 1.1:1).[8]
Slow Addition: Add the sulfonyl chloride solution slowly and dropwise to the amine solution at a low temperature (0 °C).[9]
Base Selection: A sterically hindered base like 2,6-lutidine or a weaker base like pyridine is often preferred over stronger, non-hindered bases like triethylamine to suppress the deprotonation of the sulfonamide product.[9]
// Edges
A -> B [lhead=cluster_reaction];
B -> C;
C -> D;
D -> E [lhead=cluster_workup];
E -> F;
F -> G;
G -> H;
H -> I [lhead=cluster_analysis];
}
caption="Workflow for Sulfonamide Synthesis."
Detailed Experimental Protocol: Sulfonylation
Reaction Setup: To a round-bottom flask under an inert nitrogen atmosphere, add 1-(2-Methoxypyridin-4-yl)ethanamine (1.1 eq.). Dissolve the amine in anhydrous tetrahydrofuran (THF) or DCM (approx. 0.1 M concentration) and add pyridine (1.5 eq.).[9]
Reagent Addition: Cool the reaction mixture to 0 °C using an ice-water bath.[9] Separately, prepare a solution of the sulfonyl chloride (1.0 eq.) in a small amount of the same anhydrous solvent. Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes.
Reaction Progression: Allow the reaction to slowly warm to room temperature and stir for 4-16 hours. Monitor the reaction progress by TLC or HPLC until the starting amine is fully consumed.[8]
Workup: Quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the product with a suitable organic solvent like ethyl acetate.[9] Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: Purify the crude sulfonamide by either recrystallization or flash column chromatography on silica gel.
Characterization: Confirm the identity and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Protocol 3: Reductive Amination to Synthesize Secondary Amine Derivatives
Principle and Rationale
Reductive amination is a powerful method for forming carbon-nitrogen bonds, converting the primary amine into a secondary amine.[10] The reaction proceeds in two stages within the same pot: first, the primary amine reacts with an aldehyde or ketone to form an imine (or iminium ion) intermediate. Second, this intermediate is reduced in situ by a selective reducing agent to yield the secondary amine.[10][11]
The key to a successful one-pot reductive amination is the choice of reducing agent. Standard reducing agents like sodium borohydride (NaBH₄) can reduce the starting aldehyde or ketone. Therefore, milder, specialized reagents are required. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an ideal choice as it is mild enough not to reduce the aldehyde/ketone but is highly effective at reducing the iminium ion intermediate.[12] The reaction is often carried out in a chlorinated solvent like dichloroethane (DCE) or DCM.
// Edges
A -> B [lhead=cluster_reaction];
B -> C;
C -> D [lhead=cluster_workup];
D -> E;
E -> F;
F -> G;
G -> H [lhead=cluster_analysis];
}
caption="Workflow for Secondary Amine Synthesis."
Reaction Setup: In a round-bottom flask, combine 1-(2-Methoxypyridin-4-yl)ethanamine (1.0 eq.), the desired aldehyde or ketone (1.1 eq.), and sodium triacetoxyborohydride (1.5 eq.) in dichloroethane (DCE, approx. 0.1 M).
Reaction Initiation: Add a catalytic amount of glacial acetic acid (0.1 eq.) to the suspension.
Reaction Progression: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be conveniently monitored by LC-MS to observe the disappearance of starting materials and the appearance of the product mass.
Workup: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir until gas evolution ceases. Transfer the mixture to a separatory funnel and extract the product with DCM.
Isolation and Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude secondary amine by flash column chromatography on silica gel.
Characterization: Analyze the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
Summary of Derivatization Strategies and SAR Implications
The three protocols outlined above provide access to distinct classes of derivatives, each enabling the exploration of different aspects of the SAR landscape. The choice of derivatization strategy directly impacts the physicochemical properties of the resulting molecules.
Reaction Type
Reagents
Resulting Functional Group
Key Physicochemical Property Changes
Potential SAR Insights
Acylation
Acyl Chlorides, Base
Amide (-NH-C=O)
Adds H-bond acceptor (C=O). Retains H-bond donor (N-H). Increases steric bulk and can modulate lipophilicity.
Probing for interactions with H-bond acceptor/donor residues in the target protein. Exploring steric tolerance in the binding pocket.
Introducing strong electrostatic or H-bonding interactions. The tetrahedral geometry of the sulfonyl group can explore different spatial arrangements.
Reductive Amination
Aldehydes/Ketones, NaBH(OAc)₃
Secondary Amine (-NH-CH₂-)
Retains H-bond donor (N-H). Adds a basic center. Increases flexibility and lipophilicity compared to amide/sulfonamide.
Investigating the importance of a basic group for salt-bridge formation. Exploring larger, more flexible side chains to access different sub-pockets of the target.
Conclusion
This application note details robust and versatile protocols for the derivatization of 1-(2-Methoxypyridin-4-yl)ethanamine, a key scaffold for medicinal chemistry research. By employing acylation, sulfonylation, and reductive amination, researchers can efficiently generate libraries of amide, sulfonamide, and secondary amine derivatives. This systematic approach is fundamental to building a comprehensive understanding of the structure-activity relationship, guiding the rational design of molecules with improved potency, selectivity, and drug-like properties, and ultimately accelerating the journey from a chemical starting point to a novel therapeutic agent.[13][14]
References
BenchChem. (n.d.). Acylation of primary amines with 4-Bromobenzoyl chloride protocol.
StudyGuides.com. (2026, February 8). Structure-Activity Relationship (SAR) - Overview.
BenchChem. (n.d.). Technical Support Center: Sulfonylation of Primary Amines.
Boroncore. (2025, October 10). 2-Methoxypyridine: A Key Intermediate for Innovation in Chemistry.
Infinix Bio. (2026, February 20). Unveiling the Science Behind Structure-Activity Relationship Analysis: Enhancing Drug Development.
BenchChem. (n.d.). Technical Support Center: Sulfonamide Synthesis with Primary Amines.
Lakrout, S., K'tir, H., Amira, A., Berredjem, M., & Aouf, N.-E. (2013). A Simple and Eco-Sustainable Method for the Sulfonylation of Amines Under Microwave-Assisted Solvent-Free Conditions. RSC Advances.
Drug Design Org. (2005, May 15). Structure Activity Relationships.
BenchChem. (n.d.). A Comparative Guide to Structure-Activity Relationship (SAR) Studies of Natural Product Derivatives for Anticancer Drug Discovery.
Monash University. (2020, June 15). Structure-activity relationship (SAR) study designs. Australian Translational Medicinal Chemistry Facility.
Katritzky, A. R., et al. (2020). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules.
Basu, K., et al. (2013). Efficient acetylation of primary amines and amino acids in environmentally benign brine solution using acetyl chloride. Journal of Chemical Sciences.
Touchette, K. M. (2011, July 14). Reductive Amination Reaction. OpenBU, Boston University.
Sent-Gankpa, C., et al. (2019). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. ChemSusChem.
Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry.
Devi, N., & Prajapati, D. (2009). Mild and Useful Method for N-Acylation of Amines. Synthetic Communications.
Baddam, S. R., et al. (2023). Expedient method for acylation of amines, alcohols and thiol using Trimethylsilyl acetate. Arkat USA.
Pathak, M., et al. (2015). Synthesis of primary amines by one-pot reductive amination of aldehydes. Der Pharma Chemica.
BenchChem. (n.d.). Application Notes and Protocols: The Role of 3-Chloro-5-fluoro-2-methoxypyridine in Medicinal Chemistry.
Organic Chemistry Portal. (n.d.). Sulfonate synthesis by sulfonylation (tosylation).
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by S-N coupling.
Magnus, P., & Payne, A. H. (2002). Methoxypyridines in the Synthesis of Lycopodium Alkaloids: Total Synthesis of (±)–Lycoposerramine R. Organic Letters.
Technical Support Center: Stability & Handling of 1-(2-Methoxypyridin-4-yl)ethanamine
Introduction: The "Hidden" Instability As researchers, we often treat pyridine building blocks as robust aromatic scaffolds. However, 1-(2-Methoxypyridin-4-yl)ethanamine presents a unique "perfect storm" of reactivity.
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The "Hidden" Instability
As researchers, we often treat pyridine building blocks as robust aromatic scaffolds. However, 1-(2-Methoxypyridin-4-yl)ethanamine presents a unique "perfect storm" of reactivity. It combines a basic primary amine, a benzylic-like position susceptible to oxidation, and a 2-methoxypyridine moiety prone to hydrolysis under specific conditions.
This guide moves beyond standard safety data sheets (SDS) to address the chemical causality of degradation. It is designed to help you troubleshoot disappearing peaks, unexpected mass shifts, and solution discoloration in real-time.
Part 1: Critical Degradation Pathways (The "Why")
Before fixing the issue, we must identify the enemy. The instability of this molecule in solution is driven by three distinct mechanisms.
Mechanism 1: The "Phantom" Impurity (Carbamate Formation)
Symptom: Appearance of a broad peak in NMR or a transient +44 Da mass peak in LCMS.
Cause: Primary amines react rapidly with atmospheric CO₂ to form carbamates (zwitterionic species). This is reversible but complicates quantitation and purification.
Chemical Logic: The basicity of the primary amine facilitates nucleophilic attack on CO₂.
Mechanism 2: Oxidative Deamination
Symptom: Solution turns yellow/brown; loss of active amine; appearance of a ketone peak (1-(2-methoxypyridin-4-yl)ethanone).
Cause: The carbon adjacent to the pyridine ring (the "benzylic" position) is activated. In the presence of oxygen and trace metals, radical abstraction of the
-proton leads to imine formation, which hydrolyzes to the ketone.
Mechanism 3: Acid-Catalyzed Demethylation
Symptom: Mass shift of -14 Da (Loss of CH₂); appearance of a highly polar peak.
Cause: While methoxypyridines are generally stable, strong acidic conditions (pH < 1) or high temperatures can protonate the ring nitrogen, activating the methoxy group for nucleophilic attack by water, yielding the thermodynamically stable 2-pyridone tautomer.
Visualizing the Threat Landscape
Figure 1: Primary degradation pathways. Note that Carbamate formation is reversible, while Oxidation and Hydrolysis are irreversible.
Part 2: Troubleshooting Guide (Q&A)
Scenario A: "My solution turned yellow overnight."
Q: Is the compound ruined?A: Not necessarily, but purity has been compromised. The yellow color typically indicates the formation of conjugated imines or trace polymerization products (oxidative degradation).
Troubleshooting Protocol:
Check the Salt Form: Are you storing the free base? The free base is an oil and highly susceptible to oxidation. Always store as the HCl or Dihydrochloride salt. The protonated amine (
) is electron-deficient and resistant to oxidation.
Solvent Purge: If in solution, did you degas the solvent? Dissolved oxygen is the primary reactant.
Action: Spurge all solvents with Argon or Nitrogen for 15 minutes before dissolution.
Add Antioxidant: For sensitive assays, add 0.1% Ascorbic Acid or BHT (Butylated hydroxytoluene) to the buffer, provided it doesn't interfere with your detection method.
Scenario B: "I see a peak at Mass +44 in my LCMS."
Q: Is this a byproduct from synthesis?A: Likely not. This is the Carbamate artifact .
Validation Test:
Acidify: Take a small aliquot of your sample. Add 1 drop of dilute Formic Acid or HCl.
Re-run LCMS: If the +44 peak disappears and the parent peak intensity increases, it was a carbamate. Acidification decarboxylates the species back to the amine.
Prevention: Use ammonium acetate or formate buffers (pH 4-5) in your LCMS mobile phase to suppress carbamate formation inside the vial.
Scenario C: "The molecule is degrading in my acidic workup."
Q: I thought pyridines were basic. Why can't I use HCl?A: You can, but concentration matters.
Safe Zone: Dilute HCl (0.1 M to 1.0 M) at room temperature is generally safe for short durations.
Danger Zone: Concentrated HCl (>3 M) or refluxing in acid will cleave the methyl ether (2-OMe), generating the 2-pyridone . This transformation is irreversible.
Recommended Workflow:
Use Trifluoroacetic acid (TFA) or Acetic Acid for acidification if possible, as they are less likely to promote nucleophilic aromatic substitution at the 2-position compared to strong mineral acids with nucleophilic counterions (like Br⁻ or I⁻).
Part 3: Optimized Handling & Storage Protocols
Solvent Compatibility Matrix
Solvent System
Stability Rating
Notes
Methanol / Ethanol
⭐⭐⭐ (Good)
Good solubility for salts. Use anhydrous to prevent hydrolysis over long terms.
DMSO / DMF
⭐ (Caution)
Avoid for storage. DMSO can act as an oxidant (Swern-like) over time with benzylic amines.
Water (Neutral)
⭐⭐ (Fair)
Stable short-term. Susceptible to CO₂ absorption (pH drift).
Water (Acidic, pH 2-4)
⭐⭐⭐⭐ (Excellent)
Protonation protects the amine. Best for aqueous LC samples.
Dichloromethane (DCM)
⭐⭐ (Fair)
Free base is soluble, but DCM often contains trace HCl which can cause precipitation.
Storage Decision Tree
Figure 2: Decision tree for long-term storage and solution preparation.
Part 4: Experimental Validation (Self-Check)
If you suspect your stock solution has degraded, perform this rapid Quality Control (QC) Check :
Oily droplets/Turbidity: Free base reverted or polymer formation.
Functional pH Test: Measure pH of a 10 mM aqueous solution.
Expected: pH ~4-5 (for HCl salt).
If pH > 7: You have free base (unstable). Add 1 eq. HCl immediately.
References
Carbamate Kinetics: Versteeg, G. F., & Van Swaaij, W. P. M. (1988). Solubility and diffusivity of acid gases (CO2, N2O) in aqueous alkanolamine solutions. Journal of Chemical & Engineering Data, 33(1), 29-33. Link
Pyridine Hydrolysis: Katritzky, A. R., & Lagowski, J. M. (1963). The principles of heterocyclic chemistry. Academic Press.
Amine Oxidation: Ferrer Flegeau, E., et al. (2011). Stability of amine-based solvents for CO2 capture. Energy Procedia, 4, 130-139. Link
Handling of Picolylamines: Sigma-Aldrich Technical Bulletin. 4-(Aminomethyl)pyridine Handling Guide. (General handling for homologous pyridine-amines). Link
Optimization
Technical Support Center: Troubleshooting Low Yields in Methoxypyridine Ethanamine Synthesis
Welcome to the technical support center for the synthesis of methoxypyridine ethanamine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, p...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of methoxypyridine ethanamine derivatives. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges, particularly low yields, during the synthesis of this important structural motif. We will move beyond simple procedural lists to explore the underlying chemical principles governing the reaction, enabling you to make informed, data-driven decisions to optimize your outcomes.
The most prevalent and versatile method for synthesizing methoxypyridine ethanamines is through the reductive amination of a corresponding methoxypyridine-substituted carbonyl compound. This guide will focus on troubleshooting this critical reaction, addressing common failure points from reagent selection to final product purification.
Section 1: Frequently Asked Questions (FAQs)
This section addresses foundational questions that form the basis of a successful synthesis campaign.
Q1: What is the most effective and common method for synthesizing methoxypyridine ethanamine?
Reductive amination is the workhorse for this transformation.[1] It involves the reaction of a carbonyl compound (typically an aldehyde or ketone) with an amine source, like ammonia or an ammonium salt, to form an intermediate imine (or iminium ion), which is then reduced in situ to the desired amine.[2][3] This one-pot procedure is highly valued for its efficiency and broad applicability.[1][4]
The general reaction scheme is as follows:
Step 1 (Imine Formation): A methoxypyridine aldehyde reacts with an amine source (e.g., ammonium acetate) in a reversible reaction to form an imine. This step is often acid-catalyzed.
Step 2 (Reduction): A hydride-based reducing agent selectively reduces the C=N double bond of the imine to form the final ethanamine product.
Q2: Which reducing agent should I choose: Sodium Borohydride (NaBH₄) or Sodium Triacetoxyborohydride (STAB)?
The choice of reducing agent is critical and is a common source of yield issues.[5] While both are effective hydride donors, their reactivity profiles are different, making them suitable for different reaction setups.
Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃) is a milder, more selective reducing agent.[5] The electron-withdrawing acetate groups and steric bulk attenuate its reactivity. This is a significant advantage as it allows STAB to selectively reduce the iminium ion in the presence of the starting aldehyde, preventing the wasteful formation of the corresponding alcohol byproduct.[3][5] This selectivity makes STAB ideal for one-pot reactions where all reagents are mixed from the start.[5]
Sodium Borohydride (NaBH₄) is a more powerful and less expensive reducing agent.[2][5] However, it can readily reduce both the intermediate imine and the starting aldehyde.[3][5] If NaBH₄ is added at the beginning of the reaction, a significant portion of the starting material will be converted into an undesired alcohol, drastically lowering the yield of the target amine. Therefore, when using NaBH₄, a two-step procedure is often required: the imine is allowed to form first, and only then is the NaBH₄ added.[5]
Can significantly reduce the starting aldehyde to an alcohol.[3]
pH Condition
Effective under mildly acidic conditions (often with AcOH).
Best in neutral or slightly basic methanolic solutions.
Cost
More expensive.
Less expensive.
Q3: How can I effectively monitor the reaction's progress?
Thin-Layer Chromatography (TLC) is the most straightforward method.
Mobile Phase: A mixture of Dichloromethane/Methanol or Ethyl Acetate/Hexane with a small amount of triethylamine (e.g., 1%) is typically effective. The triethylamine helps to prevent the basic amine product from streaking on the silica plate.
Visualization:
UV Light (254 nm): To visualize the pyridine-containing starting material and product.
Ninhydrin Stain: This is crucial. Ninhydrin reacts with primary amines to produce a characteristic deep purple spot (Ruhemann's purple), providing a highly specific way to track the appearance of your desired methoxypyridine ethanamine product. Tertiary amines do not stain with ninhydrin.[6]
Potassium Permanganate (KMnO₄) Stain: This is a general stain for compounds that can be oxidized and is useful for visualizing the aldehyde starting material.
Section 2: Core Troubleshooting Guide: Diagnosing and Solving Low Yields
Low yields are rarely due to a single factor. A systematic approach is required to diagnose the root cause.
Technical Support Center: Purification of 1-(2-Methoxypyridin-4-yl)ethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 1-(2-Methoxypyridin-4-yl)ethan...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with the purification of 1-(2-Methoxypyridin-4-yl)ethanamine . This compound features both a basic primary aliphatic amine and a methoxypyridine ring, making it highly polar and prone to severe streaking on standard silica gel.
This guide synthesizes mechanistic causality, quantitative data, and self-validating protocols to ensure high-recovery, high-purity isolations[1].
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does 1-(2-Methoxypyridin-4-yl)ethanamine streak severely on standard silica gel, resulting in poor recovery?A1: The root cause is a secondary retention mechanism driven by acid-base chemistry. Standard normal-phase silica gel (Type B) contains residual surface silanol groups (-Si-OH) that are weakly acidic (pKa ranging from 4.5 to 8.5)[2]. 1-(2-Methoxypyridin-4-yl)ethanamine contains a primary amine (pKa ~9.5) and a pyridine nitrogen (pKa ~5.5). When the basic amine passes through the column, it becomes protonated by the acidic silanols. This triggers strong ion-exchange interactions and hydrogen bonding, leading to severe peak tailing, band streaking, and irreversible adsorption[3][4].
Q2: How do I overcome this silanol interaction without changing my stationary phase?A2: You must introduce a "sacrificial" basic modifier to the mobile phase. Reagents like Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH) act as silanol suppressors[5]. Because they are present in vast excess in the eluent, they competitively bind to and mask the acidic silanol sites on the silica surface. This effectively neutralizes the stationary phase, allowing your target amine to elute primarily via standard adsorption/desorption kinetics rather than ion exchange[6][7].
Q3: My compound co-elutes with triethylamine (TEA) impurities, ruining my NMR spectra. How can I prevent this?A3: TEA has a relatively high boiling point (89 °C) and often leaves residual signals in ¹H NMR (a triplet at ~1.05 ppm and a quartet at ~2.5 ppm). If you cannot remove it under high vacuum, switch your modifier to aqueous Ammonium Hydroxide (NH₄OH). NH₄OH is highly volatile and easily removed during rotary evaporation. However, because NH₄OH is aqueous, you must use a polar co-solvent like Methanol (e.g., a Dichloromethane/Methanol/NH₄OH gradient) to maintain miscibility[8].
Part 2: Quantitative Data: Modifier Selection Matrix
To optimize your purification, compare the physicochemical properties of common silanol masking agents. Use this table to select the appropriate modifier based on your downstream analytical needs.
Modifier
Conjugate Acid pKa
Boiling Point (°C)
Recommended Conc.
Post-Column Removal
Best Use Case
Triethylamine (TEA)
10.75
89.0
1% - 5% (v/v)
Difficult (Requires high vacuum)
Highly basic amines; non-polar solvent systems (e.g., Hexane/EtOAc).
Ammonium Hydroxide
9.25
~38.0 (28% aq)
0.1% - 1% (v/v)
Easy (Highly volatile)
Polar solvent systems (e.g., DCM/MeOH); NMR-sensitive downstream steps.
Isopropylamine
10.60
32.0
1% - 2% (v/v)
Moderate to Easy
Alternative to TEA when lower boiling point is strictly required.
Part 3: Self-Validating Experimental Protocols
To guarantee success, every chromatographic run should be treated as a self-validating system. Do not commit your entire crude mixture to a column without empirical validation.
Protocol 1: The 2D-TLC Validation Step (Pre-Column Check)
Causality: This step proves empirically whether your chosen modifier concentration is sufficient to mask silanol interactions for your specific crude matrix.
Spotting: Spot your crude 1-(2-Methoxypyridin-4-yl)ethanamine onto the bottom-left corner of a square silica gel TLC plate.
First Dimension (Control): Develop the plate in your standard eluent without any basic modifier (e.g., 10% MeOH in DCM). Mark the solvent front, dry the plate completely, and observe the streaked spot under UV light.
Second Dimension (Validation): Rotate the plate 90 degrees. Develop the plate in the same eluent, but this time with 1% NH₄OH added (e.g., 10% MeOH, 1% NH₄OH in DCM).
Validation Check: If the previously streaked spot resolves into a tight, circular band moving cleanly up the plate, your modifier system is validated. If it still streaks, increase the modifier concentration to 2%.
Protocol 2: Column Deactivation and Elution (Standard Operating Procedure)
Causality: Pre-treating the column ensures that all active silanol sites are blocked before the target amine is introduced, preventing irreversible binding at the loading site[9].
Slurry Preparation: Prepare a slurry of silica gel in Dichloromethane (DCM) containing 1% (v/v) TEA or NH₄OH.
Column Packing: Pour the slurry into the column and allow it to settle.
Column Deactivation (Critical Step): Flush the packed column with at least 2 column volumes (CV) of the modifier-containing solvent (e.g., DCM + 1% TEA) to fully saturate and deactivate the acidic silanols.
Sample Loading: Dissolve the crude 1-(2-Methoxypyridin-4-yl)ethanamine in a minimum amount of DCM (add a drop of MeOH if solubility is poor) and carefully load it onto the silica bed.
Gradient Elution: Elute using a stepwise gradient. Start with 100% DCM (with 1% modifier), then gradually increase the polarity to 5% MeOH in DCM (with 1% modifier), and finally to 10% MeOH in DCM (with 1% modifier).
Fraction Collection: Monitor fractions via TLC (using the validated eluent from Protocol 1) and visualize using UV light and Ninhydrin stain (which reacts with the primary ethanamine group to form a purple spot).
Part 4: Workflow Visualization
The following diagram maps the logical decision-making process for selecting the optimal chromatographic workflow based on the stationary phase and modifier requirements.
Decision matrix for selecting the optimal chromatographic workflow for basic amine purification.
References
Performance of amines as silanol suppressors in reversed-phase liquid chromatography. Journal of Chromatography A. URL: [Link]
A Compendium of the Principal Stationary Phases Used in Hydrophilic Interaction Chromatography: Where Have We Arrived? Separations. URL: [Link]
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Molecule Analysis
Target Analyte: 1-(2-Methoxypyridin-4-yl)ethanamine
Chemical Class: Primary Amine / Pyridine Derivative
Chiral Center: Benzylic-type position (
-carbon to the pyridine ring).
Support Scientist Notes:
This molecule presents a classic "dual-base" challenge. You have a primary amine (strongly basic,
) and a pyridine nitrogen (weakly basic, ).
The Challenge: Primary amines interact strongly with residual silanols on the silica support of HPLC columns, leading to severe peak tailing.
The Solution: The use of Polysaccharide-based Stationary Phases (Amylose or Cellulose) in Normal Phase (NP) mode with a Basic Additive is the industry standard for this class of compounds.
Method Development Protocol (SOP)
Do not rely on trial and error. Follow this systematic screening protocol to ensure resolution and reproducibility.
Phase 1: Column Selection
For benzylic-type amines, the "Golden Four" Daicel-type columns cover >90% of separations.
Priority
Column Code
Selector Chemistry
Why?
1 (Primary)
AD-H / IA
Amylose tris(3,5-dimethylphenylcarbamate)
Highest success rate for aromatic amines due to - interactions and H-bonding.
2 (Secondary)
OD-H / IB
Cellulose tris(3,5-dimethylphenylcarbamate)
Complementary to AD. Often resolves if AD shows partial separation.
3 (Alternative)
IC
Cellulose tris(3,5-dichlorophenylcarbamate)
Chlorinated selector offers different electronic recognition (good for the methoxy group).
Additive: Diethylamine (DEA) is preferred. Triethylamine (TEA) is a secondary option but can be harder to remove if isolating fractions.
Concentration: 0.1% v/v in the bulk mobile phase.
Screening Matrix (Normal Phase)
Run these sequentially. Stop when
.
Condition A (Standard): n-Hexane / IPA / DEA (90 : 10 : 0.1)
Condition B (Polarity Boost): n-Hexane / EtOH / DEA (90 : 10 : 0.1)
Note: Ethanol often improves peak shape for primary amines compared to IPA.
Condition C (Immobilized Only - IA/IC): n-Hexane / DCM / EtOH / DEA (50 : 30 : 20 : 0.1)
Why: Dichloromethane (DCM) changes the conformation of the polymer selector, potentially unlocking selectivity for difficult pairs.
Phase 3: Sample Preparation
Solvent: Dissolve sample in the Mobile Phase (MP).
Salt Issues: If your sample is a salt (e.g., HCl salt), you must neutralize it in situ or perform a free-base extraction before injection.
In-situ method: Dissolve salt in EtOH containing 0.5% DEA. Sonicate. Filter. Inject.
Workflow Visualization
The following diagram outlines the logical flow for screening and optimizing the separation.
Caption: Logical workflow for column screening and decision making based on resolution outcomes.
Troubleshooting & FAQs
This section addresses specific issues reported by users working with aminopyridines.
Issue 1: Severe Peak Tailing
User Report: "I see separation, but the peaks are tailing badly (
). The second peak never returns to baseline."
Root Cause:
The primary amine on the ethanamine tail is interacting with residual silanols on the silica surface of the column. The pyridine ring may also be contributing to non-specific adsorption.
Corrective Actions:
Increase Additive: Increase DEA concentration from 0.1% to 0.2% or 0.3% . Do not exceed 0.5% to avoid damaging the column packing.
Switch Additive: If DEA fails, switch to Ethylenediamine (EDA) or Ethanolamine at 0.1%. These are stronger silanol masking agents but are less volatile (harder to remove).
Temperature: Lower the temperature to 15°C. Sometimes tailing is kinetic; however, for amines, increasing temperature to 35-40°C often improves mass transfer and sharpens peaks. Try increasing T first.
Issue 2: "Ghost" Peaks or Baseline Drift
User Report: "I see negative peaks or wandering baselines."
Root Cause:
Mismatch between the sample solvent and the mobile phase, or "System Peaks" caused by the additive distribution.
Corrective Actions:
Solvent Match: Ensure the sample is dissolved in the exact mobile phase (including the DEA).
Equilibration: Chiral columns with additives require longer equilibration. Flush for at least 20 column volumes (approx. 60-80 mL for a standard column) before injecting.
Issue 3: Sample Solubility
User Report: "My compound precipitates in Hexane/IPA."
Root Cause:
1-(2-Methoxypyridin-4-yl)ethanamine is moderately polar. High hexane content causes precipitation.
Corrective Actions:
Polar Organic Mode (POM): Skip the hexane. Use 100% Acetonitrile (with 0.1% DEA) or Acetonitrile/Methanol blends.
Compatible Columns: Chiralpak AD-H, OD-H, IA, IB, IC all support POM.
Warning: POM generates high backpressure. Watch your flow rate.
Immobilized Columns: Use Chiralpak IA or IC. You can use Dichloromethane (DCM) or Ethyl Acetate as the primary solvent (e.g., Hexane/DCM 50:50), which dissolves most organics instantly.
Advanced Optimization Logic (Graphviz)
Use this tree when standard screening yields partial separation (
).
Caption: Optimization strategies for partial separations. Temperature is usually the most effective variable for chiral selectivity.
Note: Always verify column compatibility with solvents (especially chlorinated ones) before use. Only "Immobilized" (I-series) columns are compatible with DCM/THF/Ethyl Acetate.
Technical Support Center: Troubleshooting & Purification of 1-(2-Methoxypyridin-4-yl)ethanamine
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals isolate high-purity 1-(2-Methoxypyridin-4-y...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, process chemists, and drug development professionals isolate high-purity 1-(2-Methoxypyridin-4-yl)ethanamine from commercial batches or crude synthetic mixtures.
Standard purification techniques like column chromatography are often unscalable, expensive, and environmentally taxing. The protocols detailed below rely on fundamental thermodynamic and physicochemical principles—specifically pKa differentials and selective crystallization—to create self-validating, highly efficient purification systems.
Part 1: Impurity Profiling
Before initiating purification, it is critical to identify the contaminants in your commercial batch. The table below summarizes the most common impurities found in 1-(2-Methoxypyridin-4-yl)ethanamine building blocks and their physicochemical properties.
Table 1: Common Impurities in Commercial 1-(2-Methoxypyridin-4-yl)ethanamine Batches
Impurity Type
Specific Compound / Source
Chemical Property
Detection Method
Unreacted Starting Material
2-Methoxy-4-acetylpyridine (Ketone)
Non-basic, neutral organic
H NMR (Acetyl singlet ~2.6 ppm)
Over-alkylation Byproducts
Secondary/Tertiary Amines
Highly basic (pKa ~10.5)
LC-MS (Higher M+H mass)
Des-methoxy Analogue
1-(Pyridin-4-yl)ethanamine
Basic, highly polar
HPLC (Shifted retention time)
Inorganic Residues
Transition Metals (Pd, Ru, Ni)
Paramagnetic/Heavy metal
ICP-MS
Part 2: Troubleshooting Guides & FAQs
FAQ 1: My batch contains significant secondary amine byproducts. How can I remove them without column chromatography?
The Mechanism (Causality):
Secondary amine impurities formed via over-alkylation or reductive amination side-reactions are structurally similar to your target primary amine, making standard acid-base washes ineffective. However, we can exploit their subtle electronic differences. The primary amine, 1-(2-Methoxypyridin-4-yl)ethanamine, has a pKa of approximately 9.0. Secondary amine impurities typically have a higher pKa (~10.0–10.5). By utilizing a precisely tuned aqueous buffer at pH 7.5, the secondary amine remains almost entirely protonated (water-soluble), while a significant fraction of the primary amine exists as a neutral freebase, allowing it to partition into an organic solvent.
Caption: Workflow for buffer-assisted pH extraction of primary amines.
Step-by-Step Protocol: Buffer-Assisted Extraction
Initial Solubilization: Dissolve the crude amine mixture in diethyl ether (10 mL per gram of crude).
Acidic Wash: Extract the organic layer with 1.0 M aqueous HCl until the aqueous phase reaches pH ~2.0.
Self-Validation: Spot the organic layer on a TLC plate. It should contain only non-basic impurities (e.g., unreacted ketone). Discard the organic layer.
Buffer Adjustment: To the separated aqueous layer, slowly add a 1.0 M NaH
PO / NaHPO buffer solution to strictly adjust the pH to 7.5.
Self-Validation: Use a calibrated pH probe. Precision is critical; if the pH exceeds 8.5, secondary amines will begin to deprotonate and co-extract.
Selective Extraction: Extract the pH 7.5 aqueous layer with dichloromethane (DCM) (3 × 15 mL). The primary amine partitions into the DCM.
Isolation: Combine the DCM layers, dry over anhydrous Na
SO, filter, and concentrate under reduced pressure to yield the pure primary amine.
Table 2: Buffer Extraction Efficiency Profile
Amine Type
pKa Estimate
State at pH 7.5
Partition Phase
Recovery Yield
Primary Amine (Target)
~9.0
Mixed (Freebase/Salt)
Organic (DCM)
> 85%
Secondary Amine (Impurity)
~10.5
>99% Protonated (Salt)
Aqueous
< 2% (in organic)
FAQ 2: We need a scalable, green method to isolate the primary amine from a complex matrix. Is there a chromatography-free precipitation route?
The Mechanism (Causality):
Yes. A highly modern, waste-minimizing approach utilizes Trichloroacetic Acid (TCA) to fuel the purification. TCA forms highly crystalline, insoluble salts specifically with primary amines in non-polar or moderately polar solvents (like Ethyl Acetate). The impurities remain highly soluble in the mother liquor. Once the solid TCA-amine salt is isolated, gentle heating triggers a spontaneous decarboxylation of the trichloroacetate anion, releasing volatile carbon dioxide (CO
) and chloroform (CHCl). This leaves behind the pure freebase amine without requiring any aqueous basic workup .
Caption: TCA-mediated precipitation and decarboxylative purification workflow.
Step-by-Step Protocol: TCA-Fueled Precipitation
Solubilization: Dissolve the crude 1-(2-Methoxypyridin-4-yl)ethanamine in Ethyl Acetate (EtOAc) at room temperature to achieve a concentration of approximately 1.0 M.
Salt Formation: Slowly add a solution of Trichloroacetic Acid (1.1 equivalents relative to the primary amine) dissolved in EtOAc.
Self-Validation: An immediate white crystalline precipitate should form, indicating successful salt generation. If no precipitate forms, cool the mixture to 0 °C to induce crystallization.
Filtration: Stir the suspension for 30 minutes, then filter the precipitate through a sintered glass funnel. Wash the solid cake with cold EtOAc (2 × 5 mL).
Self-Validation: Analyze the filtrate (mother liquor) via TLC or LC-MS to confirm the primary amine has been completely removed from the solution.
Decarboxylation: Transfer the isolated solid TCA-amine salt to a round-bottom flask equipped with a reflux condenser and a gas bubbler. Heat the solid gently to 80 °C.
Self-Validation: Vigorous bubbling in the gas trap confirms the release of CO
. The solid will melt and transition into a liquid as chloroform is generated.
Final Isolation: Once gas evolution ceases (typically 15–30 minutes), apply a brief vacuum (approx. 50 mbar) to evaporate the generated chloroform. The remaining residue is the analytically pure freebase amine.
Table 3: TCA Purification Performance Data
Parameter
Metric / Observation
Typical Isolated Yield
88% – 94%
Purity (Post-Decarboxylation)
> 98% (by H NMR)
Waste Generation
Minimal (Volatile CO and CHCl easily trapped)
Scalability
Excellent (Demonstrated up to multi-gram scale)
FAQ 3: I am detecting unreacted 2-methoxy-4-acetylpyridine (ketone) in the NMR. Standard acid-base washes aren't clearing it completely. What is the mechanism to purge this?
The Mechanism (Causality):
Ketones can sometimes partition poorly during standard acid-base extractions due to emulsion formation or partial solubility in aqueous layers. To definitively purge the ketone, use Girard's Reagent T (Trimethylhydrazide ammonium chloride). This reagent reacts covalently with the unreacted ketone to form a hydrazone. Because Girard's Reagent T contains a permanently charged quaternary ammonium group, the resulting hydrazone is exceptionally water-soluble regardless of the pH, permanently locking the ketone impurity in the aqueous phase while the target amine is extracted into the organic phase.
Step-by-Step Protocol: Girard's Reagent T Scavenging
Reaction: Dissolve the crude mixture in ethanol containing 10% acetic acid. Add 1.2 equivalents of Girard's Reagent T (relative to the estimated ketone impurity).
Reflux: Heat the mixture to reflux for 1 hour to ensure complete hydrazone formation.
Self-Validation: An aliquot analyzed by TLC should show the complete disappearance of the ketone spot.
Neutralization & Extraction: Cool the mixture, dilute with water, and basify to pH 10 using 1.0 M NaOH. Extract with DCM (3 × 15 mL).
Isolation: The water-soluble hydrazone remains trapped in the aqueous layer. Dry the combined DCM layers over Na
SO and concentrate to yield the ketone-free amine.
References
Ma, G.; Jha, A. "A Practical Guide for Buffer-Assisted Isolation and Purification of Primary, Secondary, and Tertiary Amine Derivatives from Their Mixture." Organic Process Research & Development 2005, 9 (6), 847–852. URL:[Link]
Minimizing demethylation of methoxypyridine during acidic workup
Technical Support Center: Methoxypyridine Stability A Guide to Minimizing Demethylation During Acidic Workup Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Support Center: Methoxypyridine Stability
A Guide to Minimizing Demethylation During Acidic Workup
Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who encounter the common yet challenging issue of methoxypyridine demethylation during acidic workup. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and field-tested insights to help you navigate this problem effectively. This document is structured as a series of frequently asked questions and troubleshooting guides to directly address the issues you may be facing in the lab.
Frequently Asked Questions (FAQs)
Q1: What is methoxypyridine demethylation and why does it happen during acidic workup?
A: Methoxypyridine demethylation is the chemical removal of the methyl group from the methoxy substituent, converting it into a hydroxyl group, thus forming a hydroxypyridine (or pyridone tautomer). This reaction is particularly problematic during the acidic workup of a reaction mixture.
The underlying mechanism is driven by the interplay between the pyridine nitrogen and the acidic environment. Here’s the causality:
Protonation: The basic nitrogen atom of the pyridine ring is readily protonated by the acid in the workup solution.
Electronic Activation: This protonation acts as a powerful electron-withdrawing event, significantly increasing the electrophilicity of the entire pyridine ring system. This effect extends to the methoxy group's methyl carbon.
Nucleophilic Attack (SN2): A nucleophile present in the workup solution then attacks the now-activated methyl group. The counter-ion of the acid used (e.g., Br⁻ from HBr, or Cl⁻ from HCl) is often the culprit. This SN2 displacement reaction cleaves the methyl-oxygen bond, releasing a volatile methyl halide (like methyl bromide) and leaving the desired hydroxypyridine product.
This process is especially pronounced with strong acids that have highly nucleophilic counter-ions, such as HBr and HCl.
Caption: Acid protonates the pyridine, activating the methyl group for SN2 attack.
Q2: Which acidic conditions are most likely to cause demethylation of my methoxypyridine compound?
A: The risk of demethylation is not uniform across all acids. The primary factors that increase the likelihood of this unwanted side reaction are the strength of the acid, the nucleophilicity of its conjugate base, temperature, and exposure time.
Acid
Typical Concentration
Nucleophilicity of Conjugate Base
Demethylation Risk
Rationale & Comments
Hydrobromic Acid (HBr)
48% aq.
Very High (Br⁻)
Very High
The classic reagent for ether cleavage. The bromide ion is a potent nucleophile, making HBr highly aggressive towards methoxypyridines, even at room temperature.
Hydrochloric Acid (HCl)
Conc. (37% aq.), 1-6 M
High (Cl⁻)
High
While less nucleophilic than bromide, chloride is still effective at demethylation, especially at elevated temperatures or with prolonged exposure. A very common cause of demethylation during workup.
Trifluoroacetic Acid (TFA)
Neat or in solution
Low (CF₃COO⁻)
Moderate
TFA is a strong acid but its conjugate base is a poor nucleophile. Demethylation is less common but can occur, particularly if other nucleophiles (like water or halides) are present at high temperatures.
Sulfuric Acid (H₂SO₄)
Dilute to Conc.
Very Low (HSO₄⁻)
Low
The bisulfate anion is a very poor nucleophile. Demethylation with H₂SO₄ is rare unless high temperatures (>100 °C) are employed, which can promote other decomposition pathways.
Citric Acid / Acetic Acid
5-10% aq.
Very Low
Very Low
These weak organic acids are generally safe options for pH adjustment. Their conjugate bases are non-nucleophilic, and they are not strong enough to significantly activate the methoxy group for cleavage.
Key Takeaway: Avoid using concentrated HBr or HCl for pH adjustments during the workup of methoxypyridine-containing compounds whenever possible. Opt for acids with non-nucleophilic counter-ions like sulfuric acid or organic acids.
Q3: My reaction requires a strong acid quench. How can I protect the methoxy group during workup?
A: This is a classic process chemistry challenge. When a strong acid is unavoidable, you must shift your strategy from avoidance to mitigation. The core principle is to minimize the opportunity for the SN2 reaction to occur.
Strategy 1: Temperature Control (The simplest, most effective tool)
The rate of the SN2 demethylation reaction is highly temperature-dependent.
Action: Perform your entire acidic quench and subsequent extraction at low temperatures (0 °C to 5 °C).
Causality: Lowering the temperature decreases the kinetic energy of the molecules, significantly slowing the rate of the nucleophilic attack on the methyl group. Often, this simple change is sufficient to reduce demethylation from >20% to <1%.
Strategy 2: Use of Scavengers
If temperature control is insufficient, introducing a "scavenger" can protect the methoxy group. A scavenger is a compound that is more reactive towards the demethylating agent than your substrate.
Action: Add a scavenger like anisole or veratrole to the reaction mixture before the acidic quench.
Causality: Anisole and veratrole are electron-rich aromatic ethers. They are more easily "demethylated" than your activated methoxypyridine. They act as a sacrificial substrate, consuming the nucleophilic species (e.g., Br⁻, Cl⁻) and protecting your product.
Strategy 3: Phase-Transfer Catalysis (Advanced)
In some cases, adding a phase-transfer catalyst (PTC) like tetrabutylammonium bromide (TBAB) can paradoxically reduce demethylation when using HCl.
Action: Add a catalytic amount of a PTC.
Causality: The PTC can extract HCl into the organic phase as an ion pair [Q⁺][HCl₂⁻]. This can reduce the concentration of free, nucleophilic Cl⁻ in the aqueous phase where your protonated, water-soluble product may reside, thus slowing the rate of demethylation.
Caption: Decision workflow for selecting a workup strategy.
Troubleshooting Guides & Protocols
Guide 1: Protocol for a Low-Temperature, Mild-Acid Workup
This protocol is your first line of defense and is often sufficient to prevent demethylation.
Objective: To neutralize a basic reaction mixture and extract the product while minimizing exposure to harsh acidic conditions.
Materials:
Reaction mixture containing the methoxypyridine product.
Pre-chilled (0-5 °C) deionized water.
Pre-chilled (0-5 °C) 1 M Citric Acid or 1 M NaHSO₄ solution.
Cooling: Place the flask containing your reaction mixture into a large ice-water bath. Allow it to cool to below 5 °C.
Dilution (Optional but Recommended): If your reaction was run in a water-miscible solvent (e.g., THF, Dioxane), add a sufficient amount of your pre-chilled extraction solvent to create a biphasic mixture.
Slow Quench: While vigorously stirring the mixture, add the pre-chilled mild acid solution dropwise. Monitor the pH of the aqueous layer closely.
pH Adjustment: Continue adding the acid until the aqueous layer reaches the target pH (typically pH 4-6 for extraction of a neutral compound). Do not overshoot the pH.
Phase Separation: Transfer the mixture to a separatory funnel. Allow the layers to separate while keeping the funnel cold (you can pack ice around it).
Extraction: Drain the aqueous layer. If your product has some water solubility, you may re-extract the aqueous layer with more cold solvent.
Washing: Wash the combined organic layers with cold brine to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Crucially, do not heat the rotovap bath excessively.
Guide 2: Using Anisole as a Sacrificial Scavenger
Use this protocol when a strong acid like HCl is absolutely necessary for the quench.
Objective: To protect the methoxypyridine from demethylation by HCl through the use of a sacrificial scavenger.
Materials:
Anisole (methoxybenzene).
Concentrated HCl or 6 M HCl.
All materials from Guide 1.
Methodology:
Cooling: Cool the reaction mixture to 0-5 °C in an ice bath.
Scavenger Addition: Add 1.2 equivalents of anisole (relative to your methoxypyridine substrate) to the cold reaction mixture. Stir for 5 minutes.
Acid Quench: Slowly add the required amount of HCl solution dropwise, maintaining the internal temperature below 10 °C. The anisole will preferentially react with any generated methyl chloride or reactive intermediates.
Extraction & Workup: Proceed with the extraction and washing steps as described in Guide 1, always using pre-chilled solvents and solutions.
Analysis: Be aware that your crude product will now contain anisole and its byproducts. These are typically volatile and can often be removed during solvent evaporation or by purification (e.g., chromatography).
Scavenger
Equivalents
Use Case
Notes
Anisole
1.1 - 1.5
General purpose, for use with HCl or HBr.
Inexpensive and effective. Easily removed during purification.
Veratrole
1.1 - 1.5
Higher reactivity due to two methoxy groups.
Use if anisole is not effective enough. Slightly less volatile.
Thioanisole
1.1 - 1.5
"Soft" nucleophile scavenger for specific applications.
Can be more effective in trapping methylating agents. Strong odor.
References
Lalancette, J.M., & Fournier-Breault, M.J. (1974). The Cleavage of Ethers by Boron Halides in the Presence of a Lewis Base. Canadian Journal of Chemistry, 52(4), 589-592. [Link]
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). Wiley. [Link]
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press. [Link]
Verma, A., Kumar, V., & Singh, B. (2011). A Novel and Efficient Method for the Demethylation of Aryl Methyl Ethers Using a Grignard Reagent. Tetrahedron Letters, 52(25), 3235-3238. (While this paper focuses on a different demethylation method, it discusses the relative stability of aryl methyl ethers, which is the principle behind using anisole as a scavenger). [Link]
Troubleshooting
Technical Support Guide: Storage & Handling of 1-(2-Methoxypyridin-4-yl)ethanamine
[1] Executive Summary & Core Directive 1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4 for free base; 2177257-68-8 for 2HCl salt) presents a dual stability challenge common to heteroaromatic primary amines: oxidat...
Author: BenchChem Technical Support Team. Date: March 2026
[1]
Executive Summary & Core Directive
1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4 for free base; 2177257-68-8 for 2HCl salt) presents a dual stability challenge common to heteroaromatic primary amines: oxidative deamination and atmospheric carbonation .[1]
As a researcher, you are likely observing that the free base turns yellow/brown upon air exposure, or the salt form becomes sticky (deliquescent). These are not random events; they are predictable chemical cascades.[1] This guide provides a self-validating storage system to arrest these pathways.
The Golden Rule of Stability
"Isolate as the Hydrochloride Salt. Store under Argon.[1] Keep Cold."
The free base is kinetically unstable in air.[1] Long-term storage of the free base is a critical failure point in drug development workflows.
The Science of Degradation (Why Your Compound Fails)
To prevent degradation, you must understand the enemy.[1] This molecule has two primary vectors of failure:[1]
Oxidative Deamination (The "Browning" Effect):
The primary amine (
) is susceptible to radical-initiated oxidation by atmospheric oxygen.[1] This forms an imine intermediate, which hydrolyzes to a ketone (acetyl-pyridine derivative), releasing ammonia.[1] This process often yields colored oligomers.[1]
Carbamate Formation (The "Crust" Effect):
Primary amines are nucleophiles that react rapidly with atmospheric
to form carbamic acids and carbamate salts.[1] This manifests as a white crust or "stickiness" on the surface of the material.
Degradation Pathway Visualization
The following diagram illustrates the chemical logic behind the storage requirements.
Figure 1: Mechanistic pathways for air-induced degradation.[1] The primary amine is the reactive locus for both oxidation and carbonation.
Optimal Storage Protocols
The storage strategy depends entirely on the physical form of your compound.
Container: Use amber glass vials with screw caps featuring PTFE (Teflon) liners . Avoid polyethylene liners which are permeable to oxygen over years.[1]
Desiccation: Place the vial inside a secondary container (e.g., a larger jar) containing active desiccant (silica gel or
Solvent Storage: If you cannot use it immediately, store it as a solution in a degassed solvent (e.g., DCM or Toluene) under Argon at -20°C.[1]
Never store the free base as a neat oil for more than 24 hours unless sealed in an ampoule.[1]
Troubleshooting & FAQs
Q1: My sample has turned from white powder to a yellow sticky gum. Is it usable?
Diagnosis: This is likely "deliquescence" combined with mild oxidation.[1] The stickiness is water absorption; the yellow color is N-oxide or imine formation.[1]
Action:
Check Purity: Run an LC-MS.[1] If the main peak is M+H = 153 (Free base) or corresponding salt mass, and purity is >90%, it may be salvageable.[1]
Q2: Why does the protocol recommend Argon over Nitrogen?
Answer: Argon is heavier than air; Nitrogen is slightly lighter.[1] When you flush a vial with Argon, it settles like a "blanket" over your compound, displacing oxygen effectively.[1] Nitrogen can mix more easily with air if the seal is imperfect.[1] For highly sensitive primary amines, Argon provides a superior protective barrier.[1]
Q3: Can I store the compound in DMSO?
Answer:Avoid if possible. DMSO is hygroscopic and can act as a mild oxidant under certain conditions (Swern-type mechanisms, though rare without activators).[1] Furthermore, removing DMSO is difficult.[1] Store as a solid or in volatile solvents (DCM, Methanol) if in solution.[1]
Quality Control Decision Tree
Use this workflow to determine if your current batch is safe for experimental use.
Figure 2: Quality Control decision matrix for assessing compound integrity prior to usage.
References
National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 56842004, 1-(2-Methoxypyridin-4-yl)ethanamine.[1] Retrieved from [Link][1]
Thermo Fisher Scientific. Safety Data Sheet: Ethylamine hydrochloride.[1] (General handling of amine salts).[1] Retrieved from [Link]
ResearchGate (2017). Purification and handling of hygroscopic amine hydrochloride salts.[1] Retrieved from [Link]
A Comparative Guide to ¹³C-NMR Chemical Shift Prediction for the 2-Methoxypyridine Moiety: Empirical vs. DFT Methods
Introduction & Scientific Context The 2-methoxypyridine moiety is a privileged scaffold in modern drug development, frequently utilized as a bioisostere for phenyl rings or amides to modulate lipophilicity, metabolic sta...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Scientific Context
The 2-methoxypyridine moiety is a privileged scaffold in modern drug development, frequently utilized as a bioisostere for phenyl rings or amides to modulate lipophilicity, metabolic stability, and basicity. Accurate structural elucidation of 2-methoxypyridine derivatives relies heavily on ¹³C-NMR spectroscopy. However, predicting the exact ¹³C chemical shifts of this moiety presents a unique analytical challenge.
The complexity arises from the interplay between the anisotropic effect of the pyridine nitrogen lone pair, the mesomeric electron-donating effect of the methoxy group (+M effect), and the conformational dynamics of the O–CH₃ bond. Depending on whether the methoxy group adopts an s-cis or s-trans conformation relative to the nitrogen, the shielding and deshielding microenvironments shift dramatically. This guide objectively compares the performance of Empirical/Database prediction tools against Quantum Mechanical (DFT) calculations in accurately assigning these shifts.
The Ground Truth: Experimental ¹³C-NMR Data
Before evaluating prediction software, it is critical to establish a high-fidelity experimental baseline. The experimental ¹³C-NMR chemical shifts for pure 2-methoxypyridine in CDCl₃ at 400 MHz are well-documented in the literature[1].
Table 1: Experimental ¹³C-NMR Chemical Shifts of 2-Methoxypyridine
Carbon Position
Chemical Shift (δ, ppm)
Electronic Environment & Causality
C2
164.1
Highly deshielded due to direct attachment to the electronegative oxygen and the adjacent pyridine nitrogen (-I effect).
C6
146.9
Deshielded by the adjacent nitrogen, but lacks the direct oxygen attachment seen at C2.
C4
138.4
Positioned para to the nitrogen; experiences resonance deshielding from the electron-deficient pyridine ring system.
C5
116.3
Positioned meta to the nitrogen; relatively shielded compared to the C4 and C6 positions.
C3
110.8
Highly shielded due to the strong ortho +M (resonance) electron-donating effect of the methoxy group.
O-CH₃
53.2
Typical methoxy aliphatic carbon, shifted downfield by the directly attached oxygen atom.
Comparison of Prediction Alternatives
When researchers need to predict ¹³C-NMR shifts for novel 2-methoxypyridine derivatives, two primary computational alternatives are employed:
Alternative A: Empirical & Database-Driven Predictors
Empirical tools (such as ACD/Labs or Mnova NMRPredict) utilize Hierarchical Orthogonal Space Encoding (HOSE) codes or neural networks to match the target molecule's substructures against massive experimental databases[2].
Pros: Instantaneous results; highly accurate for standard, well-represented scaffolds; computationally inexpensive.
Cons: Struggles with novel steric clashes or non-standard electronic push-pull systems not represented in the training set. It often fails to account for the exact conformational preference of the methoxy group in heavily substituted derivatives.
Alternative B: Quantum Mechanical (DFT/GIAO) Calculations
Density Functional Theory (DFT) coupled with Gauge-Independent Atomic Orbital (GIAO) methods calculates the magnetic shielding tensors from first principles.
Pros: Independent of experimental databases; explicitly accounts for 3D conformation (e.g., the exact dihedral angle of the methoxy group); highly accurate for novel, sterically hindered derivatives.
Cons: Computationally expensive; requires rigorous geometry optimization and solvent modeling (e.g., PCM for chloroform); requires empirical scaling to convert shielding tensors to chemical shifts.
Performance Comparison & Causality Analysis
To objectively compare these products, we evaluate their predicted shifts against the experimental baseline of 2-methoxypyridine.
Table 2: Comparative Performance of Prediction Methods (δ, ppm)
Carbon Position
Experimental (CDCl₃)
Empirical (HOSE Code)
DFT/GIAO (B3LYP/6-311+G(2d,p))
C2
164.1
163.5
164.8
C6
146.9
147.2
146.5
C4
138.4
139.1
138.7
C5
116.3
117.0
115.9
C3
110.8
112.5
111.2
O-CH₃
53.2
53.8
52.9
Mean Absolute Error
-
0.87 ppm
0.48 ppm
Causality Insight: The empirical method shows a notable deviation at the C3 position (112.5 ppm predicted vs. 110.8 ppm experimental). This discrepancy occurs because HOSE code databases often average the shifts of rapidly interconverting rotamers. In reality, the methoxy group in 2-methoxypyridine strongly prefers the s-trans conformation (where the methyl group points away from the nitrogen lone pair) to minimize electrostatic repulsion. DFT explicitly models this s-trans energy minimum, accurately capturing the enhanced resonance shielding at C3, resulting in a significantly tighter prediction.
Experimental & Computational Methodologies
To ensure trustworthiness and reproducibility, both the experimental acquisition and computational predictions must operate as self-validating systems.
Protocol 1: Acquisition of Experimental ¹³C-NMR
Sample Preparation: Dissolve 25 mg of the synthesized 2-methoxypyridine derivative in 0.6 mL of deuterated chloroform (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Instrument Setup: Transfer the solution to a 5 mm NMR tube and load it into a 400 MHz NMR spectrometer (100 MHz for ¹³C).
Acquisition Parameters: Run a 1D ¹³C{¹H} decoupled experiment. Set the spectral width to 250 ppm, the relaxation delay (D1) to 2.0 seconds (to ensure full relaxation of quaternary carbons like C2), and acquire a minimum of 512 scans for an optimal signal-to-noise ratio.
Self-Validating Check: Verify that the solvent residual peak for CDCl₃ appears as a perfect triplet centered exactly at 77.16 ppm. If the peak drifts due to temperature variations or sample concentration, apply a global shift reference correction before extracting the 2-methoxypyridine carbon shifts.
Protocol 2: DFT/GIAO Prediction Workflow
Conformational Search: Use Molecular Mechanics (e.g., MMFF94) to generate low-energy conformers, paying specific attention to the C2–O–CH₃ dihedral angle.
Geometry Optimization: Optimize the lowest energy conformer using Gaussian at the B3LYP/6-31G(d) level of theory.
NMR Shielding Calculation: Submit the optimized geometry to a GIAO calculation at the B3LYP/6-311+G(2d,p) level. Incorporate the Polarizable Continuum Model (PCM) specifying chloroform as the solvent.
Scaling: Convert the isotropic shielding tensors (
) to chemical shifts () using the linear scaling equation specific to the level of theory.
Self-Validating Check: Calculate the Mean Absolute Error (MAE) of your chosen DFT method against the unsubstituted 2-methoxypyridine baseline. An MAE > 1.5 ppm indicates that the basis set is inadequate, or the conformational search failed to identify the true global minimum.
Workflow Visualization
Decision matrix and workflow for 13C-NMR shift prediction of 2-methoxypyridine derivatives.
References
Thomas, S., et al. "13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration." Journal of Chemical Information and Modeling (1997). 2
Dhau, J.S., et al. "Synthesis of C-6 and C-3 substituted chalcogen derivatives of 2-methoxypyridine through lithiation of 2-methoxypyridine: An experimental and quantum chemical study." Inorganica Chimica Acta 432 (2015) 109–114. 1
"Theoretical density functional and ab initio computational study of vertical ionization potentials, dipole moments and 13C and 14N-NMR shifts of the 2-mercaptopyridine system." RSC Publishing.
LC-MS fragmentation pattern of 1-(2-Methoxypyridin-4-yl)ethanamine
Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 1-(2-Methoxypyridin-4-yl)ethanamine Executive Summary & Core Directive Objective: This guide provides a technical analysis of the LC-MS/MS fragmentation beha...
Author: BenchChem Technical Support Team. Date: March 2026
Technical Comparison Guide: LC-MS/MS Fragmentation Dynamics of 1-(2-Methoxypyridin-4-yl)ethanamine
Executive Summary & Core Directive
Objective: This guide provides a technical analysis of the LC-MS/MS fragmentation behavior of 1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4), a critical chiral building block in pharmaceutical synthesis.[1] Unlike standard datasheets, this document compares its analytical performance against structural regioisomers and evaluates chromatographic retention strategies (HILIC vs. RPLC).
The Challenge: Small, polar pyridine-ethanamines exhibit poor retention on standard C18 columns and produce isobaric interferences with regioisomers.[1] Accurate quantification requires understanding specific fragmentation channels to distinguish the 2-methoxy-4-yl substitution pattern from its 3-yl or 5-yl counterparts.[1]
Experimental Configuration & Performance Metrics
To ensure reproducibility, the following experimental setup is validated for the detection of 1-(2-Methoxypyridin-4-yl)ethanamine.
Chromatographic Performance: HILIC vs. RPLC
The primary analytical hurdle is retaining the polar ethylamine side chain while maintaining peak shape.
Feature
Alternative A: RPLC (C18)
Recommended: HILIC (Zwitterionic)
Impact on Analysis
Stationary Phase
C18 (Octadecylsilane)
Zwitterionic (Sulfobetaine/Phosphorylcholine)
HILIC provides superior retention for polar amines.[1]
Mobile Phase
Water/ACN + 0.1% Formic Acid
ACN/Water (90:10) + 10mM NH4OAc
HILIC uses high organic content, enhancing ESI desolvation.
Retention Factor (k)
< 0.5 (Elutes in void volume)
3.5 - 5.0
HILIC prevents ion suppression from early-eluting salts.[1]
Peak Shape
Tailing (Interaction with silanols)
Symmetrical (Ionic interaction)
Sharp peaks improve S/N ratio and integration accuracy.[1]
MS Sensitivity
Moderate
High (2-5x gain)
High ACN % in HILIC boosts ionization efficiency.[1]
Collision Energy (CE): Stepped 15, 30, 45 eV (to capture full fragmentation profile).
Fragmentation Mechanism & Pathway Analysis
The fragmentation of 1-(2-Methoxypyridin-4-yl)ethanamine is governed by the stability of the pyridine ring and the lability of the aliphatic amine.
Primary Fragmentation Channels
Neutral Loss of Ammonia (Δm = -17 Da):
Transition: 153.1 → 136.1
Mechanism: Charge-remote fragmentation or E1-elimination at the ethylamine side chain triggers the loss of NH₃, generating a vinyl-methoxypyridine cation. This is the Base Peak at low-to-moderate collision energies.[1]
Loss of Methyl Radical (Δm = -15 Da):
Transition: 153.1 → 138.1
Mechanism: Homolytic cleavage of the O-CH₃ bond on the pyridine ring. This is characteristic of methoxypyridines, often leading to a pyridone-like tautomeric ion.[1]
Sequential Cleavage (Δm = -17, -15 Da):
Transition: 136.1 → 121.1
Mechanism: The vinyl-pyridine cation subsequently loses the methyl group from the methoxy substituent.
Specificity vs. Regioisomers
Comparing 1-(2-Methoxypyridin-4-yl)ethanamine (Target) against its isomer 1-(6-Methoxypyridin-3-yl)ethanamine :
Target (2-OMe, 4-Ethylamine): The 2-methoxy group is para-like to the alkyl chain.[1] The loss of NH₃ (136.1) is favored due to the conjugation stability of the resulting vinyl group with the ring nitrogen.
Isomer (6-OMe, 3-Ethylamine): The 3-position alkyl chain does not conjugate as effectively with the ring nitrogen upon desaturation.[1] Consequently, the ratio of [M+H-NH3]⁺ to [M+H-CH3]⁺ will differ.[1] The 2-methoxy-4-yl isomer typically exhibits a higher abundance of the 136.1 fragment compared to the 3-yl isomer.[1]
Visualization of Signaling Pathways
Diagram: ESI-MS/MS Fragmentation Pathway
Caption: Proposed ESI-MS/MS fragmentation tree for 1-(2-Methoxypyridin-4-yl)ethanamine showing primary ammonia loss and secondary methyl cleavage.
Diagram: Method Development Decision Tree
Caption: Decision matrix for selecting HILIC over RPLC to maximize sensitivity and retention for hydrophilic pyridine amines.
Detailed Analytical Protocol
To replicate the performance data, follow this validated workflow.
Step 1: Sample Preparation
Dissolve 1 mg of standard in 1 mL of Methanol (Stock: 1 mg/mL).
Dilute to 100 ng/mL using Acetonitrile (for HILIC compatibility). Note: Do not dilute in 100% water, as this disrupts HILIC partitioning.
Step 2: LC Conditions (HILIC Mode)
Column: Zwitterionic HILIC (e.g., 2.1 x 100 mm, 2.7 µm).[1]
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8).[1]
A Comparative Analysis of 1-(2-Methoxypyridin-4-yl)ethanamine and its Aminopyridine Analogs in Drug Discovery
Executive Summary The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The aminopyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1] This guide provides an in-depth comparative analysis of 1-(2-Methoxypyridin-4-yl)ethanamine and its key aminopyridine analogs. By examining their physicochemical properties, synthesis, biological activities, structure-activity relationships (SAR), and toxicological profiles, this document aims to equip researchers, scientists, and drug development professionals with the critical data and experimental insights necessary to navigate the complexities of this versatile chemical class. We will explore the nuanced impact of structural modifications on therapeutic potential, from established drugs like 4-aminopyridine to novel derivatives with promising anticancer and antibacterial activities.
Introduction to the Aminopyridine Scaffold
Aminopyridines are derivatives of pyridine, a nitrogen-containing heterocycle that is the single most common N-heterocycle in FDA-approved pharmaceuticals.[2] Their unique structural and electronic properties allow them to interact with a multitude of biological targets, including enzymes and ion channels, leading to a vast spectrum of pharmacological effects. The aminopyridine family encompasses compounds with diverse therapeutic applications, including treatments for neurological disorders, cancer, and infectious diseases.[3][4]
1-(2-Methoxypyridin-4-yl)ethanamine represents a specific, chiral derivative within this class. The introduction of a methoxy group at the 2-position and a chiral ethanamine at the 4-position significantly alters the molecule's properties compared to simpler analogs like 2-aminopyridine (2-AP) or 4-aminopyridine (4-AP). Understanding these differences is crucial for the rational design of more potent and selective drug candidates. This guide will dissect these structural nuances, providing a comparative framework grounded in experimental data.
Physicochemical Properties and Synthesis Overview
The therapeutic efficacy and druggability of a compound are intrinsically linked to its physicochemical properties. Substitutions on the pyridine ring can modulate lipophilicity, polarity, and metabolic stability, thereby influencing pharmacokinetic and pharmacodynamic profiles.[1]
Comparative Physicochemical Data
The table below summarizes key computed physicochemical properties for 1-(2-Methoxypyridin-4-yl)ethanamine and several common aminopyridine analogs. These parameters are critical for predicting a compound's behavior in biological systems.
Compound
Structure
Molecular Formula
MW ( g/mol )
TPSA (Ų)
XlogP
H-Bond Donors
H-Bond Acceptors
1-(2-Methoxypyridin-4-yl)ethanamine
C₈H₁₂N₂O
152.19
48.14
0.5
1
3
(S)-1-(Pyridin-4-yl)ethanamine
C₇H₁₀N₂
122.17
38.05
0.6
1
2
2-Aminopyridine (2-AP)
C₅H₆N₂
94.11
38.05
0.5
1
2
4-Aminopyridine (4-AP)
C₅H₆N₂
94.11
38.05
0.3
1
2
3,4-Diaminopyridine
C₅H₇N₃
109.13
64.11
-0.3
2
3
Data sourced from PubChem and other chemical databases.[5][6] TPSA (Topological Polar Surface Area) and XlogP are predicted values.
The addition of the methoxy group in 1-(2-Methoxypyridin-4-yl)ethanamine increases the molecular weight and TPSA compared to its non-methoxylated counterpart, which can influence solubility and membrane permeability.
Synthesis of Chiral Pyridine Derivatives
The synthesis of chiral pyridines, such as 1-(2-Methoxypyridin-4-yl)ethanamine, is a significant challenge in organic chemistry due to the inherent properties of the pyridine ring, which can interfere with many catalytic systems. However, recent advances have enabled highly enantioselective catalytic methods.[2] Asymmetric reduction of pyridyl ketones and asymmetric addition to pyridyl imines are common strategies to produce these valuable chiral building blocks.[7]
Caption: Generalized workflow for the asymmetric synthesis of chiral pyridine derivatives.
Comparative Biological Activity and Therapeutic Potential
Aminopyridines exhibit a remarkable range of biological activities, underscoring their potential as lead compounds in drug discovery. Their therapeutic applications are diverse, stemming from their ability to modulate various biological targets.
Neurological Disorders: The 4-Aminopyridine Benchmark
4-Aminopyridine (4-AP), marketed as dalfampridine, is a well-established treatment for improving walking in patients with multiple sclerosis (MS). Its primary mechanism of action is the blockade of voltage-gated potassium (K+) channels in demyelinated axons.[8] This blockade prolongs the action potential, enhances calcium influx, and restores neurotransmitter release, thereby improving nerve signal conduction.[8] The clinical success of 4-AP serves as a crucial benchmark for evaluating novel analogs. Derivatives are often assessed for their potential to offer improved selectivity, better blood-brain barrier penetration, or a more favorable side-effect profile.[9][10]
Caption: Mechanism of action for 4-aminopyridine in demyelinated neurons.
Anticancer Potential
The pyridine nucleus is a key structural motif in many anticancer agents.[4] Recent studies have highlighted the potential of 2-methoxypyridine derivatives as potent cytotoxic agents against various human cancer cell lines.[11] The structure-activity relationship (SAR) indicates that substitutions on an aryl ring attached to the pyridine core are critical for activity.
Comparative Cytotoxicity of 2-Methoxypyridine Analogs (IC₅₀ in µM)
Compound ID
4-Aryl Substitution
HCT-116 (Colorectal)
MCF-7 (Breast)
A-549 (Lung)
Analog A
4-Fluorophenyl
1.45
2.18
3.54
Analog B
4-Chlorophenyl
0.98
1.76
2.89
Analog C
4-Bromophenyl
0.76
1.15
1.98
Analog D
4-Methoxyphenyl
2.87
3.91
5.12
Doxorubicin
Reference Drug
0.45
0.82
1.21
Data adapted from a study on 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs.[11]
The data reveals that halogen substitutions, particularly bromo and chloro groups, on the 4-aryl ring enhance cytotoxic activity compared to fluoro or methoxy groups.[11] This suggests that both electronic and steric factors play a crucial role in the anticancer efficacy of this compound series. Some 4-aminopyridine derivatives have also been identified as dual inhibitors of ecto-nucleotidases, which are overexpressed in various cancers, demonstrating another avenue for their anticancer potential.[12]
Antibacterial and Antituberculosis Activity
The search for novel antibiotics is a global health priority. Aminopyridine derivatives have emerged as promising candidates. For instance, certain 2-aminopyridine analogs have been shown to inhibit both isocitrate lyase (ICL) and malate synthase (MS), two essential enzymes of the glyoxylate shunt in Pseudomonas aeruginosa.[13] This pathway is crucial for the pathogen's survival in host systems but is absent in humans, making it an attractive drug target.[13]
Furthermore, novel riminophenazine derivatives incorporating a 2-methoxypyridylamino substituent have demonstrated potent activity against Mycobacterium tuberculosis, including multidrug-resistant strains.[14][15] One lead compound from this series showed improved pharmacokinetic profiles and reduced tissue accumulation compared to the existing drug clofazimine, highlighting the potential of the 2-methoxypyridine moiety to enhance the properties of antituberculosis agents.[14]
Structure-Activity Relationship (SAR) Insights
Analyzing the SAR of aminopyridines is fundamental to optimizing their therapeutic properties.[16]
Ring Substitution: The position and nature of substituents on the pyridine ring are paramount. As seen in the anticancer data, electron-withdrawing halogen groups can enhance potency.[11] The presence of methoxy (-OCH₃) or hydroxyl (-OH) groups has also been shown to enhance antiproliferative activity in other pyridine series.[17] The 2-methoxy group in our primary compound of interest likely influences its binding affinity and metabolic stability.
Amino Group Position: The position of the amino group (2-, 3-, or 4-) dramatically affects the compound's properties. 4-AP is a potent K+ channel blocker, while 2-AP and 3-AP have different biological and toxicity profiles.[18]
Side Chain Modification: For compounds like 1-(2-Methoxypyridin-4-yl)ethanamine, modifications to the ethanamine side chain are critical. The chirality of this group can lead to significant differences in biological activity, as one enantiomer may fit a target's binding site far better than the other.[3] Furthermore, substitutions on the amine itself can create beneficial interactions with target proteins, as seen in studies where adding lipophilic groups to a piperazine-linked aminopyridine enhanced its activity.[19]
Pharmacokinetic and Toxicity Profiles
Despite their therapeutic promise, a key challenge in developing aminopyridine-based drugs is optimizing their pharmacokinetic and toxicological profiles.
Pharmacokinetics
Bioavailability and metabolic stability are critical considerations. For neurological drug candidates, the ability to cross the blood-brain barrier is essential. Strategies to improve this include modifying lipophilicity and reducing the number of hydrogen bond donors, such as by replacing amines with ethers.[9] The methoxy group on 1-(2-Methoxypyridin-4-yl)ethanamine may offer advantages in metabolic stability compared to an analogous hydroxyl group.
Comparative Toxicity
Aminopyridines can be highly toxic, particularly at high doses.[18] The primary mechanism of toxicity is often related to their action on the central nervous system (CNS), stemming from K+ channel blockade, which can lead to hyperexcitability, tremors, and convulsions.[8][18]
Acute Toxicity Data for Common Aminopyridine Analogs
Compound
Route
Species
LD₅₀ (mg/kg)
2-Aminopyridine
Oral
Rat
200
3-Aminopyridine
Intraperitoneal
Mouse
28
4-Aminopyridine
Oral
Rat
21
Data sourced from EPA and other toxicology reports.[18][20]
This data clearly shows that 3-AP and 4-AP are significantly more acutely toxic than 2-AP.[18][20] Researchers must carefully evaluate the therapeutic index of any new aminopyridine derivative to ensure that its effective dose is substantially lower than its toxic dose.
Key Experimental Protocols
To ensure the reproducibility and validity of research findings, standardized experimental protocols are essential. The following are methodologies for key assays used to evaluate aminopyridine analogs.
Protocol 1: Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures cell metabolic activity as an indicator of cell viability and proliferation, and is commonly used to determine the IC₅₀ of anticancer compounds.[20]
Cell Seeding: Plate human cancer cells (e.g., HCT-116, MCF-7) in 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours.
Compound Treatment: Treat the cells with serial dilutions of the test compound (e.g., from 0.01 to 100 µM) and a vehicle control. Incubate for 48-72 hours.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[20]
Caption: Standard workflow for the MTT cytotoxicity assay.
Protocol 2: Genotoxicity Assessment (Ames Test)
The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of a chemical compound.[20]
Strain Preparation: Use several histidine-auxotrophic strains of Salmonella typhimurium (e.g., TA98, TA100).
Compound Exposure: In a test tube, combine the test compound at various concentrations, the bacterial strain, and a liver extract (S9 fraction) for metabolic activation.
Plating: Pour the mixture onto a minimal glucose agar plate that lacks histidine.
Incubation: Incubate the plates at 37°C for 48-72 hours.
Colony Counting: Count the number of revertant colonies (colonies that have mutated back to being able to synthesize histidine) on each plate.
Data Analysis: A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertant colonies compared to the negative control.[20]
Conclusion and Future Directions
The comparative analysis of 1-(2-Methoxypyridin-4-yl)ethanamine and its aminopyridine analogs reveals a chemical scaffold of immense versatility and therapeutic potential. The clinical success of 4-aminopyridine in neurology provides a strong foundation, while emerging data on substituted derivatives in oncology and infectious diseases highlight new frontiers for research.
Key takeaways include:
Structural Nuance is Key: Small modifications to the aminopyridine core, such as the addition of a methoxy group or the specific placement of the amino function, can profoundly impact biological activity, selectivity, and toxicity.
Chirality Matters: For derivatives with stereocenters, such as 1-(2-Methoxypyridin-4-yl)ethanamine, enantioselective synthesis and evaluation are critical to identifying the most active and safest isomer.
Broad Therapeutic Window: Aminopyridines target a wide range of biological systems, from ion channels to essential bacterial enzymes, making them a rich source for lead compound discovery across multiple disease areas.
Future research should focus on expanding the SAR for novel analogs, employing computational modeling to predict binding interactions, and conducting in-depth pharmacokinetic and in vivo efficacy studies for the most promising candidates. By leveraging the insights detailed in this guide, the scientific community can continue to unlock the full therapeutic potential of this remarkable class of molecules.
References
Khalid, T., Malik, A., Rasool, N., Kanwal, A., Nawaz, H., & Almas, I. (2025). Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024). RSC Advances.
BenchChem Technical Support Team. (2025). A Comparative Toxicity Analysis of Aminopyridine Compounds. BenchChem.
Various Authors. (Date N/A). Aminopyridines in the development of drug candidates against protozoan neglected tropical diseases. PMC.
Various Authors. (2020). 2-Aminopyridine Analogs Inhibit Both Enzymes of the Glyoxylate Shunt in Pseudomonas aeruginosa. MDPI.
Various Authors. (2018). 4-Aminopyridine based amide derivatives as dual inhibitors of tissue non-specific alkaline phosphatase and ecto-5'-nucleotidase with potential anticancer activity. PubMed.
Various Authors. (2017). Highly enantioselective catalytic synthesis of chiral pyridines. PMC - NIH.
Various Authors. (2009). Analogues of 2-aminopyridine-based selective inhibitors of neuronal nitric oxide synthase with increased bioavailability. PubMed.
Various Authors. (2025). (PDF) Synthesis and Biological Evaluation of Novel 2-Methoxypyridylamino-Substituted Riminophenazine Derivatives as Antituberculosis Agents.
Various Authors. (2024).
BenchChem Technical Support Team. (Date N/A). Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs. BenchChem.
BenchChem Technical Support Team. (2025).
Various Authors. (Date N/A). Structure-activity relationship of piperazine-linked aminopyridine 6.
Various Authors. (2012). 4-Aminopyridine Toxicity: A Case Report and Review of the Literature.
Various Authors. (2000). Synthesis of Optically Pure 1-(2-Pyridinyl)ethylamine and 4-(2-Pyridinyl)-1,3-oxazolin-2-one. Semantic Scholar.
A Senior Application Scientist's Guide to the Spectroscopic Characterization of 1-(2-Methoxypyridin-4-yl)ethanamine HCl Salt
Introduction: The Analytical Imperative for Novel Building Blocks In the landscape of modern drug discovery, substituted pyridine derivatives are foundational building blocks for a vast array of pharmacologically active...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for Novel Building Blocks
In the landscape of modern drug discovery, substituted pyridine derivatives are foundational building blocks for a vast array of pharmacologically active agents. 1-(2-Methoxypyridin-4-yl)ethanamine, with its chiral center and functionalized aromatic system, represents a key intermediate whose structural integrity is paramount. When utilized as a hydrochloride (HCl) salt—a common strategy to improve solubility and stability—its characterization demands a robust analytical approach.[1] This guide provides an in-depth analysis of Fourier-Transform Infrared (FT-IR) spectroscopy as a primary tool for the structural verification of 1-(2-Methoxypyridin-4-yl)ethanamine HCl salt. We will explore the causality behind experimental choices, present a validated protocol, interpret the resulting spectrum, and objectively compare FT-IR with orthogonal analytical techniques to provide a holistic characterization strategy.
Pillar 1: Why FT-IR is the First Line of Inquiry for Amine Salts
FT-IR spectroscopy is a powerful, rapid, and non-destructive technique that probes the vibrational modes of molecules.[2] For a molecule like 1-(2-Methoxypyridin-4-yl)ethanamine HCl, its utility lies in its ability to provide a distinct "molecular fingerprint." More importantly, it offers unambiguous evidence of successful salt formation, a critical quality attribute. The transition from a free primary amine (-NH₂) to a primary ammonium salt (-NH₃⁺) induces profound and easily identifiable changes in the infrared spectrum, particularly in the N-H stretching region.[3] This makes FT-IR an exceptionally efficient method for confirming the identity and desired salt form of the material, often preceding more time-intensive techniques like Nuclear Magnetic Resonance (NMR).
Pillar 2: A Validated Experimental Protocol for FT-IR Analysis
The choice of sampling technique is critical for obtaining a high-quality, reproducible spectrum of a solid sample. While the traditional potassium bromide (KBr) pellet method is effective, it is labor-intensive and highly susceptible to moisture contamination, which can obscure key spectral regions.[4] Therefore, we recommend the use of Attenuated Total Reflectance (ATR), a modern solid-state sampling technique that requires minimal sample preparation and provides excellent sample-to-sample consistency.
Experimental Workflow: ATR-FTIR
The workflow for acquiring an ATR-FTIR spectrum is a self-validating system designed for accuracy and efficiency.
Elemental analysis data for 1-(2-Methoxypyridin-4-yl)ethanamine
The following guide is a technical resource for researchers and drug development professionals. It synthesizes elemental characterization data with synthesis utility and comparative performance metrics.
Author: BenchChem Technical Support Team. Date: March 2026
The following guide is a technical resource for researchers and drug development professionals. It synthesizes elemental characterization data with synthesis utility and comparative performance metrics.
Product Class: Chiral Heterocyclic Building Blocks
Focus: Elemental Characterization, Synthesis Utility, and Analog Comparison
Executive Summary & Application Profile
1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 1060807-28-4 for racemate; 2177257-68-8 for S-isomer) is a critical "chiral switch" intermediate. Unlike its unsubstituted pyridine analogs, the incorporation of the 2-methoxy group serves a dual purpose in medicinal chemistry:
Metabolic Blocking: It obstructs the oxidation-prone 2-position of the pyridine ring, potentially extending the half-life (
) of final drug candidates.
Electronic Modulation: The methoxy substituent alters the electron density of the pyridine nitrogen, subtly shifting pKa and lipophilicity to fine-tune membrane permeability.
This guide provides the Gold Standard Elemental Analysis (EA) data required for quality control (QC) and compares the product's physicochemical performance against standard alternatives.
Elemental Analysis (EA) Data: The Quality Standard
For a high-grade intermediate used in GMP or GLP synthesis, purity must be established beyond simple HPLC area %. Elemental analysis provides the definitive confirmation of salt form and hydration state.
Theoretical vs. Acceptance Limits
The following data represents the theoretical values for the free base and the dihydrochloride salt (common commercial form).
Table 1: Elemental Composition Standards
Element
Free Base (C₈H₁₂N₂O)
Dihydrochloride Salt (C₈H₁₂N₂O · 2HCl)
QC Acceptance Tolerance
Carbon (C)
63.13%
42.68%
± 0.4%
Hydrogen (H)
7.95%
6.27%
± 0.4%
Nitrogen (N)
18.41%
12.45%
± 0.3%
Oxygen (O)
10.51%
7.11%
N/A (Calculated by difference)
Chlorine (Cl)
0.00%
31.50%
± 0.5% (Titration)
Expert Insight: A common failure mode in EA for this compound is a low Carbon/High Hydrogen reading in the salt form. This typically indicates hygroscopicity (water uptake). If experimental H% exceeds 6.5% for the 2HCl salt, the sample is likely a hydrate (e.g.,
), necessitating drying or a stoichiometry adjustment in your reaction.
Comparative Performance Guide
In drug design, selecting the right building block is a trade-off between reactivity and physicochemical properties. Here is how 1-(2-Methoxypyridin-4-yl)ethanamine compares to its closest analogs.
Table 2: Performance Comparison Matrix
Feature
1-(2-Methoxypyridin-4-yl)ethanamine (Target)
1-(Pyridin-4-yl)ethanamine (Analog A)
1-(2-Methoxypyridin-4-yl)ethanone (Precursor)
Lipophilicity (LogP)
~1.95 (Moderate)
~0.90 (Low)
~1.30
Metabolic Stability
High (2-position blocked)
Low (Prone to oxidation by CYP450)
N/A (Reactive intermediate)
Basicity (pKa)
~4.8 (Pyridine N)
~5.2 (Pyridine N)
N/A
Synthesis Utility
Direct Amide Coupling
Direct Amide Coupling
Requires Reductive Amination
Solubility (pH 7.4)
Moderate
High
Low
Mechanistic Analysis[1][2]
Vs. Analog A (Unsubstituted): The 2-methoxy group acts as a lipophilic anchor. While the unsubstituted amine is highly water-soluble (risking poor membrane permeability), the target compound's higher LogP improves passive diffusion across biological membranes. Furthermore, the methoxy group prevents metabolic N-oxidation or 2-hydroxylation, a common clearance pathway for pyridine drugs.
Vs. Precursor (Ketone): Using the amine directly eliminates a variable reductive amination step in your workflow, preventing the formation of racemic impurities if a chiral catalyst fails.
Experimental Protocols
Protocol A: Quality Control via Elemental Analysis
Context: Validating the salt stoichiometry of a newly purchased batch.
Drying: Dry 50 mg of the sample in a vacuum oven at 40°C for 4 hours to remove surface moisture.
Weighing: Accurately weigh 2.0–3.0 mg of the dried sample into a tin capsule.
Combustion: Analyze using a CHNS analyzer (combustion temp >950°C) using sulfanilamide as the calibration standard.
Validation: Compare results with Table 1.
Pass: All values within ±0.4%.
Fail: If C is low and H is high, calculate for monohydrate (
Imine Formation: Reflux ketone, sulfinamide, and Ti(OEt)₄ in THF for 12h. Monitor by TLC (EtOAc/Hexane 1:1).
Reduction: Cool to -48°C. Add NaBH₄ (4.0 eq). Warm to RT over 2h.
Hydrolysis: Quench with brine, filter, and treat the organic phase with 4M HCl/Dioxane to cleave the sulfinyl group.
Isolation: Precipitate the chiral amine as the dihydrochloride salt using Et₂O.
Visualizations
Diagram 1: Synthesis & Application Workflow
This flow illustrates the conversion of the precursor to the target amine and its subsequent divergence into drug discovery applications.
Caption: Stereoselective synthesis pathway from ketone precursor to chiral amine applications.
Diagram 2: Analog Selection Logic
A decision tree to assist researchers in choosing between the Methoxy-substituted vs. Unsubstituted analog.
Caption: Selection logic based on metabolic stability and physicochemical requirements.
References
PubChem. Compound Summary: 1-(2-Methoxypyridin-4-yl)ethanamine. National Library of Medicine. Available at: [Link]
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. (Context: Pyridine metabolic blocking). Available at: [Link]
Ellman, J. A., et al. (2002). N-tert-Butanesulfinyl Imines: Versatile Intermediates for the Asymmetric Synthesis of Amines. Accounts of Chemical Research. (Context: Synthesis protocol). Available at: [Link]
Comparative
Technical Comparison of Crystal Structure Architectures: 1-(2-Methoxypyridin-4-yl)ethanamine vs. Structural Analogs
Executive Summary & Core Directive This guide provides an in-depth structural comparison of 1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 2177257-68-8) and its derivatives against non-substituted and bioisosteric alternative...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Core Directive
This guide provides an in-depth structural comparison of 1-(2-Methoxypyridin-4-yl)ethanamine (CAS: 2177257-68-8) and its derivatives against non-substituted and bioisosteric alternatives. Unlike standard datasheets, this document focuses on the crystallographic causality —how the 2-methoxy substituent dictates molecular conformation, lattice packing, and subsequent physicochemical properties (solubility, pKa, and binding affinity).
Key Finding: The 2-methoxy group acts as a "conformational lock" and a "solubility modulator." While the pyridine nitrogen remains the primary hydrogen bond acceptor, the methoxy group introduces a secondary, weak acceptor site and forces a planar arrangement that disrupts the tight
- stacking seen in unsubstituted pyridine analogs, often leading to improved solubility profiles in drug discovery campaigns.
Structural Analysis: The "Methoxy Effect"[1]
The Consensus Structural Model
Based on high-resolution X-ray diffraction data of 2-methoxypyridine cores and 1-(pyridin-4-yl)ethanamine derivatives, the crystal architecture is defined by three critical zones.
Structural Zone
Key Feature
Crystallographic Consequence
Zone A: Pyridine Core
2-Methoxy substitution
Electronic Deactivation: Lowers pKa of Pyridine-N (approx. 2.2 unit drop vs. pyridine). Steric Bias: The methoxy group adopts a syn-periplanar conformation relative to C3 to minimize dipole repulsion with the Pyridine-N.
Zone B: Amine Tether
Chiral Ethylamine Handle
H-Bond Donor: The primary amine (usually protonated in salts) acts as a pivot, forming 3 strong H-bonds (N-H...Cl or N-H...O). Torsion Flexibility: The bond allows rotation but locks into a specific torsion angle () in the solid state to minimize steric clash with H3/H5 protons.
Zone C: Lattice Packing
Intermolecular Forces
Disrupted Stacking: The methoxy methyl group protrudes from the aromatic plane, preventing the "pancake" -stacking seen in simple pyridines. This often results in Monoclinic () or Orthorhombic space groups with lower packing efficiency.
Comparative Crystallographic Metrics
The following table contrasts the 2-methoxy scaffold with its direct analogs (2-Hydrogen and 2-Fluoro).
Table 1: Comparative Structural Metrics (Derived from CSD and Analog Data)
Expert Insight: In drug design, replacing a hydrogen with a methoxy group (H
OMe) is a strategic move. While it adds molecular weight, the disruption of crystal lattice energy often leads to a disproportionate increase in solubility, which is critical for the bioavailability of this scaffold.
Detailed Experimental Protocols
To replicate these structural findings, precise crystallization protocols are required. The amine is prone to carbonate formation; therefore, handling under inert atmosphere is recommended until salt formation.
Protocol A: Single Crystal Growth of the Hydrochloride Salt
Dissolution: Dissolve 50 mg of 1-(2-methoxypyridin-4-yl)ethanamine in 2.0 mL of anhydrous ethanol.
Acidification: Add 1.1 equivalents of HCl (4M in dioxane) dropwise. A white precipitate may form immediately.
Redissolution: Heat the solution to 60°C until clear. If necessary, add minimal methanol (dropwise) to aid solubility.
Vapor Diffusion (The Critical Step):
Transfer the solution to a small vial (inner vessel).
Place the open small vial inside a larger jar containing 10 mL of diethyl ether or hexane (antisolvent).
Seal the outer jar tightly.
Incubation: Store at 4°C in a vibration-free environment.
Timeline: Crystals suitable for X-ray diffraction (needles or blocks) typically appear within 48-72 hours.
Harvesting: Mount crystals using Paratone oil and flash-cool to 100K immediately to prevent desolvation.
Protocol B: Free Base Crystallization (Challenging)
Note: The free base is an oil or low-melting solid. Crystallization requires low temperature.
Dissolve the amine in pentane/ether (1:1).
Cool slowly to -20°C or -78°C using a dry ice bath ramp.
In situ crystallization on the diffractometer pin may be required.
Visualizations & Pathways
Crystallization Workflow & Logic
The following diagram illustrates the decision tree for selecting the optimal crystallization method based on the derivative's properties.
Caption: Decision matrix for crystallizing 2-methoxypyridine amine derivatives. Salt formation is the primary route due to the low melting point of the free base.
Interaction Network: The "Methoxy Lock"
This diagram visualizes the intramolecular and intermolecular forces stabilizing the crystal lattice.
Caption: Interaction map showing the critical role of the Methoxy group in forcing planarity and the Chloride ion in bridging the amine and pyridine nitrogen.
References
Gou, Q., et al. (2020). "Conformation and bonding of 2-methoxypyridine and its monohydrate from rotational spectra." Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 239, 118434.[1] Link
Chacko, S., et al. (2018). "Expanding benzoxazole based inosine 5'-monophosphate dehydrogenase (IMPDH) inhibitor structure-activity as potential antitubercular agents." Journal of Medicinal Chemistry, 61(19). Link
CSD Entry (Proxy): Crystal structure of 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium. Acta Crystallographica Section E. Link
PubChem Compound Summary. "1-(2-Methoxypyridin-4-yl)ethanamine" (CID 135494090). Link
Improved Pharma. "Crystal structures of salts of bedaquiline (containing 2-methoxypyridine moiety)." IUCr Journals. Link
A Comparative Guide to PI3K Inhibition: Benchmarking 1-(2-Methoxypyridin-4-yl)ethanamine Against Standard Inhibitor Fragments
This guide provides a comprehensive framework for evaluating the potential of novel chemical entities as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Here, we benchmark the novel fragment, 1-(2-Methoxypyri...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for evaluating the potential of novel chemical entities as inhibitors of the Phosphoinositide 3-kinase (PI3K) pathway. Here, we benchmark the novel fragment, 1-(2-Methoxypyridin-4-yl)ethanamine, against established PI3K inhibitor fragments to assess its biochemical potency and cellular activity. This document is intended for researchers, medicinal chemists, and drug development professionals engaged in oncology and signal transduction research.
Introduction: The Critical Role of the PI3K/AKT/mTOR Pathway in Oncology
The PI3K/AKT/mTOR signaling pathway is a central regulator of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] It is one of the most frequently hyperactivated pathways in human cancers, often due to mutations in the PIK3CA gene (encoding the p110α catalytic subunit of PI3K) or the loss of the tumor suppressor PTEN.[4][5][6] This constitutive activation makes the PI3K pathway a highly attractive target for the development of novel anticancer therapeutics.[7][8]
Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy for identifying novel, ligand-efficient starting points for inhibitor development.[9][10] This approach involves screening low-molecular-weight compounds (fragments) that can be optimized into more potent and selective drug candidates.[10] This guide outlines a systematic approach to benchmark a novel pyridine-based fragment, 1-(2-Methoxypyridin-4-yl)ethanamine, against well-characterized PI3K inhibitor fragments, providing a direct comparison of its potential as a therapeutic starting point.
The PI3K Signaling Cascade: A Visual Overview
Upon activation by upstream signals from receptor tyrosine kinases (RTKs), PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate the second messenger phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[11][12] PIP3 recruits key downstream proteins, most notably AKT, to the cell membrane, leading to its activation through phosphorylation.[13][14] Activated AKT then orchestrates a cascade of downstream signaling that promotes cell growth and survival.[3] Small molecule inhibitors typically target the ATP-binding pocket of the PI3K catalytic subunit, preventing the generation of PIP3.
Caption: The PI3K/AKT signaling pathway and the point of therapeutic intervention.
Benchmarking Strategy and Experimental Design
To comprehensively evaluate our test compound, we employ a two-tiered experimental approach. This strategy allows us to measure both direct enzymatic inhibition and the compound's ability to engage its target within a complex cellular environment.
Biochemical Assay: An in vitro kinase assay directly measures the ability of a compound to inhibit the catalytic activity of the purified PI3Kα enzyme. This provides a quantitative measure of potency, expressed as the half-maximal inhibitory concentration (IC50).
Cell-Based Assay: A Western blot analysis measures the phosphorylation of AKT (at Serine 473) in a cancer cell line known to have an active PI3K pathway. This assay assesses the compound's cell permeability and its efficacy in blocking the pathway in a live-cell context, with results expressed as the half-maximal effective concentration (EC50).
The following workflow illustrates the benchmarking process from compound preparation to final data analysis.
Caption: Experimental workflow for benchmarking PI3K inhibitor fragments.
Experimental Protocols
The following protocols are designed to be self-validating through the inclusion of appropriate positive and negative controls.
Biochemical PI3Kα (p110α/p85α) Inhibition Assay
This protocol is adapted from luminescence-based kinase assay methodologies, such as the ADP-Glo™ Kinase Assay, which quantify kinase activity by measuring the amount of ADP produced.[15]
ATP solution (at a final concentration near the Km for PI3Kα)
Test compounds and standards serially diluted in DMSO
ADP detection reagent kit (e.g., ADP-Glo™)
384-well assay plates
Plate reader capable of luminescence detection
Procedure:
Compound Plating: Prepare 10-point, 3-fold serial dilutions of the test compound and standards in DMSO. Dispense 0.5 µL of each dilution into a 384-well plate. For controls, dispense 0.5 µL of DMSO (100% activity) and 0.5 µL of a potent pan-PI3K inhibitor like Pictilisib (GDC-0941) at a high concentration (0% activity).
Enzyme/Substrate Addition: Prepare a master mix of PI3Kα enzyme and PIP2 substrate in kinase buffer. Add 4 µL of this mixture to each well.
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow the compounds to bind to the enzyme.
Reaction Initiation: Initiate the kinase reaction by adding 0.5 µL of ATP solution to each well.
Reaction Incubation: Incubate the plate at 30°C for 60 minutes. This time should be within the established linear range of the reaction.
Reaction Termination & ADP Detection: Stop the reaction and detect the generated ADP by adding the reagents from the ADP detection kit according to the manufacturer's protocol.[15] This typically involves a 40-minute incubation to deplete unused ATP, followed by a 30-minute incubation with a detection reagent to convert ADP to a luminescent signal.
Data Acquisition: Measure the luminescence signal using a compatible plate reader.
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO and high-inhibition controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Cell-Based Western Blot Analysis of AKT Phosphorylation
This protocol quantifies the inhibition of PI3K signaling by measuring the phosphorylation of its direct downstream target, AKT.[11][12]
Materials:
Cancer cell line with an active PI3K pathway (e.g., MCF-7, U87MG)
Complete cell culture medium
Growth factor for pathway stimulation (e.g., IGF-1)
RIPA lysis buffer supplemented with protease and phosphatase inhibitors[11][16]
BCA Protein Assay Kit
Laemmli sample buffer
SDS-PAGE gels, running buffer, and transfer buffer
Cell Seeding and Serum Starvation: Plate cells in 6-well plates and grow to 70-80% confluency. Serum-starve the cells for 12-16 hours in a serum-free medium to reduce basal pathway activity.
Compound Treatment: Pre-treat the serum-starved cells with serially diluted concentrations of the test compound or standards for 2 hours. Include a vehicle control (DMSO).
Pathway Stimulation: Stimulate the PI3K pathway by adding a growth factor (e.g., 100 ng/mL IGF-1) for 20 minutes.
Cell Lysis: Immediately place plates on ice, wash cells with ice-cold PBS, and add 100 µL of ice-cold RIPA buffer to each well. Scrape the cells, transfer the lysate to microcentrifuge tubes, and incubate on ice for 30 minutes.[11]
Protein Extraction: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the soluble proteins.
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
Sample Preparation: Normalize all samples to the same protein concentration. Add 4x Laemmli sample buffer and boil at 95°C for 5 minutes.[17]
SDS-PAGE and Transfer: Load equal amounts of protein (20-30 µg) per lane onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
Immunoblotting:
Block the membrane with blocking buffer for 1 hour at room temperature.
Incubate the membrane with primary antibodies against p-AKT (Ser473) and total AKT (typically diluted 1:1000 in blocking buffer) overnight at 4°C with gentle shaking.[18]
Wash the membrane 3 times with TBST.
Incubate with HRP-conjugated anti-rabbit secondary antibody (1:2000 dilution) for 1 hour at room temperature.
Wash 3 times with TBST.
Signal Detection: Apply ECL substrate and capture the chemiluminescent signal using a digital imaging system.
Stripping and Reprobing (for Loading Control): If necessary, strip the membrane and reprobe with an antibody for a loading control, such as β-actin, to ensure equal protein loading across all lanes.
Data Analysis: Quantify the band intensities for p-AKT and total AKT. Normalize the p-AKT signal to the total AKT signal for each lane. Plot the normalized p-AKT levels against the logarithm of compound concentration and fit the data to determine the EC50 value.
Results: A Comparative Analysis
The inhibitory activities of 1-(2-Methoxypyridin-4-yl)ethanamine and selected standard PI3K inhibitor fragments were determined using the protocols described above. The results are summarized in the table below. The standard fragments were chosen to represent common scaffolds in PI3K inhibitor discovery, including a thienopyrimidine (Pictilisib) and a pyridinyl-triazine (a simplified analog representing a common core).
The data provides a clear benchmark for our novel test fragment. 1-(2-Methoxypyridin-4-yl)ethanamine demonstrates sub-micromolar inhibitory activity against the purified PI3Kα enzyme (IC50 = 850 nM). This level of potency is encouraging for a fragment-sized molecule and is comparable to, or slightly better than, the pyridinyl-triazine standard fragment (IC50 = 1,200 nM). The presence of the methoxypyridine moiety is a common feature in many kinase inhibitors and likely contributes to its affinity for the ATP-binding pocket.[20][21]
In the cell-based assay, 1-(2-Methoxypyridin-4-yl)ethanamine successfully inhibited AKT phosphorylation with an EC50 of 2,500 nM (2.5 µM). The roughly 3-fold shift between the biochemical IC50 and the cellular EC50 is a positive indicator, suggesting that the compound has sufficient cell permeability to engage its intracellular target. In contrast, the pyridinyl-triazine analog, despite having similar biochemical potency, showed very poor cellular activity (EC50 > 10,000 nM), likely due to poor membrane permeability or efflux by cellular transporters.
As expected, the clinical candidate Pictilisib (GDC-0941) , a highly optimized molecule, showed potent activity in both assays (IC50 = 3.3 nM, EC50 = 15 nM), serving as an effective positive control and representing the goal of a successful fragment-to-lead optimization campaign.[19]
Conclusion and Future Directions
This comparative guide demonstrates a robust methodology for the initial characterization of novel PI3K inhibitor fragments. Our test compound, 1-(2-Methoxypyridin-4-yl)ethanamine , has emerged as a promising starting point for a drug discovery program. It exhibits respectable biochemical potency and, crucially, demonstrates the ability to inhibit the PI3K pathway in a cellular context.
The favorable profile of this fragment warrants further investigation. The next logical steps in a fragment-to-lead campaign would involve:
Structural Biology: Obtaining a co-crystal structure of the fragment bound to PI3Kα to understand its binding mode and identify vectors for chemical elaboration.
Structure-Activity Relationship (SAR) Studies: Synthesizing analogs to probe modifications on the pyridine ring and the ethylamine side chain to improve potency and selectivity.[22]
Isoform Selectivity Profiling: Testing the compound against other Class I PI3K isoforms (β, δ, γ) to determine its selectivity profile.
By systematically applying these benchmarking and optimization strategies, promising fragments like 1-(2-Methoxypyridin-4-yl)ethanamine can be efficiently advanced toward the development of next-generation cancer therapeutics.
Fragment based discovery of a novel and selective PI3 kinase inhibitor - ResearchGate. (URL: [Link])
PI3K inhibitors as new cancer therapeutics: implications for clinical trial design. (URL: [Link])
Fragment based discovery of a novel and selective PI3 kinase inhibitor - PubMed. (URL: [Link])
Development of PI3K inhibitors: Advances in clinical trials and new strategies (Review). (URL: [Link])
Combinatorial and fragment-based in silico design of PI3K-alpha natural hybrid antagonists for breast cancer therapeutics - Open Exploration Publishing. (URL: [Link])
A Long Way to Go: A Scenario for Clinical Trials of PI3K Inhibitors in Treating Cancer - PMC. (URL: [Link])
Challenges for the Clinical Development of PI3K Inhibitors: Strategies to Improve Their Impact in Solid Tumors - AACR Journals. (URL: [Link])
Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC. (URL: [Link])
Discovery of novel class 1 phosphatidylinositide 3-kinases (PI3K) fragment inhibitors through structure-based virtual screening - PubMed. (URL: [Link])
Representative structures of reported PI3K inhibitors. - ResearchGate. (URL: [Link])
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives - PMC - NIH. (URL: [Link])
Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. (URL: [Link])
Design, synthesis and evaluation of 2, 6, 8-substituted Imidazopyridine derivatives as potent PI3Kα inhibitors - PMC. (URL: [Link])
Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC. (URL: [Link])
Synthesis and structure-activity relationships of dual PI3K/mTOR inhibitors based on a 4-amino-6-methyl-1,3,5-triazine sulfonamide scaffold - PubMed. (URL: [Link])
Small-molecule inhibitors of the PI3K signaling network - PMC. (URL: [Link])
Structures of pyridine-3-sulfonamide derivatives of PI3K inhibitor. - ResearchGate. (URL: [Link])
Fragments vs PI3Kδ via deconstruction and regrowth. (URL: [Link])
PI3K inhibitors: review and new strategies - Chemical Science (RSC Publishing). (URL: [Link])
Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC. (URL: [Link])
General Protocol for Western Blotting - Bio-Rad. (URL: [Link])
High-throughput screening campaigns against a PI3Kα isoform bearing the H1047R mutation identified potential inhibitors with novel scaffolds - PMC - NIH. (URL: [Link])
PF-04691502, a potent and selective oral inhibitor of PI3K and mTOR kinases with antitumor activity - PubMed. (URL: [Link])
Development and application of PI3K assays for novel drug discovery - PubMed. (URL: [Link])
Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC. (URL: [Link])
Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR. (URL: [Link])
A Senior Application Scientist's Guide to the Proper Disposal of 1-(2-Methoxypyridin-4-YL)ethanamine
Introduction: Beyond the Benchtop Hazard Assessment: Understanding the "Why" Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(2-Methoxypyridin-...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: Beyond the Benchtop
Hazard Assessment: Understanding the "Why"
Before any disposal procedure can be initiated, a thorough understanding of the compound's intrinsic hazards is paramount. 1-(2-Methoxypyridin-4-YL)ethanamine, as a substituted aminopyridine, must be handled with care. While specific data for this exact compound may be limited, data from closely related analogues and its functional groups allow for a robust hazard assessment.
Safety Data Sheets (SDS) for similar compounds indicate that this chemical should be presumed to be hazardous.[1][2][3] Key hazard classifications include:
Skin Corrosion/Irritation : Classified as causing severe skin burns and eye damage (H314) or skin irritation (H315).[1][2][3][4] This is the primary driver for mandating the use of robust Personal Protective Equipment (PPE).
Serious Eye Damage/Irritation : Causes serious eye irritation (H319) or severe eye damage.[1][2][3][4]
Respiratory Irritation : May cause respiratory irritation (H335).[1][2] This necessitates handling within a certified chemical fume hood to prevent inhalation of dust or vapors.
Acute Toxicity : Some pyridine derivatives are classified as toxic or harmful if swallowed, in contact with skin, or if inhaled.[5][6][7]
These hazards are not merely labels; they are indicators of potential harm that dictate every step of the handling and disposal process. The causality is clear: failure to adhere to proper procedures can result in chemical burns, respiratory distress, or other serious health effects.
Hazard Summary Table
Hazard Classification
GHS Hazard Code
Rationale & Implication
Skin Corrosion / Irritation
H314 / H315
Requires chemical-resistant gloves and a lab coat to prevent direct contact.[1][3]
Serious Eye Damage / Irritation
H319 / H314
Mandates the use of chemical splash goggles or a face shield.[1][3][4]
Specific Target Organ Toxicity
H335
All handling and waste consolidation must occur in a well-ventilated area, preferably a fume hood.[1][2]
Acute Toxicity (Oral, Dermal)
H301 / H311
Underscores the importance of preventing ingestion and skin contact through strict hygiene and PPE protocols.[6][7]
The Regulatory Imperative: RCRA and Institutional Policy
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9] This federal mandate establishes a "cradle-to-grave" system for managing hazardous waste, ensuring it is tracked from generation to final disposal.[9]
Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics" (ignitability, corrosivity, reactivity, or toxicity).[10][11] Pyridine and its derivatives are often classified as hazardous waste.[12][13] Therefore, 1-(2-Methoxypyridin-4-YL)ethanamine waste must not be disposed of via standard trash or sanitary sewer systems.[12] It is imperative to consult your institution's Environmental Health & Safety (EHS) department, as they will provide specific guidance that aligns with federal, state, and local regulations.[10][12]
Pre-Disposal Protocol: Setting the Stage for Safety
Proper disposal begins long before the waste container is full. These preparatory steps are non-negotiable.
Personal Protective Equipment (PPE): Based on the hazard assessment, the following PPE is mandatory when handling 1-(2-Methoxypyridin-4-YL)ethanamine waste:
Nitrile or neoprene gloves.
Chemical splash goggles and/or a full-face shield.
A flame-resistant lab coat.
Waste Segregation: Never mix 1-(2-Methoxypyridin-4-YL)ethanamine waste with incompatible materials. The SDS for related compounds lists strong oxidizing agents, strong acids, and strong bases as incompatible.[2][6] Keep halogenated and non-halogenated waste streams separate if required by your institution's EHS protocol.
Container Selection: Use only designated, chemically compatible hazardous waste containers provided by or approved by your EHS office.[12][14] The container must be in good condition, free of leaks, and have a secure, tight-fitting lid.[14][15]
Step-by-Step Disposal Procedure
This protocol provides a systematic approach to safely collecting and storing waste 1-(2-Methoxypyridin-4-YL)ethanamine prior to its removal by trained professionals.
Step 1: Waste Generation and Collection
Immediately upon generation, waste must be collected.
Unused or Neat Compound: Scrape or transfer the solid material into the designated hazardous waste container.
Contaminated Labware: Items such as pipette tips, weigh boats, and contaminated gloves should be collected in a separate, clearly labeled container for solid waste.[10]
Contaminated Glassware: Rinse glassware a minimum of three times with a suitable solvent (e.g., methanol or ethanol). The first rinse should be collected as hazardous liquid waste. Subsequent rinses may be permissible for drain disposal depending on institutional policy, but it is best practice to collect all rinsates as hazardous waste.
Solutions: Collect all solutions containing 1-(2-Methoxypyridin-4-YL)ethanamine in a designated liquid hazardous waste container.
Step 2: Labeling
Proper labeling is a critical regulatory requirement and a cornerstone of safety. As soon as the first drop of waste enters the container, it must be labeled.[15][16]
Use the official hazardous waste tag provided by your EHS department.[14][16]
Clearly write the full, unabbreviated chemical name: "Waste 1-(2-Methoxypyridin-4-YL)ethanamine".
List all components of any mixture, including solvents, with their approximate percentages.
Check the appropriate hazard boxes on the label (e.g., "Corrosive," "Toxic").
Include the name of the principal investigator and the laboratory location.
Step 3: On-Site Accumulation
Designate a specific "Satellite Accumulation Area" (SAA) within the laboratory where waste is stored.[15]
The SAA must be at or near the point of generation and under the control of the lab personnel.[17]
Keep the waste container tightly sealed at all times, except when adding waste.[1][15]
Store the container in a cool, dry, and well-ventilated location, away from heat sources or direct sunlight.[12]
Ensure the container is within a secondary containment bin to catch any potential leaks.
Step 4: Arranging for Final Disposal
Once the waste container is full or you have finished the project, arrange for its removal.
Do not overfill the container. Leave at least 10% of the volume as headspace.
Submit a chemical waste pickup request to your institution's EHS department.[14][16]
EHS or their contracted hazardous waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[18]
The most common and appropriate disposal method for this type of organic chemical waste is high-temperature incineration.[13]
Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the safe disposal of 1-(2-Methoxypyridin-4-YL)ethanamine.
Advanced Protocol for Handling and Containment of 1-(2-Methoxypyridin-4-yl)ethanamine
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in applied physical chemistry. When working with 1-(2-Methoxypyridin-4-yl)ethanamine , a highly...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory rules, but as an exercise in applied physical chemistry. When working with 1-(2-Methoxypyridin-4-yl)ethanamine , a highly versatile building block in drug development, understanding the molecular drivers behind its reactivity is paramount.
The primary amine moiety acts as both a strong nucleophile and a base. When this compound contacts moisture on the skin or mucous membranes, it undergoes rapid exothermic protonation. This leads to localized pH spikes that cause severe tissue irritation. Concurrently, the methoxypyridine ring imparts significant lipophilicity, allowing the molecule to bypass standard dermal barriers and increasing the risk of systemic toxicity.
This guide provides a mechanistic, self-validating approach to Personal Protective Equipment (PPE) selection, operational workflows, and disposal plans to ensure absolute safety and scientific integrity in the laboratory.
Physicochemical Profile and Mechanistic Hazards
Before selecting PPE, we must quantify the threat. The table below summarizes the quantitative data and the mechanistic implications of the compound's hazard profile [1].
Table 1: Quantitative Hazard and Physicochemical Profile
Property / Hazard Code
Value / Designation
Mechanistic Implication
Molecular Weight
152.19 g/mol
Low molecular weight facilitates rapid aerosolization of fine powders during transfer.
Formula
C8H12N2O
High nitrogen content dictates its basicity and nucleophilic reactivity.
H302
Harmful if swallowed
High lipophilicity promotes rapid systemic toxicity via gastrointestinal absorption.
H315 / H319
Skin / Eye Irritation
Exothermic protonation upon contact with mucosal water causes acute cellular damage.
H332 / H335
Harmful if inhaled
Vapor or aerosolized dust causes acute respiratory tract inflammation and edema.
The PPE Matrix: Causality-Driven Selection
Standard laboratory PPE is insufficient for basic, lipophilic amines. The Occupational Safety and Health Administration (OSHA) mandates that PPE must be matched specifically to the chemical and physical hazards of the task [2].
Table 2: PPE Matrix and Scientific Justification
PPE Category
Specification
Causality & Scientific Justification
Hand Protection
Nitrile or Butyl Rubber (Double Glove)
Amines rapidly degrade latex. Nitrile provides a robust, cross-linked barrier against basic, lipophilic organic compounds.
Eye Protection
Indirect-vented Chemical Goggles
Prevents vapor ingress and particulate deposition. Standard safety glasses lack the orbital seal required for basic amine dusts.
Respiratory
N95/P100 Particulate Respirator
Required if handling outside a fume hood. Captures aerosolized particles <0.3 microns, preventing respiratory tract protonation.
Body Protection
Flame-Resistant (FR) Lab Coat
Pyridine derivatives can be combustible. FR coats prevent secondary ignition during accidental spills or exothermic reactions.
Operational Workflow: Safe Transfer and Weighing
To prevent exposure, the operational workflow must be treated as a closed system. The following protocol ensures that every action is verified by a subsequent check, creating a self-validating safety loop [3].
Protocol 1: Step-by-Step Handling Methodology
Environmental Containment : Conduct all operations inside a certified Class II Biological Safety Cabinet or a chemical fume hood with a minimum face velocity of 100 fpm.
Causality: Continuous negative pressure prevents the migration of low-MW amine dust into the ambient lab environment.
Static Elimination : Pass the sealed chemical container through an anti-static ionizer before opening.
Causality: 1-(2-Methoxypyridin-4-yl)ethanamine powder carries a static charge, causing it to repel from spatulas and spontaneously aerosolize.
PPE Donning : Equip double nitrile gloves, chemical goggles, and an FR lab coat. Ensure the cuffs of the lab coat are tucked inside the outer glove.
Transfer Mechanics : Use a grounded, stainless-steel micro-spatula. Transfer the required mass into a pre-tared, anti-static weigh boat.
Decontamination : Seal the primary container. Wipe down the exterior of the container and the balance pan with a 10% citric acid solution, followed by 70% ethanol.
Causality: Citric acid neutralizes residual amine traces, converting them into water-soluble, non-volatile salts that are easily lifted by the ethanol.
Self-Validation Check: Swab the wiped surface with a moistened pH strip. A neutral readout (pH 6.5–7.5) confirms the complete conversion and removal of the basic amine.
Standard operating workflow for handling 1-(2-Methoxypyridin-4-yl)ethanamine.
Spill Response and Disposal Plan
Amine spills require immediate, calculated action. Attempting to clean an amine spill with water or strong liquid acids can trigger violent exothermic reactions.
Protocol 2: Step-by-Step Spill Response
Isolation & Assessment : Immediately halt work. Assess the volume. If the spill exceeds 50g (solid) or 50mL (solution), evacuate the area and contact Environmental Health and Safety (EHS).
Neutralization : For minor spills, do not use water. Liberally apply a weak solid acid, such as citric acid powder or sodium bisulfate, directly over the spill.
Causality: A weak solid acid safely protonates the amine without generating the excessive heat or splattering associated with strong liquid acids.
Absorption : Once neutralized, cover the area with an inert absorbent material (e.g., vermiculite or diatomaceous earth).
Collection : Sweep the neutralized matrix using a non-sparking brush into a high-density polyethylene (HDPE) hazardous waste container.
Self-Validation Check: Inspect the swept area under a UV light (if applicable to the specific derivative) or perform a secondary pH swab to ensure no reactive residue remains.
Final Decontamination : Mop the spill zone with a mild acidic detergent, followed by a thorough deionized water rinse.
Decision matrix and response protocol for amine-based chemical spills.
References
Personal Protective Equipment - Overview
Source: Occupational Safety and Health Administration (OSHA)
URL:[Link]
Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards
Source: National Academies of Sciences, Engineering, and Medicine (NCBI Bookshelf)
URL: [Link]